Product packaging for 3-Methyl-4-phenylbutan-2-one(Cat. No.:CAS No. 2550-27-8)

3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293
CAS No.: 2550-27-8
M. Wt: 162.23 g/mol
InChI Key: YEHRTTZJTORGJL-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylbutan-2-one belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1583293 3-Methyl-4-phenylbutan-2-one CAS No. 2550-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylbutan-2-one
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InChI

InChI=1S/C11H14O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHRTTZJTORGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883863
Record name 2-Butanone, 3-methyl-4-phenyl-
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Molecular Weight

162.23 g/mol
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CAS No.

2550-27-8
Record name 3-Methyl-4-phenyl-2-butanone
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Record name 2-Butanone, 3-methyl-4-phenyl-
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Record name 2-Butanone, 3-methyl-4-phenyl-
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Record name 3-methyl-4-phenylbutan-2-one
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Foundational & Exploratory

physical and chemical properties of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-phenylbutan-2-one

Introduction

This compound, with the CAS Registry Number 2550-27-8, is a ketone derivative of significant interest in various scientific fields, including medicine, the chemical industry, and electronics.[1][2] Its molecular structure, featuring a phenyl group attached to a methyl-substituted butanone chain, imparts a unique combination of aromatic and aliphatic characteristics. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of this compound is key to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [4][5]
CAS Number 2550-27-8[3]
EINECS Number 219-849-5[3]
IUPAC Name This compound[3][5]
Density 1.0 ± 0.1 g/cm³[4]
Boiling Point 236.0 ± 9.0 °C at 760 mmHg[4]
Vapor Pressure 0.0486 mmHg at 25°C[3]
Enthalpy of Vaporization 47.27 kJ/mol[3]
Refractive Index 1.498[3]
Molar Refractivity 49.68 cm³[3]
Polar Surface Area 17.07 Ų[3]
Rotatable Bond Count 3[3]
Storage Temperature Room Temperature, sealed in a dry environment[3]

Synthesis and Reactivity

Synthetic Pathways

The most common and industrially applicable synthesis of this compound involves a two-step process starting from 2-butanone and benzaldehyde.[6]

  • Aldol Condensation: The synthesis initiates with an acid-catalyzed aldol condensation of 2-butanone and benzaldehyde.[6] This reaction forms the intermediate, 3-methyl-4-phenyl-3-en-2-one. The choice of an acid catalyst, such as hydrochloric acid or sulfuric acid, is critical for promoting the condensation while minimizing side reactions.[6]

  • Catalytic Hydrogenation: The unsaturated intermediate is then reduced to the target compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] The reaction conditions, such as temperature and pressure, are optimized to ensure complete reduction of the carbon-carbon double bond without affecting the carbonyl group or the phenyl ring.[1][6]

An alternative approach involves the acetoacetic ester synthesis, a classic method in organic chemistry for forming new carbon-carbon bonds and a keto group.[7] This multi-step process includes:

  • Deprotonation of the acetoacetic ester.[7]

  • Sequential nucleophilic substitution with benzyl bromide and methyl bromide.[7]

  • Acidic hydrolysis and subsequent decarboxylation to yield the final product.[7]

Caption: Synthesis workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by its ketone functional group and the phenyl ring.

  • Carbonyl Group: The ketone's carbonyl group is susceptible to nucleophilic addition reactions. It can be reduced to the corresponding secondary alcohol, 3-methyl-4-phenylbutan-2-ol, using reducing agents like sodium borohydride.

  • α-Hydrogens: The presence of hydrogens on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions, enabling further alkylation or condensation reactions.

  • Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled to avoid reactions at the ketone.

Currently, detailed data on its chemical stability and hazardous reactions is limited.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common industrial synthesis method.[1][6]

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one

  • Setup: In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a dropping funnel, and a heating mantle with a temperature controller.

  • Charging Reactants: Charge the reactor with 2-butanone and an acid catalyst (e.g., concentrated hydrochloric acid). The mass ratio of catalyst to 2-butanone should be approximately 30:100.[6]

  • Initiating Reaction: Begin stirring and heat the mixture to 60°C.

  • Addition of Benzaldehyde: Add benzaldehyde dropwise from the dropping funnel. The mass ratio of benzaldehyde to 2-butanone should be controlled.[6]

  • Reaction Completion: After the addition is complete, raise the temperature to approximately 78°C and maintain it for 2-5 hours.[6] Monitor the reaction progress by gas chromatography to track the consumption of benzaldehyde. The reaction is considered complete when the benzaldehyde content is less than 0.5%.[6]

  • Work-up: Cool the reaction mixture and proceed with purification, which may involve neutralization, extraction, and recrystallization to obtain the pure intermediate.[6]

Part B: Hydrogenation to this compound

  • Setup: Use a hydrogenation reactor suitable for handling flammable solvents and hydrogen gas under pressure.

  • Charging Reactor: Add the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as tetrahydrofuran or methanol), and a 5% Pd/C catalyst to the reactor.[1][6]

  • Hydrogenation: Seal the reactor, replace the air with hydrogen, and pressurize to 0.4-0.5 MPa. Heat the mixture to 40-50°C with stirring.[1][6]

  • Monitoring: Track the reaction's progress using high-performance liquid chromatography (HPLC). The reaction typically takes 4-5 hours.[1][6]

  • Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by distillation to achieve a purity of over 99%.[6]

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Injector: Set to a temperature of 250°C and use a split or splitless injection mode.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Set the transfer line temperature to 280°C. Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

  • Data Analysis:

    • Retention Time: The retention time of the main peak should be consistent with that of a reference standard.

    • Mass Spectrum: The fragmentation pattern in the mass spectrum should be compared with a library spectrum (e.g., NIST) to confirm the structure. Key fragments for this compound would include the molecular ion peak and fragments corresponding to the loss of various parts of the molecule.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Available data includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[5]

  • Mass Spectrometry (MS): GC-MS data provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity.[5]

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed using modern analytical techniques. This guide provides the foundational knowledge necessary for researchers and scientists to effectively work with and utilize this compound in their respective fields.

References

3-Methyl-4-phenylbutan-2-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-4-phenylbutan-2-one: Molecular Structure and Weight

Compound Identification and Overview

This compound is a ketone derivative that serves as a valuable intermediate in various fields, including medicine and the chemical industry.[1] Its proper identification and characterization are paramount for its application in further synthetic processes. This guide provides a detailed examination of its molecular structure and the analytical methodologies required for its unambiguous confirmation.

The compound is systematically named this compound according to IUPAC nomenclature.[2][3] It is also commonly referred to as 3-Methyl-4-phenyl-2-butanone.[3][4] For precise identification in databases and regulatory documents, its CAS Registry Number is 2550-27-8.[1][2][3][4][5]

IdentifierValueSource
IUPAC Name This compound[2][3]
CAS Number 2550-27-8[2][3][4]
Molecular Formula C11H14O[2][3][4][5]
Canonical SMILES CC(CC1=CC=CC=C1)C(=O)C[2][3]
InChI Key YEHRTTZJTORGJL-UHFFFAOYSA-N[2][3]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a four-carbon butanone backbone. A methyl group is attached at the C3 position, and a phenyl group is linked to the C4 position via a methylene bridge. This arrangement results in a chiral center at the C3 carbon.

Structural Diagram

The 2D molecular structure, highlighting its key functional groups, can be visualized as follows:

References

1H NMR and 13C NMR spectra of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-4-phenylbutan-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a ketone featuring diverse proton and carbon environments. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols, offering a practical framework for structural elucidation. We will delve into the causality behind spectral features, present a self-validating experimental workflow, and ground all claims in authoritative references.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can excite the nuclei from a lower to a higher energy state. The frequency required for this transition and the subsequent relaxation process are detected, generating an NMR spectrum.[1]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows us to differentiate between non-equivalent nuclei within a molecule. Furthermore, interactions between the spins of neighboring nuclei lead to signal splitting, or spin-spin coupling , which provides critical information about molecular connectivity.[2]

Structural Analysis of this compound

To interpret the NMR spectra, we must first analyze the molecule's structure to identify the unique proton and carbon environments.

  • Molecular Formula: C₁₁H₁₄O

  • Structure: The molecule contains a phenyl ring, a ketone carbonyl group, a chiral center at C3, a methylene group, and two distinct methyl groups.

Diagram of Molecular Structure and Atomic Numbering

Caption: Structure of this compound with atom numbering.

  • Unique Proton (¹H) Environments:

    • H1: The three protons of the methyl group attached to the carbonyl (C1).

    • H3: The single proton on the chiral center (C3).

    • C3-CH₃: The three protons of the methyl group at C3.

    • H4: The two benzylic protons on C4. Due to the adjacent chiral center, these protons are diastereotopic and thus chemically non-equivalent.

    • Ar-H: The five protons on the phenyl ring. Protons at the ortho, meta, and para positions are chemically distinct.

  • Unique Carbon (¹³C) Environments:

    • C1: The methyl carbon adjacent to the carbonyl.

    • C2: The carbonyl carbon.

    • C3: The methine carbon (chiral center).

    • C3-CH₃: The methyl carbon attached to C3.

    • C4: The methylene (benzylic) carbon.

    • C-ipso: The phenyl carbon directly attached to C4.

    • C-ortho: The two ortho carbons of the phenyl ring.

    • C-meta: The two meta carbons of the phenyl ring.

    • C-para: The single para carbon of the phenyl ring.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation.[3] This protocol outlines a self-validating system for obtaining high-resolution spectra.

Diagram of the NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of Sample B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Filter Solution through Glass Wool Plug into a Clean 5 mm NMR Tube B->C D Cap and Invert to Mix C->D E Insert Sample into NMR Spectrometer D->E F Lock on Deuterium Signal and Shim Magnetic Field E->F G Acquire ¹H Spectrum (Tune, Set Pulse Width, NS) F->G H Acquire ¹³C Spectrum (Tune, Set Pulse Width, NS) F->H I Fourier Transform (FT) G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integrate ¹H Peaks K->L M Calibrate Chemical Shift (TMS or Residual Solvent) K->M N Final Spectrum Analysis L->N M->N Structural Elucidation

Caption: A standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. The final volume should be approximately 0.6 mL, corresponding to a solution height of about 4 cm in a standard 5 mm NMR tube.[4]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5] Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for referencing.

  • Data Acquisition:

    • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" by adjusting shim coils to maximize its homogeneity, resulting in sharp, well-resolved peaks.

    • ¹H Spectrum: A standard one-pulse experiment is typically sufficient. The number of scans (NS) can be increased for dilute samples to improve the signal-to-noise ratio.

    • ¹³C Spectrum: A proton-decoupled experiment is standard, which results in a single sharp peak for each unique carbon atom.[2] Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is required compared to ¹H NMR.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Splitting
H1 (CH₃-C=O)3H~ 2.1Singlet (s)N/AAdjacent to an electron-withdrawing carbonyl group. No adjacent protons, hence a singlet.[6]
C3-CH₃ 3H~ 1.1Doublet (d)~ 7Coupled to the single proton at H3 (n+1 = 1+1 = 2). Shielded position.
H4a, H4b (CH₂)2H~ 2.6 - 3.02 x Doublet of Doublets (dd)J(H4a,H4b) ≈ 14 (geminal), J(H4,H3) ≈ 6-8 (vicinal)Benzylic position deshields these protons. They are diastereotopic, splitting each other and also being split by H3.
H3 (CH)1H~ 2.8 - 3.2Multiplet (m)~ 7 (from C3-CH₃), ~ 6-8 (from H4)Deshielded by both the carbonyl and phenyl groups. Split by three C3-CH₃ protons and two H4 protons.
Ar-H 5H~ 7.1 - 7.3Multiplet (m)N/AProtons on the aromatic ring typically resonate in this region due to the ring current effect.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Rationale for Chemical Shift
C2 (C=O)~ 212Carbonyl carbons are highly deshielded due to the electronegativity of oxygen and resonance effects, appearing far downfield.[7]
C-ipso ~ 139Aromatic quaternary carbon, slightly deshielded.
C-ortho, C-meta, C-para ~ 126 - 129Standard range for protonated aromatic carbons.
C3 (CH)~ 50Aliphatic carbon deshielded by the adjacent carbonyl group.
C4 (CH₂)~ 45Benzylic carbon, shifted downfield by the phenyl group.
C1 (CH₃-C=O)~ 29Methyl carbon adjacent to the carbonyl group.[7]
C3-CH₃ ~ 16Shielded aliphatic methyl carbon.

Note on DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) would be invaluable to definitively assign the CH, CH₂, and CH₃ signals in the aliphatic region. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 would only show CH signals.[8]

Conclusion

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides detailed connectivity information through spin-spin coupling patterns, while the ¹³C NMR spectrum confirms the number of unique carbon environments. By correlating the predicted chemical shifts and multiplicities with the known effects of functional groups like ketones and phenyl rings, an unambiguous assignment of the molecular structure is possible. The experimental workflow detailed herein provides a robust and reliable method for obtaining high-quality data, which is the cornerstone of accurate spectral interpretation in research and industrial applications.

References

mass spectrometry analysis of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-Methyl-4-phenylbutan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS: 2550-27-8), a ketone of interest in chemical synthesis and forensic analysis. We delve into the foundational principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). This document furnishes detailed, field-proven experimental protocols, an exhaustive examination of fragmentation pathways, and comparative data to guide researchers, analytical chemists, and drug development professionals in achieving robust and reliable characterization of this compound.

Introduction and Analytical Imperative

This compound is a valuable organic intermediate whose precise identification and quantification are critical.[1] As with many keto-phenethylamines, its structural elucidation and trace-level detection necessitate the high sensitivity and specificity of mass spectrometry.[2] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often dictated by the sample matrix, required sensitivity, and the need for isomeric separation.[3] This guide provides the causal logic behind methodological choices to empower scientists to select and optimize the appropriate analytical strategy.

Compound Profile:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₁H₁₄O[4]

  • Molecular Weight: 162.23 g/mol [4]

  • Monoisotopic Mass: 162.1045 Da[5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale and Application

GC-MS is the quintessential technique for analyzing volatile and thermally stable, non-polar to semi-polar compounds.[3] this compound fits these criteria, making GC-MS an excellent choice for its analysis, particularly in matrices like seized powders or organic synthesis reaction mixtures. Electron Ionization (EI) at 70 eV is a highly reproducible, hard ionization technique that induces extensive fragmentation. This creates a detailed, fingerprint-like mass spectrum that is ideal for library matching and unambiguous identification.[6]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation (Organic Matrix):

    • Accurately weigh approximately 1 mg of the sample material.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, methanol, or dichloromethane).

    • Vortex for 30 seconds to ensure complete dissolution.

    • If necessary, dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid column and detector saturation.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: A non-polar or medium-polarity column is recommended. A common choice is an HP-5ms (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-450.

EI Fragmentation Analysis

Under EI conditions, this compound (m/z 162) undergoes predictable fragmentation, primarily driven by the stability of the resulting carbocations. The key fragmentation mechanisms include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage.[7]

The most significant fragments are:

  • m/z 91 (Base Peak): This highly stable tropylium ion (C₇H₇⁺) is formed via cleavage of the C-C bond beta to the phenyl group, followed by rearrangement. Its presence is a strong indicator of a benzyl moiety.

  • m/z 43: This corresponds to the acetyl cation (CH₃CO⁺) formed by alpha-cleavage between the carbonyl carbon and the adjacent chiral carbon.

  • m/z 119: Resulting from the loss of an acetyl radical (•COCH₃) via alpha-cleavage, leaving the C₈H₁₁⁺ fragment.

  • m/z 71: This fragment can arise from a secondary alpha-cleavage with charge retention on the C₄H₇O⁺ fragment.

  • m/z 105: Formed by the loss of the C₄H₉O• radical, leaving the stable benzyl cation precursor C₈H₉⁺.

Visualization: EI Fragmentation Pathway

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic & Rearrangement M This compound [M]+• m/z 162 frag43 [CH3CO]+ m/z 43 M->frag43 - C8H11• frag119 [M - CH3CO•]+ m/z 119 M->frag119 - •COCH3 frag105 [C8H9]+ m/z 105 M->frag105 - C4H9O• frag91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) frag119->frag91 - C2H4

Caption: Predicted EI fragmentation of this compound.

Summary of Characteristic EI Fragments
m/zProposed Ion StructureFragmentation MechanismRelative Abundance
162[C₁₁H₁₄O]⁺•Molecular IonLow
119[C₈H₁₁]⁺Alpha-cleavage (Loss of •COCH₃)Moderate
105[C₈H₉]⁺Benzylic cleavageModerate
91[C₇H₇]⁺Benzylic cleavage with rearrangementHigh (Base Peak)
43[CH₃CO]⁺Alpha-cleavage (Loss of C₈H₁₁)High

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

Rationale and Application

LC-MS/MS is the preferred method for analyzing compounds in complex biological matrices (e.g., plasma, urine) or when high sensitivity is paramount.[8] Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9] This precursor ion can then be isolated and fragmented in a collision cell (tandem MS or MS/MS), producing characteristic product ions that are used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).[9]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation ("Dilute and Shoot" for simple matrices):

    • To 100 µL of a sample solution, add 900 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Add an appropriate internal standard if quantitative analysis is required.

    • Vortex to mix thoroughly.

    • Transfer to an autosampler vial for injection.

    • Note: For complex matrices like plasma or urine, a Solid-Phase Extraction (SPE) or protein precipitation step is required for sample clean-up.[8]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • LC Column: A C18 reversed-phase column is ideal (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0-1 min: 10% B.

      • 1-7 min: Ramp to 95% B.

      • 7-8 min: Hold at 95% B.

      • 8-8.1 min: Return to 10% B.

      • 8.1-10 min: Re-equilibration at 10% B.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) after initial product ion scan for transition identification.

ESI-MS/MS Fragmentation Analysis

In positive ESI mode, this compound forms a stable protonated molecule, [M+H]⁺, at m/z 163 . Collision-Induced Dissociation (CID) of this precursor ion yields fragments through the loss of stable neutral molecules.

Key product ions from the m/z 163 precursor include:

  • m/z 105: This prominent ion corresponds to the loss of a neutral acetone molecule (58 Da). This is a characteristic fragmentation for protonated beta-methyl ketones.

  • m/z 91: The stable tropylium ion is readily formed following the loss of acetone and subsequent rearrangement.

  • m/z 77: Represents the phenyl cation, arising from further fragmentation of the m/z 105 or m/z 91 ions.

Visualization: ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_cid Collision-Induced Dissociation (CID) Precursor [M+H]+ m/z 163 frag105 [M+H - C3H6O]+ m/z 105 Precursor->frag105 - 58 Da (Acetone) frag91 [C7H7]+ m/z 91 frag105->frag91 Rearrangement frag77 [C6H5]+ m/z 77 frag91->frag77 - CH2

References

infrared (IR) spectroscopy of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a ketone of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a carbonyl group, an alkyl framework, and a phenyl ring, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups and bonding within a molecule. This guide offers a comprehensive exploration of the IR spectroscopy of this compound, from fundamental principles to practical experimental protocols and data interpretation. As a self-validating system, the principles and procedures outlined herein are designed to ensure the generation of accurate and reproducible spectroscopic data, a cornerstone of scientific integrity in research and development.[1]

Part 1: Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes. When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a plot of absorbance or transmittance versus the wavenumber (cm⁻¹) of the radiation.

Molecular vibrations can be categorized into two main types:

  • Stretching Vibrations: These involve a change in the distance between two bonded atoms along the bond axis.

  • Bending Vibrations: These involve a change in the angle between two bonds.

The number of possible vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms in the molecule.[2] Each of these modes can potentially absorb IR radiation, giving rise to a complex spectrum that is unique to the molecule, often referred to as its "molecular fingerprint."

Part 2: Structural Analysis and Predicted IR Spectrum of this compound

To predict the IR spectrum of this compound, we must first analyze its molecular structure and identify the key functional groups and bond types that will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound.

Ketone Carbonyl (C=O) Group

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration. For a saturated aliphatic ketone like this compound, where the carbonyl group is not in conjugation with the phenyl ring, this peak is expected to appear in the range of 1700-1725 cm⁻¹ .[1][3] This absorption is typically very strong and sharp.

Alkyl C-H Bonds

The molecule contains several sp³ hybridized C-H bonds in its methyl and methylene groups. These will give rise to:

  • C-H Stretching Vibrations: Strong to medium intensity bands in the region of 2850-3000 cm⁻¹ .

  • C-H Bending Vibrations: Medium intensity bands in the region of 1350-1470 cm⁻¹ .

Phenyl Group

The monosubstituted phenyl group contributes several characteristic bands to the spectrum:

  • Aromatic C-H Stretching: These occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the range of 3000-3100 cm⁻¹ .[4][5][6] These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretching: The stretching vibrations within the aromatic ring produce a series of medium to strong intensity bands in the 1400-1600 cm⁻¹ region.[4][5][7] Often, two distinct peaks are observed around 1600 cm⁻¹ and 1475-1500 cm⁻¹.[5][7]

  • Out-of-Plane (OOP) C-H Bending: These strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[4][7] For a monosubstituted benzene ring, two strong bands are expected: one in the range of 730-770 cm⁻¹ and another around 690-710 cm⁻¹ .[7][8]

  • Overtone/Combination Bands: A series of weak bands may appear in the 1660-2000 cm⁻¹ region.[4][5] While weak, the pattern of these bands can also be indicative of the ring's substitution pattern.[4]

Summary of Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group/BondVibrational ModeExpected Intensity
3000-3100Aromatic C-HStretchMedium to Weak
2850-3000Alkyl C-HStretchStrong
1700-1725Ketone C=OStretchStrong, Sharp
1660-2000Aromatic RingOvertone/CombinationWeak
1450-1600Aromatic C=CIn-ring StretchMedium to Strong
1350-1470Alkyl C-HBendMedium
730-770Monosubstituted PhenylC-H Out-of-Plane BendStrong
690-710Monosubstituted PhenylC-H Out-of-Plane BendStrong

Part 3: Experimental Protocol for Acquiring the IR Spectrum

This section provides a standardized operating procedure for acquiring a high-quality IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient technique for liquid samples.

G A Step 1: Instrument Preparation - Power on FTIR spectrometer and allow to warm up. - Purge the sample compartment with dry air or nitrogen. B Step 2: Background Scan - Ensure ATR crystal is clean. - Collect a background spectrum (scan without sample). A->B Rationale: Establishes a baseline and accounts for atmospheric H₂O and CO₂. C Step 3: Sample Application - Place a small drop of this compound onto the center of the ATR crystal. B->C Rationale: Minimal sample is needed for ATR analysis. D Step 4: Spectrum Acquisition - Lower the ATR press to ensure good contact. - Initiate the sample scan (typically 16-32 scans are co-added). C->D Rationale: Good contact is crucial for a strong signal. Co-adding scans improves signal-to-noise ratio. E Step 5: Data Processing - The software automatically ratios the sample scan to the background scan to produce the final spectrum. D->E Rationale: This process removes instrumental and environmental artifacts from the spectrum. F Step 6: Cleaning - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. E->F Rationale: Prevents cross-contamination of subsequent samples.

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • If available, purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Collection:

    • Causality: A background scan is essential to measure the instrument's response and the ambient atmospheric conditions. This spectrum will be subtracted from the sample spectrum to yield the true absorption spectrum of the analyte.

    • Procedure: With the clean, empty ATR crystal in place, initiate the background scan. The instrument will collect and store this reference spectrum.

  • Sample Loading:

    • Procedure: Using a clean pipette, place a single drop of liquid this compound directly onto the surface of the ATR crystal. The sample should be sufficient to completely cover the crystal.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum where weak peaks are more easily distinguished from baseline noise.

    • Procedure: Initiate the sample scan. A typical acquisition might involve co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer's software will automatically perform a Fourier transform on the collected interferogram and ratio the resulting single-beam sample spectrum against the stored background spectrum. This produces the final absorbance or transmittance spectrum.

  • Cleaning:

    • Trustworthiness: Proper cleaning is a critical step to ensure the integrity of future analyses.

    • Procedure: After the spectrum is collected, clean the ATR crystal meticulously using a soft, non-abrasive wipe dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry wipe.

Part 4: Data Interpretation and Validation

The obtained IR spectrum should be carefully analyzed by correlating the observed absorption bands with the predicted values from Part 2.

  • Primary Functional Group Confirmation:

    • The first and most crucial validation step is to locate the strong, sharp C=O stretching band. Its presence in the ~1715 cm⁻¹ region confirms the presence of a saturated ketone.[3][9] The absence of broad O-H bands around 3300 cm⁻¹ or characteristic aldehyde C-H stretches (~2720 and 2820 cm⁻¹) helps to rule out other carbonyl-containing compounds like carboxylic acids or aldehydes.[1][10]

  • Confirmation of Alkyl and Aromatic Moieties:

    • Identify the C-H stretching region. The spectrum should show bands just below 3000 cm⁻¹ (aliphatic C-H) and weaker bands just above 3000 cm⁻¹ (aromatic C-H).[4]

    • Examine the region from 1400-1600 cm⁻¹ for the characteristic C=C stretching bands of the phenyl ring.[5][6]

  • Structural Verification using the Fingerprint Region:

    • The region below 1500 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of absorption bands arising from various bending and stretching vibrations. While individual peak assignment can be difficult, the overall pattern is unique to a specific molecule.

    • Pay close attention to the 690-900 cm⁻¹ range. The presence of two strong bands around 750 cm⁻¹ and 700 cm⁻¹ provides strong evidence for the monosubstituted phenyl group.[7][8]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the correlation between molecular structure and IR absorption, researchers can confidently verify the identity and purity of this compound. The systematic approach presented in this guide, combining theoretical prediction, a robust experimental protocol, and detailed data interpretation, provides a framework for achieving accurate and reliable results in a drug development or research setting.

References

An In-depth Technical Guide to 3-Methyl-4-phenylbutan-2-one: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: An Introduction to 3-Methyl-4-phenylbutan-2-one

This compound, a ketone derivative with the chemical formula C₁₁H₁₄O, holds a significant position as a versatile intermediate in various scientific domains, including medicine, the chemical industry, and electronics.[1][2][3] Its molecular structure, featuring a phenyl group attached to a methylated butanone backbone, provides a unique scaffold for the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 2550-27-8[4]
Molecular Formula C₁₁H₁₄O[4]
Molecular Weight 162.23 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 84-86 °C at 100 Pa[2]
Density ~1.00 g/cm³[5]
Solubility Soluble in many organic solvents[5]
Polar Surface Area 17.07 Ų[4]
Rotatable Bond Count 3[4]
Spectral Data and Characterization

Accurate characterization of this compound is paramount for confirming its identity and purity. Below is a summary of its key spectral data.

Spectroscopic DataKey FeaturesSource
¹³C NMR Signals at δ 212.0, 139.6, 128.9, 128.3, 126.2, 48.7, 38.8, 28.8, 16.2 ppm[3]
Mass Spectrum (GC-MS) Available from various spectral databases.[6]
Infrared (IR) Spectrum Characteristic ketone C=O stretch.[7]

Part 2: Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis and study are rooted in the broader exploration of ketone chemistry throughout the 20th century. Early methods for the preparation of similar phenyl-substituted ketones can be traced back to foundational organic chemistry reactions.

Early Synthetic Routes and Key Contributors

References in scientific literature and patents point towards various methods for the synthesis of this compound and related compounds. Notably, a 1974 publication in the Journal of Organic Chemistry titled "The Acid-Induced Reaction of Aryldiazomethanes with Olefins. Mechanism of Reaction" and a 1988 paper in the same journal on the "Mild and Regiospecific Reduction of Masked 1,3-Dicarbonyl Derivatives" provide context for the chemical environment in which such molecules were being investigated.[2] Additionally, a US patent from that era, US3188350, titled "Vapor phase preparation of allyl-substituted ketones," highlights the industrial interest in synthesizing similar chemical structures.[2] These early works laid the groundwork for the more refined and efficient synthetic protocols used today.

Evolution of Synthetic Methodologies

Over the years, the synthesis of this compound has evolved from classical methods to more efficient and scalable processes. The primary drivers for this evolution have been the need for higher purity, improved yields, and the use of less hazardous reagents, particularly for potential industrial applications. The two most prominent synthetic routes are detailed in the following section.

Part 3: Synthesis of this compound: A Detailed Technical Guide

The synthesis of this compound is most commonly achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation. An alternative approach utilizes the acetoacetic ester synthesis, offering a different pathway to the target molecule.

Claisen-Schmidt Condensation and Subsequent Hydrogenation

This is a widely used and scalable method for the preparation of this compound.[2][8]

The synthesis begins with an acid-catalyzed Claisen-Schmidt condensation between 2-butanone and benzaldehyde.[2][8] This reaction forms the α,β-unsaturated ketone intermediate, 3-methyl-4-phenyl-3-en-2-butenone. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond of this intermediate to yield the final product, this compound.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation 2-Butanone 2-Butanone Intermediate 3-Methyl-4-phenyl-3-en-2-butenone 2-Butanone->Intermediate Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Intermediate Final_Product This compound Intermediate->Final_Product Hydrogenation Hydrogen H₂ Hydrogen->Final_Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Final_Product

Caption: Workflow for the synthesis of this compound.

Step 1: Preparation of 3-methyl-4-phenyl-3-en-2-butenone [2]

  • To a suitable reaction vessel, add 2-butanone and a catalyst such as concentrated hydrochloric acid. The mass ratio of benzaldehyde to 2-butanone is typically in the range of 1:1.5 to 1:5.

  • Stir the mixture and heat to approximately 60°C.

  • Slowly add benzaldehyde dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to around 78°C and maintain it for the duration of the reaction (typically 2-5 hours).

  • Monitor the reaction progress by gas chromatography to check for the consumption of benzaldehyde.

  • Once the reaction is complete, the crude 3-methyl-4-phenyl-3-en-2-butenone can be purified, for example, by recrystallization from methanol.

Step 2: Preparation of this compound [2][3]

  • In a hydrogenation reactor, combine the purified 3-methyl-4-phenyl-3-en-2-butenone, a solvent such as tetrahydrofuran (THF) or methanol, and a 5% Palladium on carbon (Pd/C) catalyst.

  • Seal the reactor and replace the air with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., to 0.4-0.5 MPa) and heat to a temperature between 40-50°C.

  • Maintain the reaction under these conditions with stirring for approximately 4-5 hours.

  • Monitor the reaction by high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • After the reaction is complete, carefully filter the mixture to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 84-86°C/100 Pa to yield a colorless, transparent liquid with a purity of >99%.[2]

  • Catalyst Choice: While hydrochloric acid is effective for the condensation step, other acids like sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid can also be used.[2] The choice of catalyst can influence reaction time and yield.

  • Solvent for Hydrogenation: Tetrahydrofuran and methanol are common solvents for the hydrogenation step.[3] The selection may depend on the desired reaction temperature and solubility of the intermediate.

  • Purity: Achieving high purity (>99%) in both gas and liquid chromatography is crucial for its application as a pharmaceutical intermediate.[2] Careful purification of both the intermediate and the final product is essential.

Acetoacetic Ester Synthesis

An alternative and classic method for preparing ketones is the acetoacetic ester synthesis.[8]

This synthesis involves the sequential alkylation of ethyl acetoacetate. First, the enolate of ethyl acetoacetate is generated using a strong base like sodium ethoxide. This enolate then undergoes nucleophilic substitution with benzyl bromide. A second deprotonation and subsequent reaction with methyl bromide introduces the methyl group. Finally, acidic hydrolysis and decarboxylation yield this compound.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Acetoacetic_Ester Ethyl Acetoacetate Intermediate1 Ethyl 2-benzyl-3-oxobutanoate Acetoacetic_Ester->Intermediate1 Alkylation Base1 NaOEt Base1->Intermediate1 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Intermediate1 Intermediate2 Ethyl 2-benzyl-2-methyl-3-oxobutanoate Intermediate1->Intermediate2 Alkylation Base2 NaOEt Base2->Intermediate2 Methyl_Bromide Methyl Bromide Methyl_Bromide->Intermediate2 Final_Product This compound Intermediate2->Final_Product Hydrolysis & Decarboxylation Acid_Hydrolysis H₃O⁺, Δ Acid_Hydrolysis->Final_Product

Caption: Acetoacetic ester synthesis of this compound.

  • Dissolve ethyl acetoacetate in a suitable anhydrous solvent and treat it with one equivalent of a strong base (e.g., sodium ethoxide) to form the enolate.

  • Add one equivalent of benzyl bromide and allow the reaction to proceed to form ethyl 2-benzyl-3-oxobutanoate.

  • Treat the product from the previous step with another equivalent of the strong base to form a new enolate.

  • Add one equivalent of methyl bromide to introduce the methyl group, forming ethyl 2-benzyl-2-methyl-3-oxobutanoate.

  • Heat the resulting ester with aqueous acid to hydrolyze the ester and induce decarboxylation, yielding this compound.

  • Purify the final product using standard techniques such as distillation.

Part 4: Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, with its applications spanning from the development of new pharmaceuticals to the fragrance industry.

Role as a Precursor in Drug Discovery

While specific, named drugs that directly use this compound as a starting material are not widely publicized, the broader class of 4-arylbutan-2-ones are recognized as important starting materials in medicinal chemistry. For instance, they are employed in the synthesis of novel heme oxygenase inhibitors, which are targets for treating conditions involving inflammation and oxidative stress. The structural motif of this compound makes it an attractive precursor for creating libraries of compounds for drug screening and development. Its ketone functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Connection to the Fragrance and Flavor Industry

The unsaturated precursor to this compound, namely 3-methyl-4-phenyl-3-buten-2-one, is recognized for its organoleptic properties. It is described as having a fruity, berry, and camphor-like odor and is used as a flavoring and fragrance agent.[9] While this compound itself is not primarily used for its scent, its synthesis is directly linked to the production of this valuable fragrance component. This connection highlights the broader industrial relevance of the synthetic pathways discussed.

Part 5: Conclusion

This compound is a chemical compound with a rich history rooted in the fundamental principles of organic synthesis. The development of efficient and scalable synthetic routes, such as the Claisen-Schmidt condensation followed by hydrogenation, has made this compound readily accessible for a range of applications. Its significance as a versatile intermediate, particularly in the pharmaceutical and chemical industries, underscores the importance of continued research into its synthesis and potential uses. This guide provides a comprehensive overview for researchers and professionals, aiming to facilitate a deeper understanding and broader application of this valuable chemical entity.

References

synthesis of 3-Methyl-4-phenylbutan-2-one via acetoacetic ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenylbutan-2-one via Acetoacetic Ester Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

The acetoacetic ester synthesis is a cornerstone of synthetic organic chemistry, providing a robust and versatile pathway for the formation of α-substituted and α,α-disubstituted methyl ketones.[1][2] Its enduring relevance in both academic and industrial laboratories stems from its reliability and the synthetic utility of converting a simple β-ketoester, ethyl acetoacetate, into more complex ketone structures.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of a specific dialkylated ketone, this compound, a compound with applications in fine chemicals and as a pharmaceutical intermediate.[5][6][7]

We will dissect the synthesis from first principles, examining the mechanistic underpinnings of each step, from the crucial formation of a stabilized enolate to the final decarboxylation that yields the target ketone.[8] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The overall workflow is a sequential process involving enolate formation, two distinct alkylation steps, and a final hydrolysis and decarboxylation sequence.[9][10]

Core Principles and Reaction Mechanism

The efficacy of the acetoacetic ester synthesis hinges on the unique chemical properties of ethyl acetoacetate. The α-hydrogens, positioned between two electron-withdrawing carbonyl groups, exhibit significant acidity (pKa ≈ 11), facilitating their removal by a moderately strong base to form a highly stabilized, nucleophilic enolate.[11][12][13] This enolate is the key reactive intermediate for subsequent carbon-carbon bond formation.

The synthesis of this compound proceeds through three primary stages:

  • Enolate Formation : A base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetoacetate.[14][15] The choice of ethoxide is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification, a side reaction that would complicate the product mixture.[13] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and both carbonyl oxygen atoms.[16]

  • Sequential Alkylation : The synthesis of this compound requires the introduction of two different alkyl groups—methyl and benzyl—onto the α-carbon. This is achieved through two successive cycles of deprotonation and alkylation.[1][17] Each alkylation step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[14][18] For this synthesis, the sequence involves reaction with a methyl halide (e.g., methyl iodide) followed by a benzyl halide (e.g., benzyl bromide).[9] The SN2 nature of this step dictates that primary or methyl halides are the best substrates to avoid competing elimination reactions.[14]

  • Hydrolysis and Decarboxylation : The final stage transforms the synthesized dialkylated β-ketoester into the target methyl ketone. The ester is first hydrolyzed (saponified) under basic or acidic conditions to yield a β-keto acid intermediate.[19][20] This intermediate is thermally unstable and, upon gentle heating, readily undergoes decarboxylation—the loss of a molecule of carbon dioxide—through a concerted, six-membered cyclic transition state to produce an enol, which rapidly tautomerizes to the more stable ketone product.[21][22]

Visualizing the Synthetic Workflow

The entire process can be visualized as a logical sequence of transformations, each building upon the last to construct the final molecule.

G cluster_start Starting Material cluster_alkylation Alkylation Sequence cluster_final Final Conversion cluster_end Product Start Ethyl Acetoacetate Enolate1 Enolate Formation (NaOEt) Start->Enolate1 Step 1 Alkylation1 First Alkylation (CH3I) Enolate1->Alkylation1 Step 2 Enolate2 Second Enolate Formation (NaOEt) Alkylation1->Enolate2 Step 3 Alkylation2 Second Alkylation (BnBr) Enolate2->Alkylation2 Step 4 Hydrolysis Hydrolysis (H3O+) Alkylation2->Hydrolysis Step 5 Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Step 6 Product This compound Decarboxylation->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology. All operations involving sodium metal and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Part A: Synthesis of Ethyl 2-acetyl-2-methyl-3-phenylpropanoate
  • Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 250 mL of absolute ethanol.[20] Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. The complete dissolution of sodium may take several hours.[20] Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide in situ. Absolute ethanol is crucial to prevent the violent reaction of sodium with water.

  • First Enolate Formation: Once all the sodium has dissolved and the solution has cooled to room temperature, add 65.0 g (0.5 mol) of ethyl acetoacetate dropwise with continuous stirring.[20]

  • First Alkylation (Methylation): To the resulting solution of sodioacetoacetic ester, add 71.0 g (0.5 mol) of methyl iodide dropwise via the dropping funnel. An exothermic reaction will occur. Maintain gentle reflux by external heating for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper. Causality: Neutral pH indicates the consumption of the basic enolate, signaling the completion of the alkylation.

  • Second Enolate Formation: Prepare a fresh solution of sodium ethoxide by dissolving another 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol in a separate flask. Once cooled, add this solution to the reaction mixture from the previous step.

  • Second Alkylation (Benzylation): Add 85.5 g (0.5 mol) of benzyl bromide dropwise to the reaction mixture. Reflux the mixture with stirring for 6-10 hours, until the solution is again neutral to moist litmus paper.[14]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The precipitated sodium salts (NaI and NaBr) are removed by filtration.[20] Wash the salt cake with a small amount of cold absolute ethanol and combine the washings with the filtrate. Remove the ethanol from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude dialkylated ester.[14]

Part B: Hydrolysis and Decarboxylation to this compound
  • Saponification: Transfer the crude dialkylated ester to a suitable flask and add 500 mL of a 10% aqueous sodium hydroxide solution. Reflux the mixture for 4-6 hours, or until the oily ester layer has completely disappeared, indicating complete hydrolysis.[20]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding 20% sulfuric acid until the solution is strongly acidic (pH ~1-2), confirmed with litmus or pH paper. This step protonates the carboxylate and neutralizes excess base. Carbon dioxide will evolve during this step.

  • Decarboxylation and Extraction: Gently heat the acidic mixture on a steam bath or in a water bath at approximately 100°C until the evolution of CO₂ ceases. This completes the decarboxylation.[17] After cooling, transfer the mixture to a separatory funnel and extract the product with two 100 mL portions of diethyl ether.

  • Purification: Combine the ether extracts, wash with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation.[14]

Quantitative Data and Reaction Parameters

StepReactant / ReagentMolar Mass ( g/mol )Amount (g)MolesStoichiometric Ratio
A-1 Sodium22.9911.50.51.0
Absolute Ethanol46.07~200-Solvent
A-2 Ethyl Acetoacetate130.1465.00.51.0
A-3 Methyl Iodide141.9471.00.51.0
A-4 Sodium22.9911.50.51.0
Absolute Ethanol46.07~200-Solvent
A-5 Benzyl Bromide171.0485.50.51.0
B-1 Sodium Hydroxide40.0050.01.252.5 (Excess)
B-2 Sulfuric Acid (conc.)98.08--Add to pH 1-2

Visualizing the Chemical Mechanism

The detailed transformation from the starting β-ketoester to the final ketone product involves several key intermediates and a characteristic cyclic transition state for the decarboxylation step.

Caption: Key steps in the acetoacetic ester synthesis of the target ketone.

Product Characterization and Analysis

Confirmation of the final product, this compound, relies on standard analytical techniques.

  • Physical Properties: The compound is a liquid at room temperature.[23]

    • Molecular Formula: C₁₁H₁₄O[7][23]

    • Molecular Weight: 162.23 g/mol [7][23]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a doublet for the methyl group adjacent to the chiral center, a singlet for the acetyl methyl group, a multiplet for the methine proton, and signals for the benzylic methylene protons.

    • ¹³C NMR: The carbon NMR spectrum should display a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons, and distinct signals for the aliphatic carbons.

    • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the product.

References

theoretical and computational studies of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-4-phenylbutan-2-one

This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a ketone derivative with applications in the pharmaceutical and chemical industries.[1] Recognizing the limited availability of specific computational studies on this molecule, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the structural, electronic, and dynamic properties of this compound, thereby providing valuable insights for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₁₁H₁₄O, is a ketone that serves as a key intermediate in various chemical syntheses.[1] Its structure, featuring a chiral center and a flexible side chain, suggests a rich conformational landscape and the potential for stereoselective interactions. Understanding these properties at a molecular level is crucial for optimizing its synthesis, predicting its reactivity, and exploring its potential biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These experimental and computationally derived values provide a baseline for the theoretical models discussed in this guide.

PropertyValueSource
Molecular Formula C₁₁H₁₄O--INVALID-LINK--[2]
Molecular Weight 162.23 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 2550-27-8--INVALID-LINK--[2]
Polar Surface Area 17.07 Ų--INVALID-LINK--[3]
Rotatable Bond Count 3--INVALID-LINK--[3]
Synthesis Overview

The primary synthesis route for this compound involves the acid-catalyzed reaction of 2-butanone and benzaldehyde to form the intermediate 3-methyl-4-phenyl-3-en-2-one, followed by reduction.[4] Alternative methods, such as the acetoacetic ester synthesis, have also been described.[5] A generalized workflow for its synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 2-Butanone 2-Butanone Reaction1 Condensation 2-Butanone->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction1 Intermediate 3-Methyl-4-phenyl- 3-en-2-one Reducing_Agent Reduction (e.g., H₂/Pd-C) Intermediate->Reducing_Agent Reaction1->Intermediate Final_Product This compound Reducing_Agent->Final_Product

Caption: Generalized synthesis workflow for this compound.

Computational Methodology: A Tripartite Approach

To gain a comprehensive understanding of this compound, we propose a tripartite computational approach, integrating Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Molecular Docking. This strategy allows for a multi-scale investigation, from the electronic structure to its behavior in a biological environment.

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) cluster_docking Molecular Docking Molecule This compound DFT_GeoOpt Geometry Optimization & Conformational Analysis Molecule->DFT_GeoOpt MD_Setup System Solvation & Parameterization Molecule->MD_Setup Dock_Prep Ligand & Receptor Preparation Molecule->Dock_Prep DFT_Freq Vibrational Frequencies & Spectroscopic Prediction DFT_GeoOpt->DFT_Freq DFT_Reactivity Reactivity Descriptors & Keto-Enol Tautomerism DFT_GeoOpt->DFT_Reactivity MD_Sim MD Simulation MD_Setup->MD_Sim MD_Analysis Conformational Dynamics & Solvation Free Energy MD_Sim->MD_Analysis Dock_Run Docking Simulation Dock_Prep->Dock_Run Dock_Analysis Binding Pose Analysis & Scoring Dock_Run->Dock_Analysis

Caption: Proposed tripartite computational workflow for this compound.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it ideal for studying the properties of medium-sized organic molecules.

Due to its three rotatable bonds, this compound can adopt multiple conformations. Identifying the low-energy conformers is essential for understanding its behavior.

Protocol:

  • Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.[7]

  • DFT Optimization: Optimize the geometry of the identified low-energy conformers using DFT. A suitable level of theory would be B3LYP with a 6-31G(d) basis set, which is widely used for organic molecules.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable structures.

DFT can be used to predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.[8][9]

Protocol:

  • IR Spectrum: The vibrational frequencies calculated in the previous step can be used to generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequency of the ketone group is of particular interest.[8]

  • NMR Spectrum: Calculate the nuclear magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) to predict the ¹H and ¹³C NMR chemical shifts.[8][9]

The reactivity of the ketone can be explored by calculating various electronic descriptors. Furthermore, the potential for keto-enol tautomerism can be investigated.[2][10]

Protocol:

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to nucleophilic and electrophilic attack.

  • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule.

  • Tautomerism Investigation: Optimize the geometry of the corresponding enol tautomer and the transition state connecting the keto and enol forms.[10] This will allow for the calculation of the activation energy and the equilibrium constant for the tautomerization process.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent.[11][12] This is crucial for understanding its conformational flexibility and interactions with its environment.

Protocol:

  • System Setup: Place the lowest-energy conformer of this compound in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P for water).

  • Parameterization: Assign a suitable force field (e.g., GAFF or OPLS) to describe the intra- and intermolecular interactions.[13]

  • Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding with the solvent, and to calculate properties like the radial distribution function and solvation free energy.[5][11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein.[14][15] This is particularly relevant for drug development, where understanding the binding mode of a potential drug molecule is essential.

Protocol:

  • Target Selection: Identify a potential protein target for this compound. Given its structural similarity to some known enzyme inhibitors, a relevant target could be an enzyme with a hydrophobic binding pocket.

  • Ligand and Receptor Preparation: Prepare the 3D structure of the ligand (this compound) and the receptor protein, including adding hydrogen atoms and assigning partial charges.

  • Docking Simulation: Perform the docking using a suitable software package (e.g., AutoDock, Glide, or RosettaLigand).[14] The simulation should explore a defined binding site on the receptor.

  • Pose Analysis and Scoring: Analyze the resulting binding poses and rank them using a scoring function to identify the most likely binding mode.[15] The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor should be visualized and analyzed.

Predicted Outcomes and Their Significance

The proposed computational studies are expected to yield a wealth of information about this compound.

Computational MethodPredicted OutcomeSignificance
DFT - Identification of the most stable conformers- Theoretical IR and NMR spectra- Reactivity indices (HOMO-LUMO gap, ESP)- Energetics of keto-enol tautomerism- Understanding of the molecule's intrinsic properties- Validation of experimental data- Prediction of chemical reactivity- Insight into potential reaction mechanisms
MD Simulations - Conformational dynamics in solution- Solvation structure and thermodynamics- Diffusion coefficient- Understanding of the molecule's behavior in a realistic environment- Prediction of solubility- Insight into dynamic processes
Molecular Docking - Preferred binding mode to a protein target- Binding affinity estimation- Identification of key interacting residues- Hypothesis generation for biological activity- Guidance for the design of new derivatives with improved binding- Initial step in structure-based drug design

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of this compound. By employing a combination of DFT, MD simulations, and molecular docking, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from these studies will be invaluable for optimizing its synthesis, predicting its reactivity, and exploring its potential as a bioactive molecule. Future work could involve extending these studies to related derivatives, investigating reaction mechanisms in more detail, and validating the computational predictions with experimental data.

References

Methodological & Application

Application Note: A Detailed Protocol for the Acetoacetic Ester Synthesis of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, offering a robust and versatile method for the preparation of α-substituted and α,α-disubstituted methyl ketones.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4-phenylbutan-2-one, a ketone derivative utilized in various chemical and pharmaceutical applications.[3] The protocol leverages a sequential dialkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation. We will delve into the mechanistic underpinnings of each step, offering field-proven insights to guide researchers toward a successful synthesis with high purity and yield.

Scientific Foundation and Mechanism

The synthesis of this compound via this pathway is a multi-step process that capitalizes on the unique reactivity of ethyl acetoacetate, a β-keto ester.[4] The core of the reaction's success lies in the heightened acidity of the α-hydrogens (pKa ≈ 11) situated between the two carbonyl groups.[5] This acidity allows for easy deprotonation with a moderately strong base, like sodium ethoxide, to form a resonance-stabilized enolate.[6] This enolate is a potent nucleophile, capable of displacing halides from alkylating agents in an SN2 reaction.[7]

The overall process can be dissected into three primary stages:

  • Sequential Enolate Formation and Dialkylation: The α-carbon of ethyl acetoacetate is deprotonated twice in a stepwise manner, with an alkylation reaction following each deprotonation. To synthesize this compound, a methyl group and a benzyl group are introduced sequentially.[8][9]

  • Ester Hydrolysis: The resulting α,α-disubstituted β-keto ester is saponified, typically using an aqueous acid, to convert the ester functional group into a carboxylic acid.[5]

  • Decarboxylation: The intermediate β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating, yielding the final target ketone, this compound.[6]

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation EtOAC Ethyl Acetoacetate Enolate1 Resonance-Stabilized Enolate EtOAC->Enolate1 1. NaOEt (Base) Deprotonation Monoalkylated Ethyl 2-benzyl-3-oxobutanoate Enolate1->Monoalkylated 2. Benzyl Bromide (R1-X) SN2 Alkylation Enolate2 Second Enolate Monoalkylated->Enolate2 3. NaOEt (Base) Deprotonation Dialkylated Ethyl 2-benzyl-2-methyl-3-oxobutanoate Enolate2->Dialkylated 4. Methyl Iodide (R2-X) SN2 Alkylation KetoAcid β-Keto Acid Intermediate Dialkylated->KetoAcid 5. H3O+, Δ Hydrolysis Product This compound (Final Product) KetoAcid->Product 6. Heat (-CO2) Decarboxylation

Figure 1: General workflow for the synthesis of this compound.

Materials and Methods

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (g)MolesNotes
Sodium (Na)22.995.750.25Cut into small, clean pieces. Handle with care.
Absolute Ethanol (EtOH)46.07100 mL-Must be anhydrous.
Ethyl Acetoacetate130.1426.00.20Reagent grade, >99% purity.
Benzyl Bromide171.0434.20.20Lachrymatory. Handle in a fume hood.
Methyl Iodide141.9431.20.22Toxic and volatile. Handle in a fume hood.
Sulfuric Acid (H₂SO₄)98.08~25 mL-Concentrated (98%).
Diethyl Ether74.12200 mL-For extraction.
Saturated NaCl solution-100 mL-For washing.
Anhydrous MgSO₄120.3710 g-For drying.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer

  • Dropping funnel (pressure-equalizing)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, corrosive acids, and toxic alkylating agents. Sodium metal reacts violently with water. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Preparation of Sodium Ethoxide and First Alkylation (Benzylation)
  • Sodium Ethoxide Preparation: Equip a dry 500 mL three-neck flask with a reflux condenser (fitted with a drying tube) and a mechanical stirrer. Add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces through a side neck at a rate that maintains a controllable reflux. The reaction is complete when all the sodium has dissolved. This may take several hours.[1]

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature using an ice bath.

  • First Alkylation: Add 26.0 g (0.20 mol) of ethyl acetoacetate dropwise to the stirred solution. After the addition is complete, replace the ice bath with a heating mantle. Add 34.2 g (0.20 mol) of benzyl bromide dropwise from an addition funnel over 30 minutes.

  • Reaction Completion: After adding the benzyl bromide, heat the mixture to a gentle reflux for 2-3 hours, or until the mixture is neutral to moist litmus paper, indicating the consumption of the base.[10]

Causality Note: Sodium ethoxide is the base of choice here. Using an alkoxide with the same alkyl group as the ester (ethyl) prevents transesterification, which would lead to a mixture of ester products.[6] Benzylation is performed first as benzyl bromide is a reactive alkylating agent.

Part B: Second Alkylation (Methylation)
  • Second Enolate Formation: Cool the reaction mixture to room temperature. In a separate flask, prepare another batch of sodium ethoxide by dissolving 2.8 g (0.12 mol) of sodium in 50 mL of absolute ethanol. Once cooled, add this solution to the main reaction flask containing the mono-alkylated product.

  • Second Alkylation: Stir the mixture for 30 minutes to ensure complete formation of the second enolate. Then, add 31.2 g (0.22 mol) of methyl iodide dropwise. A precipitate of sodium iodide may form.

  • Reaction Completion: Gently reflux the mixture for an additional 2-3 hours to drive the reaction to completion.

Causality Note: A stronger base, such as potassium tert-butoxide, can also be used for the second alkylation as the remaining α-hydrogen is slightly less acidic due to the electron-donating effect of the first alkyl group.[11] However, for simplicity, a fresh charge of sodium ethoxide is effective.

Part C: Hydrolysis, Decarboxylation, and Purification
  • Solvent Removal: Cool the reaction mixture. Remove the bulk of the ethanol by simple distillation or using a rotary evaporator.

  • Hydrolysis: To the cooled residue, add 100 mL of 20% aqueous sulfuric acid. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester to the corresponding β-keto acid.

  • Decarboxylation: Continue heating the acidic solution. Vigorous evolution of CO₂ will be observed as the β-keto acid decarboxylates.[5] Heat until the gas evolution ceases.

  • Work-up and Isolation: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (50 mL), 5% sodium bicarbonate solution (50 mL, to remove any remaining acid), and finally with saturated sodium chloride solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound is a liquid. Purify the product by vacuum distillation to obtain a clear, high-purity liquid.

Data Summary and Expected Outcome

ParameterValue
Product Name This compound
CAS Number 2550-27-8
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 110-112 °C at 10 mmHg
Theoretical Yield 32.4 g (based on ethyl acetoacetate)
Expected Yield 60-75%

References

Application Note: Selective Hydrogenation of 3-Methyl-4-phenyl-3-en-2-one to 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the selective hydrogenation of the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-en-2-one, to its corresponding saturated ketone, 3-methyl-4-phenylbutan-2-one. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] We will delve into the mechanistic underpinnings of catalytic hydrogenation, present a detailed, field-proven protocol using Palladium on carbon (Pd/C), and discuss alternative methodologies. The causality behind experimental choices, safety considerations, and methods for reaction monitoring and product purification are also thoroughly addressed to ensure reliable and reproducible results.

Introduction: The Significance of Selective Enone Reduction

The reduction of α,β-unsaturated ketones, or enones, is a fundamental transformation in organic synthesis. The selective hydrogenation of the carbon-carbon double bond while preserving the carbonyl group is often a synthetic necessity. This compound serves as a valuable building block in various chemical industries.[1] The precursor, 3-methyl-4-phenyl-3-en-2-one, is readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and 2-butanone.[2][3]

This application note focuses on the catalytic hydrogenation approach, which offers high efficiency and selectivity. The choice of catalyst and reaction conditions is paramount to prevent over-reduction to the corresponding alcohol.

Mechanistic Rationale: Achieving Chemoselectivity

The selective reduction of the conjugated C=C bond in an enone in the presence of a C=O bond is achievable due to the differences in their reactivity towards catalytic hydrogenation.

Catalytic Hydrogenation with Pd/C:

Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of alkenes.[4][5] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the alkene moiety of the enone adsorb onto the surface of the palladium catalyst.[5]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[5]

  • Desorption of Product: The resulting saturated ketone desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The reduction of the C=C double bond is generally much faster than the reduction of the carbonyl group when using palladium on carbon under mild conditions.[4] This inherent selectivity makes Pd/C an ideal catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol details the procedure for the hydrogenation of 3-methyl-4-phenyl-3-en-2-one on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Methyl-4-phenyl-3-en-2-one>98%e.g., Sigma-AldrichStarting material.
Palladium on carbon (Pd/C)10% Pd on activated carbone.g., Johnson MattheyCatalyst. Handle with care as it can be pyrophoric when dry.
Tetrahydrofuran (THF) or MethanolAnhydrouse.g., MerckReaction solvent.[1][3]
Hydrogen (H₂) gasHigh purityN/AReducing agent.
Nitrogen (N₂) gasInertN/AFor inerting the reaction vessel.
Celite® or Diatomaceous EarthN/Ae.g., Fisher ScientificFiltration aid.

3.2. Equipment

  • Hydrogenation reactor (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • Magnetic stirrer and stir bar

  • Schlenk line or source of inert gas

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

3.3. Step-by-Step Procedure

  • Reactor Setup: To a clean and dry hydrogenation reactor, add 3-methyl-4-phenyl-3-en-2-one.

  • Catalyst and Solvent Addition: Add the solvent (e.g., Tetrahydrofuran) and the 10% Pd/C catalyst. The catalyst loading is typically 5-10% by mass relative to the starting material.[1]

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas to remove any air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 0.4-0.5 MPa).[1] If using a balloon, ensure it is securely attached.

  • Reaction: Begin stirring and maintain the reaction at a controlled temperature (e.g., 20-50°C).[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 4-5 hours.[1]

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. For higher purity, the product can be purified by vacuum distillation.[1]

3.4. Process Flow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 3-methyl-4-phenyl-3-en-2-one B Add Solvent (THF) and Pd/C Catalyst A->B C Inert with N₂ B->C D Introduce H₂ (0.4-0.5 MPa) C->D E Stir at 20-50°C for 4-5 hours D->E F Monitor by TLC/GC-MS E->F G Vent H₂ and Purge with N₂ F->G H Filter through Celite® to remove Pd/C G->H I Concentrate Filtrate (Rotary Evaporation) H->I J Vacuum Distillation (Optional) I->J K Pure this compound J->K

Caption: Experimental workflow for the hydrogenation of 3-methyl-4-phenyl-3-en-2-one.

Alternative Reduction Methodologies

While catalytic hydrogenation with Pd/C is highly effective, other methods can also be employed for the reduction of enones.

4.1. Raney Nickel

Raney Nickel is another active catalyst for the hydrogenation of α,β-unsaturated ketones.[6][7][8] It can be used under similar conditions to Pd/C and often provides excellent yields. The choice between Pd/C and Raney Nickel may depend on substrate-specific factors and cost considerations.

4.2. Transfer Hydrogenation

Transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas.[9][10][11][12] In this method, a hydrogen donor molecule, such as formic acid, isopropanol, or a Hantzsch ester, is used in the presence of a metal catalyst.[9][10][11][12] This technique is often performed at atmospheric pressure, simplifying the experimental setup.

4.3. Sodium Borohydride with Cerium Trichloride (Luche Reduction)

For the selective 1,2-reduction of enones to allylic alcohols, sodium borohydride in the presence of cerium(III) chloride (Luche reduction) is a powerful tool.[13][14] This method is not suitable for obtaining the saturated ketone but is included here for completeness as a complementary selective reduction of enones.

Safety Considerations

  • Handling of Pd/C: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. It should be handled in a well-ventilated fume hood, and care should be taken to avoid ignition sources.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and leak-proof. The system should always be purged with an inert gas before and after the reaction.

  • Solvent Safety: The solvents used are flammable and should be handled with appropriate care.

Conclusion

The catalytic hydrogenation of 3-methyl-4-phenyl-3-en-2-one to this compound using Pd/C is a robust and highly selective method. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently achieve high yields of the desired product. The alternative methodologies discussed provide additional tools for the selective reduction of enones, offering flexibility in synthetic planning.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale industrial synthesis of 3-Methyl-4-phenylbutan-2-one, a key intermediate in the pharmaceutical and chemical industries.[1] The featured methodology is a robust and economically viable two-step process commencing with an acid-catalyzed aldol condensation of 2-butanone and benzaldehyde, followed by selective catalytic hydrogenation of the resulting α,β-unsaturated ketone intermediate. This approach is favored for its operational simplicity, use of readily available starting materials, and the ability to consistently produce high-purity product (≥99%).[2][3] Detailed protocols, mechanistic insights, process optimization strategies, and safety considerations are presented to assist researchers, scientists, and drug development professionals in the successful scale-up of this compound production.

Introduction: Industrial Significance and Synthetic Strategy

This compound serves as a valuable building block in the synthesis of various organic compounds. Its industrial production demands a process that is not only high-yielding and cost-effective but also environmentally conscious and scalable. While classical methods like the acetoacetic ester synthesis exist, a two-step approach involving an initial aldol condensation followed by hydrogenation has proven to be more amenable to large-scale manufacturing.[2][4][5]

The selected strategy, detailed herein, involves:

  • Step 1: Acid-Catalyzed Aldol Condensation: Reaction of 2-butanone and benzaldehyde using a strong acid catalyst to form the intermediate, 3-methyl-4-phenyl-3-en-2-butenone.[3][6]

  • Step 2: Selective Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product.[2][3]

This method offers several advantages for industrial application, including the use of inexpensive raw materials and catalysts, straightforward reaction control, and a high degree of purity in the final product.[2]

Mechanistic Rationale and Process Chemistry

A thorough understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting.

Step 1: Acid-Catalyzed Aldol Condensation

The initial step is a condensation reaction between an enolizable ketone (2-butanone) and a non-enolizable aldehyde (benzaldehyde). The acid catalyst, typically concentrated hydrochloric or sulfuric acid, facilitates the formation of the enol tautomer of 2-butanone.[6] This enol then acts as a nucleophile, attacking the protonated carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol adduct leads to the formation of the conjugated α,β-unsaturated ketone, 3-methyl-4-phenyl-3-en-2-butenone. The reaction is driven to completion by the formation of this stable conjugated system.

Step 2: Selective Catalytic Hydrogenation

The second step involves the selective reduction of the alkene functionality in the α,β-unsaturated ketone intermediate without affecting the carbonyl group or the aromatic ring. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy and selectivity.[2] The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and then transferred to the double bond of the substrate. The use of a solid catalyst simplifies its removal from the reaction mixture via filtration, a significant advantage in large-scale operations.[3]

Detailed Experimental Protocols

The following protocols are designed for the large-scale production of this compound with a final purity exceeding 99%.[2]

Step 1: Synthesis of 3-Methyl-4-phenyl-3-en-2-butenone

Methodology:

  • Reactor Setup: A 300L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, and a dropping funnel is rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with 100 kg of 2-butanone and 30 kg of concentrated hydrochloric acid.[6]

  • Initial Heating: Begin stirring and heat the mixture to 60°C.[6]

  • Benzaldehyde Addition: Slowly add 40 kg of benzaldehyde dropwise from the addition funnel. The addition rate should be controlled to maintain the reaction temperature.[3][6]

  • Reaction Progression: After the complete addition of benzaldehyde, raise the temperature to 78°C and maintain it for approximately 3 hours.[3]

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to track the consumption of benzaldehyde. The reaction is considered complete when the benzaldehyde content is less than 0.5%.[2][3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude product is then purified by recrystallization from methanol to yield the 3-methyl-4-phenyl-3-en-2-butenone intermediate with a purity of >99%.[3]

Step 2: Synthesis of this compound

Methodology:

  • Reactor Setup: A 100L high-pressure hydrogenation reactor (autoclave) is charged with 16.3 kg of the purified 3-methyl-4-phenyl-3-en-2-butenone from the previous step.[3]

  • Solvent and Catalyst Addition: Add 60 kg of tetrahydrofuran (THF) as the solvent, followed by the careful addition of 1.63 kg of 5% Palladium on Carbon (Pd/C) catalyst.[3]

  • Hydrogenation: The reactor is sealed and the air is replaced with hydrogen. The mixture is stirred and heated to 40°C under a hydrogen pressure of 0.4 MPa.[2][3]

  • Reaction Monitoring: The reaction is monitored by high-performance liquid chromatography (HPLC) to track the disappearance of the starting material. The reaction is typically complete within 5 hours.[3]

  • Catalyst Removal: After the reaction is complete, the reactor is cooled, and the excess hydrogen is safely vented. The reaction mixture is then filtered to remove the Pd/C catalyst, which can be recovered.[2][3]

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation, collecting the fraction at 84-86°C/100Pa to obtain the final this compound as a colorless, transparent liquid with a purity of >99%.[3]

Process Data and Visualization

Quantitative Data Summary
ParameterStep 1: Aldol CondensationStep 2: Hydrogenation
Key Reagents 2-Butanone, Benzaldehyde3-Methyl-4-phenyl-3-en-2-butenone
Catalyst Concentrated Hydrochloric Acid5% Palladium on Carbon (Pd/C)
Solvent None (Methanol for recrystallization)Tetrahydrofuran (THF) or Methanol
Temperature 60°C - 78°C[3][6]40°C - 50°C[2][3]
Pressure Atmospheric0.4 - 0.5 MPa[2]
Reaction Time ~3 hours[3]~4-5 hours[2]
Purity >99% (after recrystallization)[3]>99% (after distillation)[2][3]

Experimental Workflow Diagrams

Aldol_Condensation cluster_reactor 300L Reactor charge_reagents Charge 2-Butanone and HCl heat_initial Heat to 60°C charge_reagents->heat_initial add_benzaldehyde Add Benzaldehyde Dropwise heat_initial->add_benzaldehyde react React at 78°C add_benzaldehyde->react monitor_gc Monitor by GC react->monitor_gc purification Recrystallization (Methanol) monitor_gc->purification start Start start->charge_reagents end_step1 Intermediate Product purification->end_step1

Caption: Workflow for the Aldol Condensation of 2-Butanone and Benzaldehyde.

Hydrogenation cluster_autoclave 100L Autoclave charge_intermediate Charge Intermediate, Solvent, and Pd/C pressurize Pressurize with H₂ (0.4 MPa) charge_intermediate->pressurize heat_react Heat to 40°C pressurize->heat_react monitor_hplc Monitor by HPLC heat_react->monitor_hplc filter_catalyst Filter to Remove Pd/C monitor_hplc->filter_catalyst start_step2 Start with Intermediate start_step2->charge_intermediate end_product Final Product distillation Vacuum Distillation filter_catalyst->distillation distillation->end_product

Caption: Workflow for the Catalytic Hydrogenation to this compound.

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.[7]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including lab coats, safety goggles, face shields, and chemical-resistant gloves.[8]

  • Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[9]

  • Handling of Reagents:

    • Concentrated Acids (HCl, H₂SO₄): Corrosive and should be handled with extreme care. Use appropriate acid-resistant gloves and work in a designated area.

    • 2-Butanone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9]

    • Benzaldehyde: Combustible liquid. Handle in a well-ventilated area.

    • Palladium on Carbon (Pd/C): Flammable solid, especially when dry. Can ignite flammable solvents. Handle with care and keep wet.

    • Hydrogen Gas: Extremely flammable and explosive. The hydrogenation step must be carried out in a properly designed and maintained high-pressure reactor.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before commencing any work.[7]

Troubleshooting and Process Optimization

Potential Issue Possible Cause(s) Recommended Action(s)
Low Yield in Aldol Condensation - Incomplete reaction- Side reactions- Ensure accurate temperature control.- Monitor reaction progress closely with GC to determine optimal reaction time.- Verify the quality and concentration of the acid catalyst.
Incomplete Hydrogenation - Catalyst deactivation- Insufficient hydrogen pressure- Impurities in the substrate- Use fresh, high-quality Pd/C catalyst.- Ensure the reactor is properly sealed and maintaining the target pressure.- Verify the purity of the intermediate from Step 1.
Formation of By-products - Over-reduction during hydrogenation- Side reactions in aldol condensation- Optimize hydrogenation conditions (temperature, pressure, catalyst loading) to maintain selectivity.- Control the temperature and addition rate during the aldol condensation.
Difficulty in Purification - Presence of closely boiling impurities- Optimize the vacuum distillation parameters (pressure, temperature).- Consider a pre-purification step if necessary.

Conclusion

The two-step synthesis of this compound via aldol condensation and subsequent catalytic hydrogenation is a highly efficient and scalable method suitable for industrial production. By adhering to the detailed protocols, understanding the underlying chemistry, and implementing robust safety procedures, high-purity product can be consistently obtained. The information provided in these application notes serves as a comprehensive guide for professionals in the field to successfully implement and optimize this synthetic route.

References

The Versatile Scaffold: 3-Methyl-4-phenylbutan-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-Methyl-4-phenylbutan-2-one has emerged as a noteworthy scaffold, offering a unique combination of structural features that commend its use in the synthesis of diverse and biologically active compounds. This guide provides an in-depth exploration of the applications of this versatile ketone in medicinal chemistry, complete with detailed protocols and insights into its synthetic utility.

Introduction to a Privileged Substructure

This compound, a simple ketone derivative, possesses a phenyl group separated from a carbonyl moiety by a three-carbon linker with a methyl branch. This arrangement provides a foundation for the construction of a variety of heterocyclic systems, a cornerstone of many pharmaceuticals. Its utility is primarily as a "masked" 1,3-dicarbonyl equivalent or as a precursor for introducing a substituted phenethyl motif into a target molecule. The presence of both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbon) centers, along with the potential for further functionalization, makes it a valuable starting material for generating molecular diversity.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its role as a precursor to complex heterocyclic structures. While its direct use is not as a final drug entity, its incorporation into larger molecules has been instrumental in the development of compounds with a range of pharmacological activities.

One of the most well-documented applications of the broader class of 4-arylbutan-2-ones, to which this compound belongs, is in the synthesis of imidazole-based heme oxygenase (HO) inhibitors .[1][2] Heme oxygenase is a critical enzyme in cellular homeostasis and is implicated in various pathological conditions, including inflammation and cancer. The 4-arylbutan-2-one moiety serves as a key starting material in a multi-step synthesis to generate 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, which have shown potent and selective inhibitory activity against HO-1.[2][3]

Beyond this specific target, the structural framework of this compound is amenable to cyclocondensation reactions to form other important heterocyclic systems such as quinolines and pyrimidines . These classes of compounds are renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5][6][7][8][9] While direct, published protocols for the synthesis of these heterocycles starting specifically from this compound are not abundant in readily available literature, the chemical principles for such transformations are well-established. For instance, the Combes quinoline synthesis or similar acid-catalyzed cyclizations with anilines could potentially be adapted for this ketone to yield substituted quinolines.[10] Similarly, reaction with amidines or ureas could lead to the formation of pyrimidine rings.[11][12]

The ketone functionality also allows for transformations such as reductive amination to introduce nitrogen-containing groups, further expanding the accessible chemical space for drug discovery.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

Two common and reliable methods for the laboratory and industrial-scale synthesis of this compound are presented below.

Method A: Acetoacetic Ester Synthesis [13][14]

This classical approach builds the carbon skeleton through sequential alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.

  • Step 1: Methylation of Ethyl Acetoacetate.

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl acetoacetate dropwise at 0°C.

    • After the addition is complete, add methyl iodide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain ethyl 2-methylacetoacetate.

  • Step 2: Benzylation of Ethyl 2-Methylacetoacetate.

    • To a fresh solution of sodium ethoxide in absolute ethanol, add the ethyl 2-methylacetoacetate obtained in the previous step.

    • Add benzyl chloride and heat the reaction mixture to reflux until the starting material is consumed.

    • Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield ethyl 2-benzyl-2-methylacetoacetate.

  • Step 3: Hydrolysis and Decarboxylation.

    • Reflux the ethyl 2-benzyl-2-methylacetoacetate with an aqueous solution of sodium hydroxide for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Gently heat the acidified solution to effect decarboxylation until the evolution of carbon dioxide ceases.

    • Extract the product, this compound, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure.

Method B: From 2-Butanone and Benzaldehyde [4][15][16]

This industrial-friendly method involves a condensation reaction followed by catalytic hydrogenation.

  • Step 1: Synthesis of 3-Methyl-4-phenyl-3-en-2-one.

    • In a reaction vessel, combine 2-butanone and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

    • Heat the mixture to approximately 60°C and add benzaldehyde dropwise while maintaining the temperature.

    • After the addition, raise the temperature to around 78°C and maintain it until the reaction is complete (monitored by GC).

    • Cool the reaction mixture and isolate the crude product. Purify by recrystallization from methanol to obtain pure 3-Methyl-4-phenyl-3-en-2-one.

  • Step 2: Catalytic Hydrogenation.

    • In a hydrogenation reactor, dissolve the 3-Methyl-4-phenyl-3-en-2-one in a suitable solvent such as tetrahydrofuran (THF) or methanol.

    • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas (e.g., 0.4-0.5 MPa) and heat to 40-50°C.

    • Maintain the reaction under these conditions with stirring for 4-5 hours, monitoring the consumption of the starting material by HPLC.

    • After completion, filter off the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain high-purity this compound.

Synthesis Method Starting Materials Key Steps Advantages Disadvantages
Acetoacetic Ester Synthesis Ethyl acetoacetate, Methyl iodide, Benzyl chlorideAlkylation, Hydrolysis, DecarboxylationVersatile for creating analogsMulti-step, use of strong bases
From 2-Butanone 2-Butanone, BenzaldehydeCondensation, Catalytic HydrogenationHigh purity product, scalableRequires hydrogenation equipment
Protocol 2: Conceptual Synthesis of a Quinoline Derivative

The following is a conceptual protocol for the synthesis of a hypothetical quinoline derivative from this compound based on the principles of the Combes synthesis.

  • Step 1: Formation of the β-Aminoenone Intermediate.

    • In a round-bottom flask, dissolve this compound and an equimolar amount of a substituted aniline in toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-aminoenone.

  • Step 2: Acid-Catalyzed Cyclization.

    • Add the crude β-aminoenone to a polyphosphoric acid or concentrated sulfuric acid.

    • Heat the mixture at an elevated temperature (e.g., 100-120°C) for several hours.

    • Carefully pour the cooled reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_synthesis Synthesis of this compound cluster_applications Medicinal Chemistry Applications start_A Ethyl Acetoacetate intermediate_A1 Ethyl 2-Methylacetoacetate start_A->intermediate_A1 Methylation start_B 2-Butanone + Benzaldehyde intermediate_B 3-Methyl-4-phenyl-3-en-2-one start_B->intermediate_B Condensation intermediate_A2 Ethyl 2-Benzyl-2-methylacetoacetate intermediate_A1->intermediate_A2 Benzylation product This compound intermediate_A2->product Hydrolysis & Decarboxylation intermediate_B->product Catalytic Hydrogenation HO_inhibitors Heme Oxygenase Inhibitors product->HO_inhibitors Multi-step Synthesis quinolines Quinoline Derivatives product->quinolines Cyclocondensation pyrimidines Pyrimidine Derivatives product->pyrimidines Cyclocondensation

Caption: Synthetic routes to this compound and its applications in medicinal chemistry.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of multiple reactive sites allow for the efficient construction of complex molecular architectures, particularly bioactive heterocyclic compounds. The demonstrated application in the synthesis of heme oxygenase inhibitors highlights its potential in generating potent and selective modulators of therapeutic targets.

Future research in this area will likely focus on expanding the library of heterocyclic scaffolds derived from this ketone. The development of novel, one-pot, multi-component reactions involving this compound could further streamline the synthesis of diverse compound libraries for high-throughput screening. As our understanding of disease pathways deepens, the strategic use of such privileged substructures will continue to be a cornerstone of successful drug discovery and development programs.

References

Application Notes & Protocols: 3-Methyl-4-phenylbutan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 3-Methyl-4-phenylbutan-2-one

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 2550-27-8) emerges as a ketone derivative of significant utility, primarily serving as a key intermediate in the pharmaceutical, and fine chemical industries.[1][2][3] Its structure, featuring a reactive ketone carbonyl, an adjacent chiral center, and a benzyl moiety, provides a rich platform for a variety of chemical transformations.

This guide provides an in-depth exploration of this compound's synthetic applications. We will delve into its preparation and, more critically, its role as a precursor in fundamental synthetic operations such as reductive amination for the synthesis of chiral amines and aldol condensations for carbon-carbon bond formation. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 2550-27-8[2][4]
Molecular Formula C₁₁H₁₄O[4][5]
Molecular Weight 162.23 g/mol [4][5]
IUPAC Name This compound[4][5]
Appearance Pale yellow crystalline solid[6][7]
Odor Sweet, fruity, berry, camphor-like[6][7]
Polar Surface Area 17.1 Ų[4][5]
Storage Sealed in dry, Room Temperature[4]

Part 1: Synthesis of the Building Block

High-purity this compound is essential for successful downstream applications. A prevalent and industrially scalable method involves a two-step process: an acid-catalyzed aldol condensation followed by catalytic hydrogenation.[3]

Workflow: Two-Step Synthesis from Benzaldehyde and 2-Butanone

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation Benzaldehyde Benzaldehyde 2-Butanone 2-Butanone Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Intermediate 3-Methyl-4-phenyl- 3-en-2-one Hydrogenation_Catalyst H₂, Pd/C Catalyst Solvent Solvent (e.g., THF, Methanol) Product This compound

Protocol 1: Synthesis via Aldol Condensation and Hydrogenation

This protocol is adapted from established industrial methods, designed to produce high-purity material.[1][3]

Step 1: Aldol Condensation to form 3-Methyl-4-phenyl-3-en-2-one

  • Materials: Benzaldehyde, 2-Butanone, Concentrated Hydrochloric Acid (or Sulfuric Acid), Methanol.

  • Procedure:

    • To a reaction vessel equipped with a stirrer and temperature control, add 2-butanone (1.5 to 5 molar equivalents relative to benzaldehyde) and the acid catalyst (e.g., concentrated HCl, ~30% mass ratio to 2-butanone).[3]

    • Stir and heat the mixture to approximately 60°C.

    • Begin the dropwise addition of benzaldehyde. An exothermic reaction may be observed. Maintain the temperature of the reaction between 50°C and 80°C.[3]

    • After the addition is complete, maintain the reaction at temperature for 2-5 hours. Monitor the reaction progress by GC analysis until the benzaldehyde content is less than 0.5%.[1]

    • Cool the reaction mixture, which should result in the precipitation of the crude product.

  • Work-up and Purification:

    • Filter the crude product.

    • Recrystallize the solid from methanol to yield high-purity 3-methyl-4-phenyl-3-en-2-one as pale yellow crystals.[3][6]

Step 2: Catalytic Hydrogenation to this compound

  • Materials: 3-Methyl-4-phenyl-3-en-2-one, 5% Palladium on Carbon (Pd/C), Tetrahydrofuran (THF) or Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation reactor, charge the purified 3-methyl-4-phenyl-3-en-2-one, the solvent (e.g., THF), and the 5% Pd/C catalyst (typically 5-10% by weight of the starting material).[1][3]

    • Seal the reactor and replace the air with hydrogen gas.

    • Pressurize the reactor with hydrogen to 0.4-0.5 MPa.[1]

    • Heat the mixture to 40-50°C and stir vigorously.[3]

    • The reaction is typically complete within 4-5 hours. Monitor the consumption of the starting material by HPLC.[1][3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude liquid can be purified by vacuum distillation to afford high-purity this compound (>99%).[1]

Part 2: Core Application: Synthesis of Chiral Amines via Reductive Amination

The conversion of ketones to amines via reductive amination is a cornerstone of medicinal chemistry, providing access to primary, secondary, and tertiary amines.[8] this compound is an excellent substrate for synthesizing chiral amines, which are invaluable building blocks for pharmaceuticals.[9] The reaction proceeds through an intermediate imine or iminium ion, which is then reduced in situ.[10]

Mechanism and Choice of Reducing Agent

The choice of reducing agent is critical and depends on the substrate's reactivity and the desired reaction conditions. The key is to use a reagent that selectively reduces the C=N double bond of the iminium ion faster than the C=O bond of the starting ketone.[8]

G Ketone This compound Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine - H₂O Amine Amine (R-NH₂) Product_Amine Substituted Amine Product Imine->Product_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_Amine Reduction

Reducing AgentCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THFExpertise: Considered the reagent of choice for general reductive amination.[10][11] It is mild and selective for iminium ions over ketones, allowing for a one-pot procedure. The acetate groups moderate the hydride's reactivity. It does not release toxic cyanide gas.[10]
Sodium Cyanoborohydride (NaCNBH₃) Methanol (MeOH), EthanolExpertise: Effective and water-stable.[12] Its reactivity is pH-dependent; it is more effective under slightly acidic conditions (pH 6-7) which favor iminium ion formation.[10] Trustworthiness: Highly toxic and releases HCN gas in acidic conditions, requiring careful handling.
Sodium Borohydride (NaBH₄) Methanol (MeOH), EthanolExpertise: A powerful reducing agent that can reduce both ketones and imines.[12] Causality: To achieve selectivity, the imine must be pre-formed and isolated, or conditions must be controlled to allow for complete imine formation before the reductant is added.[11][12] Often used in a two-step process.
Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃

This protocol is a robust, one-pot method applicable to a wide range of primary and secondary amines.[11]

  • Materials: this compound, desired amine (primary or secondary), Sodium Triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic Acid (optional catalyst for less reactive ketones).

  • Procedure:

    • To a stirred solution of this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in DCE, add Sodium Triacetoxyborohydride (1.3-1.6 equiv.) portion-wise. The reaction is often mildly exothermic.[10]

    • For less reactive amines or ketones, a catalytic amount of acetic acid (1-2 equiv.) can be added to facilitate iminium ion formation.[10]

    • Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Field Insight: Biocatalytic Asymmetric Amination

For the synthesis of enantiomerically pure amines, biocatalysis using transaminases offers a green and highly selective alternative.[13] Transaminases can convert a prochiral ketone like this compound into a single enantiomer of the corresponding amine.[9][14] This process often involves coupling the reaction with a secondary enzyme system (like pyruvate decarboxylase) to remove by-products and drive the unfavorable thermodynamic equilibrium towards the product amine.[9][13] This advanced technique is particularly valuable in pharmaceutical development where single-enantiomer drugs are required.

Part 3: Application in C-C Bond Formation via Aldol Condensation

The α-protons of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack electrophilic carbonyl compounds, such as aldehydes or other ketones, in an Aldol reaction to form a new carbon-carbon bond.[15][16] Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, a process known as the Aldol condensation.[17]

Mechanism: Base-Catalyzed Aldol Reaction

G Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOH, LDA) Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Enolate->Aldol_Adduct Nucleophilic Attack Electrophile Electrophile (R-CHO) Condensation_Product α,β-Unsaturated Ketone (Condensation Product) Aldol_Adduct->Condensation_Product Dehydration (Heat, -H₂O)

Protocol 3: Crossed Aldol Condensation

This protocol describes a "crossed" or "mixed" aldol reaction, where this compound acts as the enolate precursor and a non-enolizable aldehyde (like benzaldehyde) acts as the electrophile to prevent self-condensation side products.

  • Materials: this compound, Benzaldehyde, Sodium Hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) and benzaldehyde (1.0 equiv.) in ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of NaOH in a mixture of water and ethanol.

    • Cool the ketone/aldehyde solution in an ice bath. Slowly add the NaOH solution with vigorous stirring.

    • Allow the reaction to stir at room temperature. The formation of a precipitate often indicates product formation. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Quench the reaction by pouring the mixture into cold water or a dilute acid solution (e.g., HCl) to neutralize the base.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.

References

The Versatile Ketone: Applications of 3-Methyl-4-phenylbutan-2-one in the Chemical Industry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, identifying versatile and reliable building blocks is paramount to innovation. 3-Methyl-4-phenylbutan-2-one (CAS No. 2550-27-8), a ketone derivative, has emerged as a significant intermediate in the pharmaceutical and chemical industries.[1][2] Its strategic substitution pattern offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of downstream products, including chiral amines and esters, which are valuable scaffolds in the development of bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the methodologies. Our focus is to equip researchers with the practical knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 84-86 °C at 100 Pa[5]
CAS Number 2550-27-8[3]

Core Synthesis of this compound

The industrial production of this compound is typically achieved through a two-step process that is both efficient and scalable.[6] This method, beginning with readily available starting materials, ensures a reliable supply of this key intermediate.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation Benzaldehyde Benzaldehyde Intermediate 3-Methyl-4-phenyl-3-en-2-one Benzaldehyde->Intermediate HCl, 50-80°C 2-Butanone 2-Butanone 2-Butanone->Intermediate Acid Catalyst Acid Catalyst Acid Catalyst->Intermediate Final_Product This compound Intermediate->Final_Product THF or Methanol, 20-50°C, 0.4-0.5 MPa Hydrogen Hydrogen Hydrogen->Final_Product Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Final_Product

Caption: Industrial synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a documented industrial synthesis method.[6][7]

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one (Intermediate)

  • Reactor Setup: In a suitable reactor, charge 2-butanone and an acid catalyst (e.g., concentrated hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid). The mass ratio of benzaldehyde to 2-butanone should be in the range of 1:1.5 to 1:5.[6]

  • Reaction Initiation: Stir the mixture and heat to a temperature between 50°C and 80°C.[6]

  • Addition of Benzaldehyde: Slowly add benzaldehyde to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-5 hours. The progress of the reaction can be monitored by gas chromatography (GC) until the benzaldehyde content is less than 0.5%.[7]

  • Work-up and Purification: Upon completion, the crude product, 3-methyl-4-phenyl-3-en-2-one, is purified by recrystallization from methanol to achieve a purity of greater than 99%.[6]

Part B: Preparation of this compound

  • Hydrogenation Setup: In a hydrogenation reactor, charge the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as tetrahydrofuran or methanol), and a 5% Palladium on carbon (Pd/C) catalyst.[7]

  • Hydrogenation: The reactor is purged with hydrogen, and the reaction is carried out at a temperature of 20-50°C and a pressure of 0.4-0.5 MPa.[7]

  • Reaction Completion: The reaction is monitored by high-performance liquid chromatography (HPLC) and is typically complete within 4-5 hours.[7]

  • Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated, and the resulting liquid is purified by vacuum distillation to yield this compound with a purity greater than 99%.[7]

Application in the Synthesis of Chiral Amines via Reductive Amination

The ketone functionality of this compound makes it an excellent substrate for reductive amination, a powerful method for the synthesis of primary, secondary, and tertiary amines.[8] The resulting product, 3-methyl-4-phenylbutan-2-amine, is a chiral amine that can serve as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Reductive Amination Workflow

Start This compound Imine_Intermediate Imine/Enamine Intermediate Start->Imine_Intermediate Amine_Source Amine Source (e.g., NH4OAc) Amine_Source->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN) Final_Product 3-Methyl-4-phenylbutan-2-amine Reducing_Agent->Final_Product Imine_Intermediate->Final_Product

Caption: General workflow for the reductive amination of this compound.

Protocol 2: Representative Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine Source: Add an excess of an amine source, such as ammonium acetate or a primary/secondary amine (e.g., 1.5-2 equivalents).

  • Imine Formation: Stir the mixture at room temperature. For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[9]

  • Reduction: Once the imine formation is deemed complete (which can be monitored by TLC or GC-MS), carefully add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are preferred as they are selective for the imine over the ketone.[9]

  • Reaction Quench and Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine can be further purified by column chromatography or distillation.

Application in the Synthesis of Esters via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that transforms ketones into esters using a peroxyacid as the oxidant.[10] This reaction proceeds with a predictable regioselectivity based on the migratory aptitude of the substituents on the ketone. For this compound, the secondary alkyl group (1-methyl-2-phenylethyl) has a higher migratory aptitude than the methyl group, leading to the formation of 1-methyl-2-phenylethyl acetate.[11][12]

Baeyer-Villiger Oxidation Mechanism

Ketone This compound Criegee_Intermediate Criegee Intermediate Ketone->Criegee_Intermediate Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee_Intermediate Rearrangement Rearrangement (Migration of 1-methyl-2-phenylethyl group) Criegee_Intermediate->Rearrangement Ester 1-Methyl-2-phenylethyl acetate Rearrangement->Ester

Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.

Protocol 3: Representative Baeyer-Villiger Oxidation

This protocol is based on general procedures for the Baeyer-Villiger oxidation of ketones.[6][11]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.

  • Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise to the solution while stirring at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The resulting crude ester can be purified by column chromatography.

Future Outlook

This compound is a building block with significant untapped potential. Its utility in the synthesis of chiral amines and esters opens doors for the creation of diverse chemical libraries for drug discovery. Further exploration into its use in the synthesis of heterocyclic compounds and as a precursor for other functionalized molecules is a promising area for future research. The protocols and insights provided in this guide are intended to serve as a solid foundation for scientists to harness the synthetic power of this versatile ketone.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Phenylbutan-2-one Scaffold

3-Methyl-4-phenylbutan-2-one is a ketone that serves as a valuable and versatile starting material in medicinal chemistry and drug development. Its structure, featuring a reactive carbonyl group and an alpha-proton, allows for a multitude of chemical transformations, leading to a diverse array of derivatives. These derivatives are of significant interest to researchers and drug development professionals as they can be tailored to interact with various biological targets. The phenyl group provides a lipophilic handle, which can be crucial for membrane permeability and interaction with hydrophobic pockets in proteins, while the functionalized butanone chain allows for the introduction of polar groups that can modulate solubility and form key hydrogen bonding interactions.

This guide provides an in-depth exploration of several key synthetic transformations starting from this compound, offering detailed, field-proven protocols for the synthesis of alcohol, amine, and ester derivatives. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel compounds.

Reduction to 3-Methyl-4-phenylbutan-2-ol: Accessing Chiral Alcohols

The reduction of the ketone functionality in this compound to a secondary alcohol, 3-Methyl-4-phenylbutan-2-ol, is a fundamental transformation that introduces a chiral center.[1][2] Chiral alcohols are pivotal building blocks in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry often dictates biological activity.

Causality Behind Experimental Choices: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is selected as the reducing agent for this protocol due to its mild nature and high selectivity for ketones and aldehydes. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents such as methanol and ethanol and does not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex substrates. The use of methanol as a solvent is advantageous as it is inexpensive, readily available, and effectively solubilizes both the ketone starting material and the borohydride reagent. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the rate of reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of 3-Methyl-4-phenylbutan-2-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Neutralize the mixture to pH ~7 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 3-Methyl-4-phenylbutan-2-ol.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Physical State Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 5H), 3.85 (m, 1H), 2.60 (m, 1H), 1.80 (m, 1H), 1.20 (d, 3H), 0.90 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 139.5, 129.3, 128.5, 126.2, 72.1, 45.3, 40.8, 20.5, 18.2

Experimental Workflow Diagram:

G cluster_start Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH₄ B->C D Stir at Room Temperature C->D E Quench with Water D->E TLC Monitoring F Extract with Diethyl Ether E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I 3-Methyl-4-phenylbutan-2-ol H->I

Caption: Workflow for the reduction of this compound.

Reductive Amination to N-Substituted Amines: A Gateway to Bioactive Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[3][4] This transformation is of paramount importance in drug discovery, as the amine functional group is a key pharmacophore in a vast number of bioactive molecules. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.

Causality Behind Experimental Choices: The Selectivity of Sodium Cyanoborohydride

For the reductive amination of this compound, sodium cyanoborohydride (NaBH₃CN) is an excellent choice of reducing agent.[4] Its key advantage lies in its ability to selectively reduce the protonated imine intermediate much faster than the starting ketone. This selectivity allows the reaction to be performed in a single pot ("one-pot" reaction) where the ketone, amine, and reducing agent are all present. The reaction is typically carried out under mildly acidic conditions (pH 6-7), which facilitates imine formation without significantly hydrolyzing the imine back to the carbonyl compound. Acetic acid is often used to maintain the optimal pH.

Experimental Protocol: Synthesis of N-Benzyl-3-methyl-4-phenylbutan-2-amine

Materials:

  • This compound

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (15 mL per gram of ketone) in a round-bottom flask, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glacial acetic acid dropwise to adjust the pH to approximately 6-7 (check with pH paper).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Quench the reaction by the addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-benzyl amine.

Data Presentation:

ParameterExpected Value
Yield 70-85%
Physical State Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 10H), 3.80 (d, 1H), 3.75 (d, 1H), 2.90 (m, 1H), 2.70 (m, 1H), 1.90 (m, 1H), 1.10 (d, 3H), 0.95 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.2, 139.8, 129.2, 128.6, 128.4, 128.2, 127.1, 126.0, 58.5, 54.3, 42.1, 38.9, 19.8, 17.5

Experimental Workflow Diagram:

G cluster_start Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Mix Ketone and Benzylamine in Methanol B Adjust pH with Acetic Acid A->B C Add NaBH₃CN B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ D->E TLC Monitoring F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I N-Benzyl-3-methyl-4-phenylbutan-2-amine H->I

Caption: Workflow for the reductive amination of this compound.

Baeyer-Villiger Oxidation to Benzyl Propionate Derivative: A Route to Novel Esters

The Baeyer-Villiger oxidation is a remarkable reaction that converts a ketone into an ester by the insertion of an oxygen atom adjacent to the carbonyl group.[5] This reaction is highly valuable for the synthesis of esters and lactones, which are important functional groups in natural products and pharmaceuticals. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Causality Behind Experimental Choices: The Power of Peroxyacids and Biocatalysis

The classical Baeyer-Villiger oxidation employs peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6] In the case of this compound, the migration of the secondary alkyl group (the one bearing the phenylmethyl substituent) is favored over the methyl group, leading to the formation of 1-phenylethyl propionate.

An exciting and green alternative to chemical oxidants is the use of Baeyer-Villiger monooxygenases (BVMOs), such as phenylacetone monooxygenase (PAMO).[7] These enzymes catalyze the oxidation with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions, using molecular oxygen as the oxidant and a cofactor like NADPH.

Experimental Protocol: Biocatalytic Baeyer-Villiger Oxidation

Materials:

  • This compound

  • Phenylacetone monooxygenase (PAMO) enzyme preparation

  • NADPH

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Potassium phosphate buffer (pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • Add glucose-6-phosphate (1.5 eq) and NADPH (0.1 eq).

  • Add the glucose-6-phosphate dehydrogenase solution.

  • Add the PAMO enzyme preparation.

  • Start the reaction by adding a solution of this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation and access to air (for oxygen).

  • Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Data Presentation:

ParameterExpected Value
Yield Variable (dependent on enzyme activity and conditions)
Physical State Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H), 4.20 (q, 1H), 2.90 (d, 2H), 2.30 (q, 2H), 1.50 (d, 3H), 1.15 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 174.1, 138.5, 129.0, 128.7, 126.5, 70.2, 43.1, 27.8, 21.5, 9.2

Reaction Mechanism Diagram:

G A This compound B [O] (m-CPBA or PAMO/O₂/NADPH) C Criegee Intermediate A->C + [O] D Rearrangement (sec-Alkyl migration) E 1-Phenylethyl propionate C->E Rearrangement

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Conclusion and Future Directions

The synthetic protocols detailed in this guide demonstrate the utility of this compound as a versatile starting material for generating a range of derivatives with potential applications in drug discovery and development. The reduction, reductive amination, and Baeyer-Villiger oxidation reactions provide access to chiral alcohols, diverse amines, and novel esters, respectively. The emphasis on understanding the causality behind experimental choices empowers researchers to not only apply these methods but also to innovate and adapt them for their specific research goals. Future work could explore other transformations of this scaffold, such as alpha-functionalization to introduce halogens or other substituents, and the subsequent elaboration of these derivatives into more complex, biologically active molecules.

References

Application Note & Protocol: Diastereoselective Synthesis of Tertiary Alcohols via Grignard Reaction with 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The nucleophilic addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide to the reaction of 3-Methyl-4-phenylbutan-2-one with Grignard reagents, yielding chiral tertiary alcohols. We delve into the theoretical underpinnings of the reaction, focusing on the diastereoselectivity predicted by the Felkin-Anh model due to the pre-existing stereocenter adjacent to the carbonyl group.[4][5][6] This guide offers a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the resulting diastereomeric alcohol products. Furthermore, we discuss potential side reactions and troubleshooting strategies to ensure a high-yielding and selective transformation.

Introduction: The Significance of Chiral Alcohols

Chiral tertiary alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their stereochemistry often dictates their pharmacological activity, making their stereocontrolled synthesis a critical endeavor in drug discovery and development. The Grignard reaction, a classic and versatile method for C-C bond formation, provides a direct route to these valuable compounds through the addition of organomagnesium halides to ketones.[2][7]

When a Grignard reagent reacts with a prochiral ketone bearing an adjacent stereocenter, such as this compound, a new stereocenter is generated at the carbonyl carbon. This process can lead to the formation of two diastereomers. The inherent steric and electronic properties of the substrate can direct the incoming nucleophile to one face of the carbonyl group preferentially, resulting in a diastereoselective transformation. Understanding and controlling this selectivity is paramount for the efficient synthesis of the desired stereoisomer.

Theoretical Background: Predicting Stereochemical Outcomes

The diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds can be rationalized using established stereochemical models. The Felkin-Anh model is widely accepted for predicting the major diastereomer formed in such reactions.[4][5][6]

The Felkin-Anh Model:

This model is predicated on the transition state conformation that minimizes steric strain. The key principles are:

  • Staggered Conformation: The bonds around the α-carbon are staggered relative to the carbonyl group.

  • Positioning of the Largest Group: The largest group (L) on the α-carbon is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance.

  • Nucleophilic Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).

For this compound, the groups on the α-carbon are benzyl (largest, L), methyl (medium, M), and hydrogen (smallest, S). According to the Felkin-Anh model, the benzyl group will position itself anti to the approaching Grignard reagent. The nucleophile will then attack from the face of the carbonyl that is less sterically hindered, which is past the smallest group (hydrogen).

This leads to the preferential formation of the anti-diastereomer.

Potential Side Reactions:

With sterically hindered ketones, Grignard reagents can also act as bases or reducing agents, leading to side products.[1]

  • Enolization: The Grignard reagent can deprotonate the α-carbon, forming an enolate. Upon aqueous work-up, this regenerates the starting ketone.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, a hydride can be transferred to the carbonyl carbon via a six-membered cyclic transition state, resulting in a secondary alcohol.

Careful control of reaction conditions is crucial to minimize these side reactions.

Experimental Protocol

This protocol details the reaction of (S)-3-Methyl-4-phenylbutan-2-one with methylmagnesium bromide.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
(S)-3-Methyl-4-phenylbutan-2-one≥98%Commercially Available
Methylmagnesium bromide3.0 M in Diethyl EtherCommercially Available
Anhydrous Diethyl Ether≥99.7%, Dri-SolvCommercially Available
Saturated Aqueous NH₄ClReagent GradeIn-house preparation
Anhydrous MgSO₄Reagent GradeCommercially Available
Deuterated Chloroform (CDCl₃)NMR GradeCommercially Available

3.2. Reaction Setup and Procedure

Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Glassware Preparation: All glassware (a two-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator before use.

  • Reaction Assembly: Assemble the glassware under a gentle stream of inert gas. The flask should be equipped with a magnetic stir bar.

  • Reagent Charging: To the round-bottom flask, add (S)-3-Methyl-4-phenylbutan-2-one (1.0 eq) dissolved in anhydrous diethyl ether (to make a 0.5 M solution).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Add methylmagnesium bromide (1.2 eq) to the dropping funnel via a cannula. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification and Characterization

The crude product, a mixture of diastereomeric tertiary alcohols, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product. The absolute stereochemistry of the major diastereomer can be confirmed by X-ray crystallography of a suitable derivative or by comparison to known compounds.

Expected Results and Discussion

The reaction of (S)-3-Methyl-4-phenylbutan-2-one with methylmagnesium bromide is expected to yield (2R,3S)-2,3-Dimethyl-4-phenylbutan-2-ol as the major product, along with the minor (2S,3S)-diastereomer.

Table 1: Hypothetical Reaction Outcomes with Different Grignard Reagents

Grignard ReagentYield (%)Diastereomeric Ratio (anti:syn)
CH₃MgBr858:1
EtMgBr8210:1
PhMgBr7515:1

The increasing steric bulk of the Grignard reagent is expected to enhance the diastereoselectivity, favoring the anti product as predicted by the Felkin-Anh model. The slightly lower yields with bulkier reagents may be attributed to an increase in competitive enolization.

Visualizations

Diagram 1: Reaction Mechanism and Felkin-Anh Model

Caption: Felkin-Anh model predicting the major diastereomer.

Diagram 2: Experimental Workflow

Workflow A 1. Reagent Preparation (Ketone in Anhydrous Ether) B 2. Reaction Setup (Inert Atmosphere, 0 °C) A->B C 3. Grignard Addition (Dropwise, < 5 °C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Sat. aq. NH₄Cl, 0 °C) D->E F 6. Aqueous Work-up (Separation & Extraction) E->F G 7. Drying & Concentration (MgSO₄, Rotary Evaporator) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, GC) H->I

Caption: Step-by-step experimental workflow.

Conclusion

The reaction of this compound with Grignard reagents provides an effective method for the diastereoselective synthesis of chiral tertiary alcohols. The stereochemical outcome of this reaction can be reliably predicted using the Felkin-Anh model, which favors the formation of the anti-diastereomer. By carefully controlling the reaction conditions to minimize side reactions, high yields and good diastereoselectivities can be achieved. The protocols and theoretical insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

Application Note: High-Fidelity Reduction of 3-Methyl-4-phenylbutan-2-one to 3-Methyl-4-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical reduction of the prochiral ketone, 3-Methyl-4-phenylbutan-2-one, to its corresponding secondary alcohol, 3-Methyl-4-phenylbutan-2-ol. The formation of a new stereocenter upon reduction necessitates a careful selection of reagents and reaction conditions to control the stereochemical outcome. This document provides an in-depth analysis of common reduction methodologies, including hydride reductions with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. Detailed, field-tested protocols are provided for each method, accompanied by mechanistic insights, safety considerations, and troubleshooting guidelines to ensure reproducible and high-yielding transformations. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Chiral Alcohols

The reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. Optically active alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fragrance industries.[1][2] The target molecule, 3-Methyl-4-phenylbutan-2-ol, possesses a chiral center generated during the reduction of the carbonyl group of this compound. The stereochemistry of this alcohol can significantly influence the biological activity of downstream products, making stereocontrol a critical aspect of its synthesis.[3] This guide explores robust and scalable methods to achieve this reduction, providing the end-user with the practical knowledge to select and execute the most appropriate protocol for their specific needs.

Mechanistic Overview: The Nucleophilic Addition of Hydride

The reduction of a ketone to an alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] The C=O double bond is highly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles.

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack: A hydride equivalent, delivered from a reducing agent, attacks the carbonyl carbon. This breaks the C=O π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[5]

  • Protonation: The negatively charged alkoxide is then protonated, typically during a workup step with a protic solvent (like water or a dilute acid), to yield the final alcohol product.[5]

The choice of reducing agent is paramount as it dictates the reactivity, selectivity, and safety of the procedure.

Experimental Protocols

This section provides detailed protocols for three common methods for the reduction of this compound.

Protocol 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[6][7] It is generally safer to handle than more powerful hydride reagents like LiAlH₄ and is compatible with protic solvents such as methanol or ethanol.[8]

Rationale for Reagent Selection: NaBH₄ is chosen for its ease of use, safety profile, and high chemoselectivity for carbonyls over other functional groups like esters or amides.[7] The reaction can be conveniently run at room temperature with a simple workup.

Experimental Workflow Diagram:

ReductionWorkflow_NaBH4 start Dissolve this compound in Methanol add_nabh4 Add NaBH₄ portion-wise at 0°C start->add_nabh4 stir Stir at room temperature (Monitor by TLC) add_nabh4->stir quench Quench with dilute HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 3-Methyl-4-phenylbutan-2-ol purify->product

Caption: Workflow for NaBH₄ Reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Methyl-4-phenylbutan-2-ol.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent and non-selective reducing agent capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, and amides.[9][10] Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), and extreme caution must be exercised during its handling.[9][11]

Rationale for Reagent Selection: LiAlH₄ is employed when a more powerful reducing agent is required, for instance, if the starting material is less reactive or if other reducible functional groups are also targeted for reduction. Its use demands stringent anhydrous conditions.

Experimental Workflow Diagram:

ReductionWorkflow_LiAlH4 start Suspend LiAlH₄ in anhydrous THF add_ketone Add ketone solution dropwise at 0°C start->add_ketone reflux Reflux reaction mixture (Monitor by TLC) add_ketone->reflux quench Fieser workup (H₂O, NaOH, H₂O) reflux->quench filter Filter through Celite quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify product 3-Methyl-4-phenylbutan-2-ol purify->product

Caption: Workflow for LiAlH₄ Reduction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 20 mL per gram of LiAlH₄). Carefully add lithium aluminum hydride (LiAlH₄, 1.1 eq) to the THF and cool the suspension to 0°C.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Workup (Fieser Method): Once the reaction is complete, cool the flask to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter the solid through a pad of Celite®, washing the filter cake with THF.

  • Concentration and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation or column chromatography.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally benign method for the reduction of ketones, utilizing molecular hydrogen (H₂) and a metal catalyst.[12][13] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. This method is highly effective and often provides high yields.

Rationale for Reagent Selection: This "green" chemistry approach avoids the use of stoichiometric metal hydride reagents and the generation of large amounts of waste. It is particularly advantageous for large-scale syntheses.[13]

Experimental Workflow Diagram:

ReductionWorkflow_H2 start Dissolve ketone in solvent (e.g., Ethanol, THF) add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Hydrogenate in a Parr shaker (H₂ pressure, temp, time) add_catalyst->hydrogenate filter Filter catalyst through Celite hydrogenate->filter concentrate Concentrate filtrate filter->concentrate product 3-Methyl-4-phenylbutan-2-ol concentrate->product

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran.[14][15]

  • Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and agitate the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots via TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product, which can be further purified if necessary.

Data Summary and Comparison

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (Pd/C)
Reactivity Mild; reduces aldehydes & ketonesStrong; reduces most carbonylsHigh; depends on catalyst/conditions
Solvent Protic (e.g., MeOH, EtOH)Aprotic, anhydrous (e.g., THF, Et₂O)Various (e.g., EtOH, THF)
Temperature 0°C to RT0°C to refluxRT to elevated temperatures
Workup Acidic quench, extractionFieser workup, filtrationFiltration of catalyst
Safety Evolves H₂ with acid; relatively safeHighly reactive with water/protic solvents; pyrophoricFlammable H₂ gas; pyrophoric catalyst
Stereoselectivity Generally follows Felkin-Anh modelCan be influenced by solvent and temperatureCan be influenced by catalyst and additives

Stereochemical Considerations

The reduction of this compound creates a new stereocenter, resulting in a racemic mixture of (2R,3S/2S,3R) and (2S,3S/2R,3R) diastereomers unless a chiral reducing agent or catalyst is used. The inherent diastereoselectivity is often governed by the Felkin-Anh model, which predicts the hydride to attack the carbonyl from the less sterically hindered face. For more advanced applications requiring a single enantiomer, asymmetric reduction methods, such as those employing chiral catalysts (e.g., CBS catalysts) or biocatalysis, should be considered.[16][17][18] The diastereomeric ratio of the product can be determined by techniques like NMR spectroscopy, potentially after derivatization with a chiral agent.[19][20]

Best Practices and Troubleshooting

  • Monitoring the Reaction: Always monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC) to avoid over-reduction or incomplete conversion.

  • Anhydrous Conditions for LiAlH₄: Ensure all glassware is thoroughly dried and solvents are anhydrous when using LiAlH₄ to prevent violent reactions and ensure high yields.[11]

  • Catalyst Handling: Handle hydrogenation catalysts with care, especially when dry, as they can be pyrophoric. Wet the filter cake with water before disposal.

  • Incomplete Reaction: If a reaction stalls, consider adding more reducing agent (for hydride reductions) or checking the catalyst activity and hydrogen pressure (for hydrogenation).

  • Low Yield: Low yields can result from improper workup, degradation of the product, or side reactions. Ensure the pH is controlled during aqueous workups and that purification methods are optimized.

Conclusion

The reduction of this compound to its corresponding alcohol is a fundamental and versatile transformation. The choice of reducing agent—be it the mild and convenient sodium borohydride, the powerful lithium aluminum hydride, or the efficient catalytic hydrogenation—should be dictated by the specific requirements of the synthesis, including scale, desired selectivity, and available equipment. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and reproducibly synthesize 3-Methyl-4-phenylbutan-2-ol for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-4-phenylbutan-2-one by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-4-phenylbutan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this valuable intermediate. Here, we address common challenges and provide in-depth, field-tested solutions grounded in robust scientific principles.

Introduction to the Challenge

This compound is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. While distillation is the method of choice for purification, it is not without its complexities. This guide provides a systematic approach to troubleshooting and optimizing the distillation of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: At what temperature and pressure should I distill this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition. Therefore, vacuum distillation is strongly recommended. The ideal parameters are a pressure of 1-2 mmHg, which should result in a boiling point of approximately 75-80 °C. It is crucial to monitor both the temperature and pressure closely throughout the distillation to ensure a clean separation.

Q2: My compound seems to be decomposing in the distillation flask. What's causing this and how can I prevent it?

A2: Thermal decomposition is a significant risk when distilling at elevated temperatures. This can be caused by:

  • Excessive Heat: Ensure the heating mantle is not set too high. The temperature of the heating source should be only slightly higher than the vapor temperature.

  • Prolonged Heating: Minimize the time the compound is exposed to high temperatures.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous salt like magnesium sulfate.

Q3: The distillation is proceeding very slowly, or not at all. What should I check?

A3: A slow or stalled distillation can be due to several factors:

  • Inadequate Vacuum: Check for leaks in your vacuum setup. Ensure all joints are properly sealed with high-vacuum grease. The vacuum pump must be capable of reaching the desired pressure.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the applied vacuum.

  • Bumping: The liquid may be superheating and not boiling smoothly. The use of a magnetic stir bar or boiling chips is essential to promote even boiling.

Q4: How can I assess the purity of my distilled this compound?

A4: Purity should be assessed using a combination of techniques:

  • Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.

  • Refractive Index: A quick and simple method to check for purity against a known standard. The refractive index of pure this compound is approximately 1.506.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the distillation process.

Troubleshooting Workflow

Distillation_Troubleshooting start Problem Encountered check_vacuum Check Vacuum System - Leaks? - Pump Function? start->check_vacuum No/Slow Distillation check_temp Check Temperature - Mantle Setting? - Thermometer Placement? start->check_temp Decomposition check_boiling Check for Even Boiling - Stirring? - Bumping? start->check_boiling Bumping/Uneven Boiling check_vacuum->check_temp check_temp->check_boiling pre_treatment Consider Pre-Treatment - Wash? - Dry? check_boiling->pre_treatment If issues persist analysis Analyze Product - GC - NMR pre_treatment->analysis solution Problem Resolved analysis->solution

Caption: A logical workflow for troubleshooting common distillation problems.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
No distillate collecting Inadequate vacuumCheck all seals and connections for leaks. Ensure the vacuum pump is operating correctly.
Insufficient heatingGradually increase the heating mantle temperature. Ensure the flask is properly seated in the mantle.
Product is discolored Thermal decompositionReduce the heating mantle temperature. Improve the vacuum to lower the boiling point.
Presence of impuritiesPerform a pre-distillation wash with a suitable aqueous solution (e.g., NaHCO₃).
"Bumping" or violent boiling Superheating of the liquidAdd a magnetic stir bar or fresh boiling chips. Ensure vigorous stirring.
Low yield Incomplete distillationEnsure the distillation is run to completion. Check for hold-up in the distillation column.
Leaks in the systemRe-check all joints and seals.

Part 3: Experimental Protocols

Protocol 1: Pre-Distillation Treatment of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.

  • Swirl the flask and allow it to stand for 15-20 minutes.

  • Filter the drying agent to obtain the dry, crude product ready for distillation.

Protocol 2: Vacuum Distillation of this compound

Vacuum_Distillation_Setup Vacuum Distillation Apparatus cluster_0 Heating & Boiling cluster_1 Vapor Path & Condensation cluster_2 Collection & Vacuum Heating Mantle Heating Mantle Distillation Flask Distillation Flask Distillation Head Distillation Head Distillation Flask->Distillation Head Stir Bar Stir Bar Thermometer Thermometer Distillation Head->Thermometer measures vapor temp Condenser Condenser Distillation Head->Condenser Water In Water In Condenser->Water In Water Out Water Out Condenser->Water Out Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Receiving Flask Receiving Flask Vacuum Adapter->Receiving Flask To Vacuum Pump To Vacuum Pump Vacuum Adapter->To Vacuum Pump

Caption: A simplified diagram of a standard vacuum distillation setup.

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is clean and dry. Lightly grease all ground glass joints with high-vacuum grease.

  • Charging the Flask: Charge the distillation flask with the pre-treated, crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Stirring and Cooling: Begin stirring and start the flow of cold water through the condenser.

  • Apply Vacuum: Gradually apply the vacuum, ensuring the system is sealed and the pressure drops to the target of 1-2 mmHg.

  • Heating: Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature of the vapor reaches the boiling point of this compound (approx. 75-80 °C at 1-2 mmHg), the distillate will begin to collect in the receiving flask. Collect the fraction that distills over at a constant temperature.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the collected distillate for purity using GC and/or NMR.

Technical Support Center: Purifying 3-Methyl-4-phenylbutan-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of 3-Methyl-4-phenylbutan-2-one using column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of this specific separation, moving beyond a simple protocol to explain the causality behind each step. Our aim is to empower you with the technical knowledge to not only execute the procedure but also to troubleshoot effectively when challenges arise.

Section 1: Foundational Knowledge & Pre-Chromatography Analysis

Successful purification begins before the column is even packed. A thorough understanding of the target molecule and potential impurities is paramount.

Key Physicochemical Properties of this compound

The chromatographic behavior of a compound is dictated by its physical and chemical properties. This compound is a moderately polar ketone.[1][2] The phenyl and alkyl groups contribute non-polar character, while the carbonyl group provides a site for polar interactions with the stationary phase.

PropertyValueSource
Molecular Formula C₁₁H₁₄O[1][2][3]
Molecular Weight 162.23 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid/solid[4]
Boiling Point ~236 °C at 760 mmHg[3]
Polarity Moderately Polar[1][2]
XLogP3 2.5[2]
Common Impurities and Their Impact

This ketone is often synthesized via the reduction of its unsaturated precursor, 3-methyl-4-phenyl-3-buten-2-one.[5] Therefore, the most common process-related impurity is this starting material. Other potential impurities include unreacted benzaldehyde or by-products from aldol condensation. The conjugated system of the precursor makes it less polar than the target saturated ketone, which is the key to their separation.

The Critical Role of Thin-Layer Chromatography (TLC)

Before any preparative column is run, the separation must be optimized on a small scale using TLC.[6] This is a non-negotiable step that saves significant time and resources.

Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[7][8] This Rf value provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would compromise separation from impurities.[8]

Recommended Starting Solvent System: A mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate) is the industry standard for compounds of this type.[9][10]

  • Start with: 10% Ethyl Acetate in Hexanes (9:1 Hexanes:EtOAc).

  • If Rf is too low (<0.2): Increase the polarity by moving to 15% or 20% Ethyl Acetate.

  • If Rf is too high (>0.5): Decrease the polarity by moving to 5% Ethyl Acetate.

Section 2: Step-by-Step Experimental Protocol

This protocol is designed for robust and reproducible purification of gram-scale quantities of this compound.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 4. Pack Column Slurry->Pack Sample 3. Prepare Sample (Dry Loading) Load 5. Load Sample Sample->Load Pack->Load Elute 6. Elute Column Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine & Isolate Analyze->Combine G start Problem Observed p1 Poor Separation (Overlapping Bands) start->p1 p2 Compound Not Eluting (Stuck at top) start->p2 p3 Band Tailing / Streaking start->p3 q1 Was TLC Rƒ separation > 0.1? p1->q1 a1_yes Check Column Packing & Loading. Was column overloaded? Was flow rate too fast? q1->a1_yes Yes a1_no Re-develop TLC method. Try a different solvent system to maximize ΔRƒ. q1->a1_no No q2 Is eluent polarity high enough? p2->q2 a2_yes Compound may have decomposed. Check stability on silica with 2D TLC. q2->a2_yes Yes a2_no Gradually increase eluent polarity (e.g., more EtOAc). q2->a2_no No q3 Was column overloaded? p3->q3 a3_yes Reduce sample load relative to silica amount. q3->a3_yes Yes a3_no Possible decomposition or poor solubility. Consider deactivating silica or changing solvent system. q3->a3_no No

References

Technical Support Center: Acetoacetic Ester Synthesis of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acetoacetic ester synthesis. This powerful C-C bond-forming reaction is a cornerstone for preparing α-substituted and α,α-disubstituted methyl ketones.[1] However, its success hinges on navigating a landscape of potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Ketone

Question: My reaction has a very low overall yield. I'm struggling to isolate the target ketone. What are the most likely causes?

Answer: A low yield in the acetoacetic ester synthesis is a common issue that can stem from several distinct steps in the sequence. Let's break down the potential culprits.

  • Incomplete Enolate Formation: The first step is the deprotonation of ethyl acetoacetate to form the nucleophilic enolate.[2] The α-protons of ethyl acetoacetate have a pKa of about 11.[3] If the base used is not strong enough or is used in substoichiometric amounts, a significant portion of your starting material will not be converted to the reactive enolate, leading to poor conversion.

    • Solution: Ensure you are using at least one full equivalent of a suitable base, such as sodium ethoxide (NaOEt) in ethanol. The pKa of the base's conjugate acid should be significantly higher than that of the acetoacetic ester.

  • Competition between C-Alkylation and O-Alkylation: The enolate of acetoacetic ester is an ambident nucleophile, meaning it can react with an electrophile (the alkyl halide) at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[4][5] While C-alkylation leads to the desired ketone precursor, O-alkylation results in an enol ether, a common and often difficult-to-separate byproduct.[4][5][6]

    • Solution: Several factors can be tuned to strongly favor C-alkylation. This is discussed in detail in Problem 3 .

  • Elimination Reaction with the Alkyl Halide: The enolate is not only a good nucleophile but also a reasonably strong base.[4] If you are using a secondary or, especially, a tertiary alkyl halide, the enolate can act as a base and induce an E2 elimination reaction, forming an alkene from your alkyl halide instead of the desired SN2 substitution.[7][8]

    • Solution: This synthesis works best with primary and some secondary alkyl halides.[7] Tertiary alkyl halides are generally unsuitable due to steric hindrance and their high propensity for elimination.[8]

  • Inappropriate Base Selection Leading to Saponification: Using a base like sodium hydroxide (NaOH) during the alkylation step is problematic. Hydroxide can act as a nucleophile and hydrolyze the ester group to a carboxylate, a side reaction known as saponification.[3][9] This deactivates the starting material.

    • Solution: Always use an alkoxide base that matches the alkyl group of your ester (e.g., sodium ethoxide for ethyl acetoacetate) to avoid this. See the FAQ section for an explanation of the underlying transesterification issue.

  • Incomplete Hydrolysis and/or Decarboxylation: The final steps involve hydrolyzing the alkylated ester to a β-keto acid, which is then heated to induce decarboxylation.[9] If the hydrolysis is incomplete, the ester will not decarboxylate. If the decarboxylation step is incomplete (insufficient heat or acid), the β-keto acid may remain.

    • Solution: Ensure adequate heating and acidic conditions (e.g., refluxing aqueous acid) for a sufficient duration to drive both reactions to completion.[9][10]

Problem 2: Significant Contamination with a Dialkylated Product

Question: My product is a mixture of the desired mono-alkylated ketone and a significant amount of a dialkylated version. How can I improve the selectivity for mono-alkylation?

Answer: The formation of dialkylated products is a classic side reaction that occurs when the mono-alkylated product, which still possesses one acidic α-proton, is deprotonated and reacts with a second molecule of the alkyl halide.[11][12] This issue is particularly prevalent if reaction conditions are not carefully controlled.

  • Stoichiometry is Key: The most critical factor is the precise control of your reagents. Use no more than one equivalent of both the base and the alkyl halide relative to the ethyl acetoacetate.

  • Order and Rate of Addition: Add the base to the ethyl acetoacetate first to ensure complete formation of the enolate before introducing the electrophile. Then, add the alkyl halide slowly (e.g., dropwise via an addition funnel) to the enolate solution. This maintains a low concentration of the alkyl halide, minimizing the chance of a second alkylation.

  • Temperature Control: Running the alkylation at a lower temperature can help control the reaction rate and improve selectivity.

Problem 3: Formation of an Isomeric Byproduct (Suspected O-Alkylation)

Question: I am observing a significant byproduct with the same mass as my desired product, which I suspect is the O-alkylated enol ether. How can I minimize this side reaction?

Answer: This is a direct consequence of the ambident nature of the enolate nucleophile.[4][6] The ratio of C- to O-alkylation is highly dependent on the reaction conditions. The goal is to create an environment that favors the thermodynamically more stable C-alkylated product over the often kinetically favored O-alkylated product.[5][13]

Here are the key parameters to adjust:

ParameterTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Undesired)Rationale
Solvent Protic solvents (e.g., Ethanol)Polar aprotic solvents (e.g., DMF, DMSO)Protic solvents solvate the oxygen atom of the enolate, hindering its nucleophilicity and leaving the α-carbon as the more accessible reactive site.[6][13]
Counter-ion Li⁺, Na⁺, K⁺Free enolate (less association)Tightly associated metal counter-ions coordinate to the oxygen atom, sterically blocking it and promoting reaction at the carbon.
Alkyl Halide R-I, R-Br ("Soft" Electrophiles)R-OTs, R-OSO₂CF₃ ("Hard" Electrophiles)Based on Hard and Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with softer electrophiles (iodides, bromides). The "harder" oxygen end reacts faster with harder electrophiles.[14]
Temperature Higher temperaturesLower temperaturesC-alkylation leads to the more thermodynamically stable product. Higher temperatures allow the reaction to overcome the kinetic barrier and reach the thermodynamic product.
Visualizing the Reaction Network

The following diagrams illustrate the main synthetic pathway and the competing side reactions that can diminish its efficiency.

G cluster_main Main Synthetic Pathway A Ethyl Acetoacetate B Enolate Formation (Base, e.g., NaOEt) A->B C C-Alkylation (Alkyl Halide, R-X) B->C D Hydrolysis & Decarboxylation (H₃O⁺, Heat) C->D E Desired α-Substituted Ketone D->E

Caption: The core workflow of the acetoacetic ester synthesis.

G cluster_products Possible Reaction Outcomes Enolate Acetoacetate Enolate (Ambident Nucleophile) C_Alk C-Alkylation Product (Leads to Ketone) Enolate->C_Alk Desired (SN2) O_Alk O-Alkylation Product (Enol Ether Byproduct) Enolate->O_Alk Side Reaction Elim E2 Elimination (Alkene Byproduct) Enolate->Elim Side Reaction (with hindered R-X) Poly_Alk Polyalkylation Product (Further Reaction) C_Alk->Poly_Alk Side Reaction (with Base + R-X)

Caption: Competing reaction pathways originating from the key enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use an alkoxide base that matches the ester, for example, sodium ethoxide with ethyl acetoacetate?

A1: This is to prevent a side reaction called transesterification .[9] If you were to use a different alkoxide, such as sodium methoxide (NaOMe) with ethyl acetoacetate, the methoxide could act as a nucleophile and attack the ester carbonyl. This would result in an equilibrium mixture of ethyl acetoacetate and methyl acetoacetate. While this might not ruin the synthesis since the ester is removed later, it complicates the reaction mixture and is considered poor practice. Using the matching alkoxide (ethoxide for an ethyl ester) ensures that even if this reaction occurs, the starting material is simply regenerated.

Transesterification Ethyl Acetoacetate Ethyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate Ethyl Acetoacetate->Methyl Acetoacetate + CH₃O⁻ (Methoxide) Methyl Acetoacetate->Ethyl Acetoacetate + CH₃CH₂O⁻ (Ethoxide)

Caption: The transesterification side reaction.

Q2: I've completed the alkylation and hydrolysis, but the final decarboxylation step isn't working well. What could be wrong?

A2: Successful decarboxylation requires a specific structure: a carboxylic acid with a carbonyl group at the β-position (a β-keto acid).[10] The reaction proceeds through a cyclic, six-membered transition state upon heating, which facilitates the loss of CO₂.[9] If this step is failing, the most probable cause is that the preceding hydrolysis step was incomplete . If the ester group was not fully converted to a carboxylic acid, the molecule lacks the necessary structure for decarboxylation. Ensure you have used sufficient aqueous acid and refluxed for an adequate amount of time to complete the ester hydrolysis before attempting decarboxylation.

Q3: Is it possible to add two different alkyl groups to the α-carbon?

A3: Yes, this is a major advantage of the acetoacetic ester synthesis.[11][12] You can perform a sequential dialkylation. The process involves:

  • Deprotonation with one equivalent of base.

  • Alkylation with the first alkyl halide (R¹-X).

  • Isolation of the mono-alkylated product.

  • A second deprotonation with another equivalent of base.

  • Alkylation with the second, different alkyl halide (R²-X).

  • Finally, hydrolysis and decarboxylation to yield the α,α-disubstituted ketone.

Reference Protocol: Standard Mono-alkylation of Ethyl Acetoacetate

This protocol serves as a validated baseline for synthesizing 2-heptanone.

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.0 eq) in absolute ethanol. Cool the solution in an ice bath.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the cooled ethoxide solution with stirring. Allow the mixture to stir for 15-30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-bromobutane (1.0 eq) to the addition funnel and add it dropwise to the enolate solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 1-2 hours until TLC or GC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction mixture, remove the solvent under reduced pressure. Add dilute HCl to the residue to neutralize any remaining base. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alkylated β-keto ester.

  • Hydrolysis & Decarboxylation: To the crude product, add an excess of 10% aqueous H₂SO₄ or HCl. Heat the mixture to reflux for several hours until CO₂ evolution ceases.

  • Purification: Cool the mixture, extract the product with an organic solvent, wash, dry, and purify by distillation to yield 2-heptanone.

References

troubleshooting guide for the synthesis of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-4-phenylbutan-2-one

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, addressing common challenges encountered during its synthesis. The content is structured in a practical question-and-answer format designed for researchers, chemists, and drug development professionals. Our focus is on the prevalent two-step synthetic route: a Claisen-Schmidt condensation followed by catalytic hydrogenation, with additional guidance on the acetoacetic ester synthesis pathway.

Frequently Asked Questions (FAQs)

General & Pre-Synthesis Queries

Question 1: Which synthetic route is recommended for laboratory-scale synthesis of this compound?

Answer: For both laboratory and industrial scales, a two-step process is highly efficient and commonly employed.[1] This route begins with a Claisen-Schmidt condensation of benzaldehyde and 2-butanone (methyl ethyl ketone, MEK) to form the α,β-unsaturated ketone intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one.[2] This intermediate is then selectively reduced via catalytic hydrogenation to yield the target product, this compound.[3]

An alternative, classic approach is the acetoacetic ester synthesis. This method involves the sequential alkylation of ethyl acetoacetate with a benzyl halide and then a methyl halide, followed by hydrolysis and decarboxylation.[4][5] While effective, it can be more labor-intensive and may present challenges with controlling polyalkylation.

Part 1: Troubleshooting the Claisen-Schmidt Condensation

The first step involves the acid-catalyzed condensation of benzaldehyde with 2-butanone. The primary goal is to maximize the yield of the desired intermediate, 3-methyl-4-phenyl-3-en-2-butenone, while minimizing side products.[3]

Question 2: My condensation reaction yield is very low. What are the likely causes and solutions?

Answer: Low yield in this step typically stems from three primary issues: incomplete reaction, catalyst inefficiency, or side reactions.

  • Incomplete Reaction: The reaction temperature is critical. Temperatures between 60-80°C are generally required to drive the reaction to completion.[1] Ensure your reaction is maintained within this range. Reaction progress can be effectively monitored by Gas Chromatography (GC) to track the consumption of benzaldehyde. The reaction is considered complete when the benzaldehyde content is below 0.5%.[3]

  • Catalyst Inefficiency: Strong acid catalysts like concentrated hydrochloric acid or sulfuric acid are essential.[1] The mass ratio of catalyst to 2-butanone should be carefully controlled, typically in the range of 25:100 to 35:100.[3] Ensure your acid catalyst is of high purity and concentration.

  • Side Reactions: The most common side reaction is the self-condensation of 2-butanone. To mitigate this, benzaldehyde should be added dropwise to the mixture of 2-butanone and acid.[6] This maintains a low concentration of the aldehyde reactant relative to the ketone, favoring the desired cross-condensation.

Troubleshooting Flowchart: Low Condensation Yield

start Low Yield of Enone Intermediate check_temp Is Reaction Temp 60-80°C? start->check_temp check_cat Is Catalyst (e.g., HCl, H2SO4) Concentrated & Correct Ratio? check_temp->check_cat Yes solution_temp Adjust Temperature & Monitor with GC check_temp->solution_temp No check_add Was Benzaldehyde Added Dropwise? check_cat->check_add Yes solution_cat Verify Catalyst Purity & Adjust Loading check_cat->solution_cat No solution_add Optimize Addition Rate to Minimize Self-Condensation check_add->solution_add No

Caption: Logic diagram for troubleshooting low condensation yield.

Question 3: My final product after condensation is a dark, oily mixture that is difficult to purify. How can I improve this?

Answer: The formation of a dark, crude product often indicates polymerization or the formation of multiple condensation byproducts. After the reaction is complete, it is crucial to remove the acid catalyst and unreacted starting materials.

Recommended Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Separate the organic layer.

  • To recover unreacted 2-butanone, perform distillation under reduced pressure.[6]

  • The resulting crude intermediate can often be purified by recrystallization from a suitable solvent like methanol to obtain a high-purity solid before proceeding to the next step.[1]

Part 2: Troubleshooting the Catalytic Hydrogenation

This step reduces the carbon-carbon double bond of the enone intermediate. The key is to achieve this reduction selectively without affecting the carbonyl (keto) group.

Question 4: The hydrogenation is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete hydrogenation can be due to catalyst issues, insufficient hydrogen pressure, or suboptimal temperature.

  • Catalyst Activity: The most common catalyst is 5% Palladium on Carbon (Pd/C).[3] Ensure the catalyst is fresh and active. The catalyst loading is typically 5-20% of the mass of the enone intermediate.[1]

  • Hydrogen Pressure & Temperature: The reaction is typically run at a hydrogen pressure of 0.4-0.5 MPa and a temperature of 20-50°C.[3] Ensure your system is maintaining the set pressure. A slight increase in temperature (e.g., to 50°C) or pressure can increase the reaction rate.[1]

  • Reaction Time: These reactions typically require 4-5 hours for completion.[3] Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

Question 5: My product shows evidence of over-reduction (formation of 3-Methyl-4-phenylbutan-2-ol). How can I prevent this?

Answer: The formation of the corresponding alcohol is a result of the reduction of the ketone carbonyl group. This is a common side reaction if conditions are too harsh.

  • Catalyst Choice: While Pd/C is generally selective for the C=C bond, more aggressive catalysts or higher catalyst loadings can lead to ketone reduction. Stick to the recommended 5% Pd/C.

  • Reaction Conditions: Avoid excessively high temperatures or pressures. The conditions cited (20-50°C, 0.4-0.5 MPa) are optimized for selective reduction.[1][3]

  • Solvent: Solvents like tetrahydrofuran (THF) or methanol are standard.[1] Ensure the solvent is pure and appropriate for hydrogenation.

Typical Hydrogenation Conditions

ParameterRecommended RangeRationale
Catalyst 5% Pd/CProvides good activity and selectivity for C=C bond reduction.
Catalyst Loading 5-20% (w/w of substrate)Balances reaction rate with cost and risk of over-reduction.[1]
Solvent THF, Methanol, EthanolCommon solvents that solubilize the substrate and are stable under hydrogenation conditions.[3]
Temperature 20 - 50 °CSufficient to promote the reaction without significant ketone reduction.[3]
H₂ Pressure 0.4 - 0.5 MPaProvides an adequate concentration of hydrogen for the reaction to proceed efficiently.[1]

Part 3: Troubleshooting the Acetoacetic Ester Synthesis

This classic route provides an alternative pathway but has its own set of challenges, primarily related to the sequential alkylation steps.

Question 6: I am getting significant amounts of dialkylated and unalkylated products in my acetoacetic ester synthesis. How can I improve selectivity?

Answer: This is a classic problem in acetoacetic ester synthesis. The key is precise control over stoichiometry and reaction conditions. The process involves two separate deprotonation and alkylation steps.[4]

  • Step 1 (Benzylation): Deprotonation of ethyl acetoacetate with a strong base like sodium ethoxide (NaOEt) to form the enolate, followed by reaction with benzyl bromide.

  • Step 2 (Methylation): A second deprotonation of the benzylated intermediate, followed by reaction with methyl bromide or iodide.

Solutions for Improved Selectivity:

  • Stoichiometry: Use precisely one equivalent of base and one equivalent of the alkylating agent in each step.

  • Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions.

  • Base Addition: Add the base slowly to the ester to ensure complete formation of the enolate before adding the alkylating agent.

  • Purification: It is highly advisable to purify the mono-alkylated intermediate after the first step before proceeding to the second alkylation. This will prevent a mixture of products in the final step.

Acetoacetic Ester Synthesis Workflow

start Ethyl Acetoacetate step1 1. Add NaOEt 2. Add Benzyl Bromide start->step1 intermediate Ethyl 2-benzyl-3-oxobutanoate step1->intermediate step2 1. Add NaOEt 2. Add Methyl Bromide intermediate->step2 product_ester Ethyl 2-benzyl-2-methyl-3-oxobutanoate step2->product_ester step3 Acidic Hydrolysis & Decarboxylation product_ester->step3 final_product This compound step3->final_product

Caption: Stepwise workflow for the acetoacetic ester synthesis route.

Part 4: Purification FAQs

Question 7: What is the best method to purify the final this compound product?

Answer: The optimal purification method depends on the scale and the nature of the impurities.

  • Reduced Pressure Distillation: For large quantities and to remove non-volatile impurities (like catalyst residues or polymers), vacuum distillation is highly effective. It is the preferred industrial method for achieving purity greater than 99%.[3]

  • Column Chromatography: For laboratory scale, especially if impurities have similar boiling points to the product (e.g., over-reduced alcohol), silica gel column chromatography is the method of choice. A non-polar eluent system, such as ethyl acetate/hexane, would be appropriate.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-4-phenyl-3-en-2-butenone (Condensation)

Based on reported industrial methods.[1][6]

  • Reactor Setup: To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 200g of 2-butanone and 60g of concentrated hydrochloric acid.

  • Heating: Stir the mixture and heat to 60°C.

  • Addition: Slowly add 80g of benzaldehyde dropwise via the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, increase the temperature to 78°C and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via GC until the benzaldehyde peak is <0.5%.

  • Workup: Cool the mixture, transfer to a separatory funnel, and neutralize with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the excess 2-butanone by rotary evaporation. The crude product can be recrystallized from methanol to yield the purified intermediate.

Protocol 2: Synthesis of this compound (Hydrogenation)

Adapted from Guidechem and patent literature.[1][3]

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add 16g of the purified 3-methyl-4-phenyl-3-en-2-butenone intermediate.

  • Solvent and Catalyst: Add 60 mL of tetrahydrofuran (THF) and 1.6g of 5% Pd/C catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen. Pressurize the reactor to 0.4 MPa with hydrogen.

  • Reaction: Stir the mixture at 40°C. The reaction is typically complete in about 5 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Workup: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude liquid. Purify by vacuum distillation to obtain high-purity this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-4-phenylbutan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-phenylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and overcome common experimental hurdles. We will explore the nuances of the two primary synthetic pathways: the Aldol Condensation followed by Hydrogenation, and the Acetoacetic Ester Synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Route 1: Aldol Condensation and Hydrogenation

This widely-used industrial method involves two key steps: the formation of 3-methyl-4-phenyl-3-en-2-butenone and its subsequent reduction.

Question: My aldol condensation of benzaldehyde and 2-butanone is resulting in a low yield of the desired 3-methyl-4-phenyl-3-en-2-butenone. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this crossed aldol condensation are typically due to competing side reactions or suboptimal reaction conditions. Here’s a breakdown of the potential issues and how to address them:

  • Formation of undesired regioisomers: 2-butanone has two enolizable positions (the α-carbons at C1 and C3). Deprotonation at the methyl group (C1) leads to the linear aldol product, while deprotonation at the methylene group (C3) gives the desired branched product. The regioselectivity is influenced by the reaction conditions.[1][2]

    • Kinetic vs. Thermodynamic Control: Using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) favors the formation of the kinetic enolate at the less hindered methyl position.[3] Conversely, weaker bases like sodium hydroxide or potassium hydroxide at higher temperatures can lead to an equilibrium mixture of enolates, often favoring the more substituted (thermodynamic) enolate from the methylene position.[4][5] To favor the desired branched product, using a less hindered base and carefully controlling the temperature is crucial.[6]

  • Self-condensation of 2-butanone: 2-butanone can react with itself, leading to byproducts and consuming the starting material.

  • Formation of Dibenzylideneacetone: If an excess of benzaldehyde is used or if the reaction is allowed to proceed for too long, a second molecule of benzaldehyde can react with the product, 3-methyl-4-phenyl-3-en-2-butenone.

  • Cannizzaro reaction of benzaldehyde: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of 2-butanone to benzaldehyde (e.g., 1.5-5 equivalents of 2-butanone).[7]This ensures that benzaldehyde is the limiting reagent, minimizing the formation of dibenzylideneacetone.
Base Use a moderate base like sodium hydroxide or potassium hydroxide. For acid-catalyzed conditions, hydrochloric or sulfuric acid can be used.[7][8]Strong bases can promote the Cannizzaro reaction and other side reactions.
Temperature Maintain a controlled temperature, typically between 50-80°C for acid-catalyzed reactions.[7]Higher temperatures can lead to the formation of undesired byproducts.[6]
Order of Addition Slowly add benzaldehyde to the mixture of 2-butanone and the catalyst.This maintains a low concentration of benzaldehyde, further reducing the likelihood of dibenzylideneacetone formation.

Experimental Workflow: Aldol Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge 2-Butanone and Catalyst B Heat to Reaction Temperature A->B C Slowly Add Benzaldehyde B->C D Maintain Temperature and Stir C->D E Monitor by GC D->E F Quench Reaction E->F G Isolate Crude Product F->G H Purify by Recrystallization/Distillation G->H

Caption: Workflow for the Aldol Condensation Step.

Question: During the catalytic hydrogenation of 3-methyl-4-phenyl-3-en-2-butenone, I'm observing incomplete conversion or the formation of byproducts like the corresponding alcohol. What could be going wrong?

Answer:

Incomplete hydrogenation or the formation of undesired products during the reduction of the α,β-unsaturated ketone can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Deactivation/Poisoning: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[7][8] Its activity can be diminished by various factors:

    • Sintering: High temperatures can cause the fine palladium particles to agglomerate, reducing the active surface area.[9][10]

    • Poisoning: Impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites.[11][12][13] Carbon monoxide can also act as a poison.[11]

    • Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.[9][11]

  • Incomplete Reaction: Insufficient hydrogen pressure, reaction time, or catalyst loading can lead to incomplete conversion of the starting material.

  • Over-reduction: While the C=C double bond is generally reduced preferentially over the carbonyl group with Pd/C, harsh conditions (high pressure, high temperature, prolonged reaction time) can lead to the reduction of the ketone to the corresponding alcohol, 3-methyl-4-phenylbutan-2-ol.[14][15]

Troubleshooting Steps:

Parameter Recommendation Rationale
Catalyst Use a fresh, high-quality Pd/C catalyst. Ensure proper handling to avoid exposure to air and moisture.A highly active catalyst is crucial for efficient hydrogenation.
Substrate Purity Ensure the 3-methyl-4-phenyl-3-en-2-butenone is free from impurities that could poison the catalyst. Purification by recrystallization before hydrogenation is recommended.[7]Catalyst poisons can significantly reduce or completely inhibit the reaction.
Hydrogen Pressure Maintain a constant hydrogen pressure as recommended in the literature (e.g., 0.4-0.5 MPa).[7]Sufficient hydrogen pressure is necessary to drive the reaction to completion.
Temperature Use a moderate temperature (e.g., 20-50°C).[7]Higher temperatures can promote over-reduction and catalyst sintering.
Solvent Use an appropriate solvent such as tetrahydrofuran (THF) or methanol.[7][8]The choice of solvent can influence the reaction rate and selectivity.
Monitoring Monitor the reaction progress by techniques like HPLC or GC to determine the optimal reaction time.[7]This prevents prolonged reaction times that could lead to over-reduction.
Route 2: Acetoacetic Ester Synthesis

This classical method provides a reliable route to α-substituted ketones.

Question: I am attempting to synthesize this compound via the acetoacetic ester synthesis, but I am getting a significant amount of di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of di-alkylated byproducts is a common challenge in acetoacetic ester synthesis. The mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated and undergo a second alkylation.[16][17][18] Controlling the reaction conditions is key to favoring mono-alkylation.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry of Base Use only one equivalent of a suitable base (e.g., sodium ethoxide).[19]Using more than one equivalent of base will promote the deprotonation of the mono-alkylated product, leading to di-alkylation.[16]
Order of Alkylation For the synthesis of this compound, it is generally preferable to perform the benzylation step first, followed by methylation.The bulkier benzyl group can sterically hinder the approach of a second electrophile.
Reaction Temperature Maintain a low to moderate temperature during the alkylation step.Higher temperatures can increase the rate of the competing di-alkylation reaction.[19]
Alkylating Agent Add the alkylating agent slowly to the reaction mixture.This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[19]

Reaction Pathway: Acetoacetic Ester Synthesis

A Acetoacetic Ester B Deprotonation (Base) A->B C Enolate B->C D Alkylation (R-X) C->D E Alkylated Acetoacetic Ester D->E F Hydrolysis (H3O+) E->F G β-Ketoacid F->G H Decarboxylation (Heat) G->H I Final Ketone H->I

Caption: Stepwise process of the Acetoacetic Ester Synthesis.

Question: After successfully alkylating the acetoacetic ester, I am experiencing low yields in the final hydrolysis and decarboxylation step. What could be the issue?

Answer:

The hydrolysis of the ester to a carboxylic acid and the subsequent decarboxylation are crucial steps that can be prone to inefficiencies if not performed correctly.

  • Incomplete Hydrolysis: The saponification (base-mediated hydrolysis) of the ester may be incomplete. This can be due to insufficient reaction time, temperature, or concentration of the base.

  • Incomplete Decarboxylation: The decarboxylation of the resulting β-keto acid requires heating.[20] Insufficient heating will lead to incomplete conversion to the final ketone.

  • Side Reactions During Acidification: The acidification of the carboxylate formed after saponification must be done carefully. Localized high concentrations of acid can sometimes lead to undesired side reactions.

  • Product Isolation: The final ketone may have some solubility in the aqueous layer, leading to losses during extraction.

Troubleshooting Steps:

Parameter Recommendation Rationale
Hydrolysis Ensure complete saponification by using a sufficient excess of base (e.g., aqueous NaOH) and allowing for adequate reaction time, often with heating.[21]Complete hydrolysis is necessary to form the β-keto acid required for decarboxylation.
Decarboxylation After acidification, heat the solution to promote the loss of carbon dioxide.[20][21] The evolution of CO2 gas is an indicator that the reaction is proceeding.Decarboxylation of β-keto acids is a thermally driven process.
Acidification Cool the reaction mixture in an ice bath before slowly adding a strong acid (e.g., H2SO4 or HCl).[21]This controls the exotherm of the neutralization and minimizes potential side reactions.
Extraction After decarboxylation, thoroughly extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple times to ensure complete recovery of the product.[21]Multiple extractions will maximize the recovery of the desired ketone.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?

A1: For large-scale industrial production, the two-step route involving the aldol condensation of benzaldehyde and 2-butanone followed by catalytic hydrogenation is generally favored.[7] This is due to the use of relatively inexpensive starting materials and catalysts, as well as the potential for high yields and purity.[7][8]

Q2: What are the main impurities I should look for when analyzing my final product?

A2: Depending on the synthetic route, common impurities may include:

  • From Aldol/Hydrogenation Route: Unreacted 3-methyl-4-phenyl-3-en-2-butenone, the over-reduction product 3-methyl-4-phenylbutan-2-ol, and potentially the linear isomer, 1-phenylpentan-3-one.

  • From Acetoacetic Ester Route: Unreacted starting materials, di-alkylated byproducts, and potentially byproducts from incomplete hydrolysis or decarboxylation.

Q3: What is the best method for purifying the final product, this compound?

A3: Vacuum distillation is the most common and effective method for purifying this compound, which is a liquid at room temperature.[7][8] This technique is efficient at removing less volatile impurities and unreacted starting materials. For very high purity requirements, column chromatography on silica gel can also be employed.[22]

Q4: Can I use other methylating or benzylating agents in the acetoacetic ester synthesis?

A4: Yes, while methyl iodide and benzyl bromide are commonly used, other alkylating agents can be employed. The reactivity of the alkylating agent will influence the reaction conditions required. For instance, more reactive alkylating agents may require lower temperatures to control the reaction rate and minimize side reactions. It is important to use primary or secondary alkyl halides, as tertiary halides will predominantly undergo elimination.[21]

References

Technical Support Center: Stability and Degradation of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-phenylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability and degradation of this compound.

Introduction

This compound is a ketone with applications in various fields, including as an intermediate in organic synthesis.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of its use. This guide provides a comprehensive overview of potential degradation pathways and offers practical solutions to common challenges encountered during its handling, storage, and analysis. While specific degradation studies on this molecule are not extensively published, this guide extrapolates from established principles of ketone chemistry to provide a robust framework for your investigations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, an alkyl-aryl ketone, the primary factors of concern for degradation are exposure to light (photodegradation), oxidizing agents (oxidative degradation), and high temperatures (thermal degradation).[4][5] While ketones are generally resistant to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially lead to some degradation over extended periods.[6]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[3][7] For long-term storage, refrigeration is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if it will be stored for an extended period.

Q3: I've observed a new peak in my chromatogram after storing a solution of this compound at room temperature for a week. What could it be?

A3: A new peak could indicate the presence of a degradation product or an impurity from the original material. The most likely cause of degradation at room temperature would be photodecomposition if the solution was exposed to light, or oxidation if exposed to air. A potential impurity could be the unreacted precursor from its synthesis, such as 3-methyl-4-phenyl-3-en-2-butenone.[1][8] It is crucial to compare the chromatogram to that of a freshly prepared solution and a sample of the starting material if available.

Q4: Is this compound susceptible to hydrolysis?

A4: Ketones are generally stable to hydrolysis under neutral pH conditions.[6] In aqueous solutions, a ketone can exist in equilibrium with its geminal diol form, but this is typically a reversible process and does not represent degradation.[6] Forced hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, might lead to degradation, but this is not expected to be a major degradation pathway under typical experimental conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Appearance of a yellow tint in a previously colorless solution. Photodegradation or oxidation. Alkyl aryl ketones can undergo photochemical reactions.[4][9]1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Deoxygenate solvents: Purge solvents with an inert gas (N₂ or Ar) before preparing solutions. 3. Analyze the colored solution: Use HPLC with a photodiode array (PDA) detector to characterize the new chromophore.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound leading to lower effective concentration or formation of interfering species.1. Purity check: Always verify the purity of this compound before use, especially for a new batch or after prolonged storage. 2. Use fresh solutions: Prepare solutions immediately before use. 3. Conduct a forced degradation study: Intentionally degrade the compound to identify potential degradants and assess their impact on your assay.
Presence of an unexpected peak in the mass spectrum. Could be a degradation product, an adduct, or a synthesis-related impurity.1. Determine the mass of the unknown peak: This can provide clues to its structure (e.g., addition of an oxygen atom could indicate oxidation). 2. Review the synthesis route: Identify potential by-products or unreacted starting materials.[1][8] The precursor 3-methyl-4-phenyl-3-en-2-butenone is a likely impurity.[10] 3. Perform tandem MS (MS/MS): Fragment the unknown ion to gain structural information.
Low assay value when analyzing a stored sample. Significant degradation of the parent compound.1. Re-evaluate storage conditions: Ensure the sample was stored protected from light, heat, and oxygen.[3] 2. Perform a mass balance study: Quantify the parent peak and all degradation peaks to see if they account for the initial concentration. 3. Develop a stability-indicating method: Ensure your analytical method can separate the parent compound from all potential degradation products.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.1 N NaOH and neutralize with 0.1 N HCl.

  • Neutral Conditions:

    • Prepare a solution of the compound in water or a mixture of water and a co-solvent.

    • Heat at 60°C for 24 hours and analyze at various time points.

2. Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light for 24 hours.

  • Analyze at various time points.

3. Thermal Degradation

  • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

  • Also, prepare a 1 mg/mL solution of the compound and heat it at 70°C.

  • Analyze samples at various time points and compare them to a control sample stored at refrigerated conditions.

4. Photolytic Degradation

  • Expose a 1 mg/mL solution of the compound to a calibrated light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Analyze both the exposed and control samples at appropriate time points.

Visualization of Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Prepare 1 mg/mL Solution API->Solution Hydrolysis Acid/Base/Neutral Heat Solution->Hydrolysis Oxidation H2O2, RT Solution->Oxidation Thermal Solid/Solution Heat Solution->Thermal Photolysis UV/Vis Light Solution->Photolysis HPLC HPLC-UV/PDA/MS Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolysis->HPLC Characterization Characterize Degradants HPLC->Characterization Method_Validation Validate Stability- Indicating Method Characterization->Method_Validation caption Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are proposed.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation (Norrish Type I/II) cluster_thermal Thermal Degradation Parent This compound Ox_Product1 Benzoic Acid Parent->Ox_Product1 Oxidation Ox_Product2 3-Methyl-2-oxobutanoic acid Parent->Ox_Product2 Oxidation Ox_Product3 Hydroxylated derivatives Parent->Ox_Product3 Oxidation Photo_Product1 Benzaldehyde Parent->Photo_Product1 Photolysis Photo_Product2 3-Methyl-2-butanone Parent->Photo_Product2 Photolysis Photo_Product3 Radical coupling products Parent->Photo_Product3 Photolysis Thermal_Product1 Toluene Parent->Thermal_Product1 High Temp Thermal_Product2 Propene Parent->Thermal_Product2 High Temp caption Proposed Degradation Pathways

References

Validation & Comparative

A Multi-faceted Spectroscopic Approach to the Structural Verification of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers navigating the complexities of molecular characterization, this document provides an in-depth, comparative analysis of spectroscopic techniques for the unequivocal structural validation of 3-Methyl-4-phenylbutan-2-one.

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide, authored for researchers, scientists, and drug development professionals, moves beyond a mere recitation of data. It delves into the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of this compound. By juxtaposing its spectral features with those of potential isomers, we highlight the diagnostic power of each technique.

The Analytical Imperative: A Workflow for Structural Elucidation

The structural confirmation of a synthesized molecule is a multi-step process, where each analytical technique provides a unique piece of the puzzle. A logical workflow ensures that the data from each method corroborates the others, leading to a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Interpretation Spectral Interpretation & Data Analysis IR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Isomeric Structures Interpretation->Comparison Validation Structural Validation Comparison->Validation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of an organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard operating procedure for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent minimizes solvent signals in the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

Instrumental Analysis:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to optimize its homogeneity, which is essential for sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation for this compound

The predicted ¹H NMR spectrum of this compound exhibits a unique set of signals that are diagnostic of its structure.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
Phenyl (C₆H₅)~7.2-7.3Multiplet5H-
Methine (CH)~2.8-3.0Multiplet1H~7.0
Methylene (CH₂)~2.5-2.7Multiplet2H~7.0
Methyl (CH₃-CH)~1.1Doublet3H~7.0
Acetyl (CH₃-CO)~2.1Singlet3H-

Causality Behind the Signals:

  • Phenyl Protons (7.2-7.3 ppm): The protons on the benzene ring are deshielded by the ring's aromaticity, causing them to resonate at a high chemical shift. The complex multiplet arises from small coupling constants between the ortho, meta, and para protons.

  • Acetyl Protons (2.1 ppm): The methyl group attached to the carbonyl is deshielded by the electronegative oxygen atom, resulting in a downfield shift. As there are no adjacent protons, it appears as a sharp singlet.

  • Methine and Methylene Protons (2.8-3.0 ppm and 2.5-2.7 ppm): The methine proton, being adjacent to both the phenyl and carbonyl groups, is the most deshielded of the aliphatic protons. The methylene protons are adjacent to the phenyl group. The coupling between the methine and methylene protons, and the methine and its adjacent methyl group, leads to complex multiplets.

  • Methyl Doublet (1.1 ppm): The methyl group attached to the chiral center is split into a doublet by the adjacent methine proton, with a typical coupling constant of ~7.0 Hz.

Comparison with Isomeric Structures

The ¹H NMR spectrum of this compound is distinct from its isomers, providing a powerful tool for differentiation.

Isomer Key Differentiating Features in ¹H NMR
3-Methyl-1-phenyl-2-butanone A singlet for the benzyl CH₂ group (~3.7 ppm) and a septet for the isopropyl CH proton.
4-Phenyl-2-pentanone A distinct AB quartet or two doublets of doublets for the methylene protons adjacent to the chiral center.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

Data Interpretation for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~210
Phenyl (C₆H₅)~126-140
Methine (CH)~50
Methylene (CH₂)~40
Acetyl (CH₃-CO)~30
Methyl (CH₃-CH)~15

Key Spectral Features:

  • The most downfield signal corresponds to the carbonyl carbon, which is highly deshielded.

  • The signals in the aromatic region confirm the presence of the benzene ring.

  • The number of distinct signals in the aliphatic region is consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common technique that requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the purified this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Data Interpretation for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Ketone)~1715Confirms the presence of a saturated ketone.
C-H Stretch (sp³ C-H)~2850-3000Indicates the presence of aliphatic C-H bonds.
C-H Stretch (sp² C-H, Aromatic)~3000-3100Confirms the presence of the aromatic ring.
C=C Stretch (Aromatic)~1450-1600Further evidence for the benzene ring.

The strong absorption at approximately 1715 cm⁻¹ is highly characteristic of the carbonyl group in a saturated aliphatic ketone. The presence of both sp³ and sp² C-H stretching vibrations, along with aromatic C=C stretching, provides corroborating evidence for the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the ion source, the molecules are ionized (typically by electron impact), causing them to fragment.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation for this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.23 g/mol ). The fragmentation pattern is key to confirming the structure.

G M [C₁₁H₁₄O]⁺˙ m/z = 162 F1 [C₇H₇]⁺ m/z = 91 M->F1 Loss of C₄H₇O radical F2 [C₁₀H₁₁O]⁺ m/z = 147 M->F2 Loss of CH₃ radical F3 [C₂H₃O]⁺ m/z = 43 M->F3 α-cleavage

Caption: A simplified representation of the key fragmentation pathways for this compound in mass spectrometry.

Key Fragmentation Pathways:

  • Molecular Ion (m/z 162): The presence of this peak confirms the molecular weight of the compound.

  • Benzylic Cation (m/z 91): A very common and stable fragment in molecules containing a benzyl group, formed by cleavage of the bond between the methylene and methine carbons. This is a strong indicator of the C₆H₅-CH₂- moiety.

  • Loss of a Methyl Group (m/z 147): Cleavage of the methyl group from the chiral center results in a fragment at M-15.

  • Acylium Ion (m/z 43): Alpha-cleavage next to the carbonyl group can lead to the formation of the stable [CH₃CO]⁺ acylium ion.

Conclusion: A Symphony of Corroborating Evidence

The structural validation of this compound is not achieved by a single technique but by the harmonious interplay of multiple spectroscopic methods. ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides diagnostic fragmentation patterns. By carefully acquiring, interpreting, and comparing this data with that of potential isomers, researchers can achieve an unequivocal confirmation of the molecular structure, a critical step in advancing their scientific endeavors.

A Comparative Analysis of Synthesis Routes for 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-phenylbutan-2-one is a valuable ketone intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and fragrance industries. Its structure, featuring a chiral center, also makes it an interesting target for asymmetric synthesis. The efficient and scalable production of this compound is, therefore, of significant interest. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. The presented routes are: the classical Acetoacetic Ester Synthesis, a two-step Condensation-Reduction pathway, a Grignard-based approach, and a modern Organocuprate Addition method. Each route is assessed on criteria including yield, scalability, cost-effectiveness, and adherence to the principles of green chemistry.

Route 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones.[1] This route leverages the acidity of the α-protons of ethyl acetoacetate, which can be sequentially alkylated. The synthesis of this compound via this method involves a three-step process: initial benzylation, followed by methylation, and finally, hydrolysis and decarboxylation.[2][3]

Reaction Pathway & Mechanism

The synthesis begins with the deprotonation of ethyl acetoacetate using a moderately strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This enolate then acts as a nucleophile, attacking benzyl bromide in an SN2 reaction to introduce the benzyl group. A second deprotonation at the same α-carbon, followed by reaction with methyl iodide, introduces the methyl group. Finally, acidic or basic hydrolysis of the ester, followed by heating, leads to decarboxylation of the resulting β-keto acid to yield the desired product.[1]

Acetoacetic Ester Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enolate_1 Enolate_1 Ethyl Acetoacetate->Enolate_1 1. NaOEt, EtOH Benzylated Intermediate Benzylated Intermediate Enolate_1->Benzylated Intermediate 2. Benzyl Bromide Enolate_2 Enolate_2 Benzylated Intermediate->Enolate_2 3. NaOEt, EtOH Dialkylated Intermediate Dialkylated Intermediate Enolate_2->Dialkylated Intermediate 4. Methyl Iodide This compound This compound Dialkylated Intermediate->this compound 5. H3O+, Δ (Hydrolysis & Decarboxylation)

Figure 1: Acetoacetic Ester Synthesis Pathway.
Experimental Protocol

Step 1: Benzylation of Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution to room temperature and add ethyl acetoacetate dropwise with stirring.

  • Add benzyl bromide dropwise to the resulting enolate solution.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-benzylacetoacetate.

Step 2: Methylation of Ethyl 2-benzylacetoacetate

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol.

  • Add the crude ethyl 2-benzylacetoacetate from the previous step to the ethoxide solution.

  • Add methyl iodide dropwise and reflux the mixture for 2-3 hours.

  • Work-up the reaction as described in Step 1 to obtain crude ethyl 2-benzyl-2-methylacetoacetate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated ester, add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the ethereal solution and remove the solvent.

  • Purify the residue by fractional distillation under reduced pressure to obtain this compound.[6][7][8]

Analysis
  • Yield: Moderate to good, typically in the range of 50-70% over the three steps.

  • Scalability: While feasible on a laboratory scale, the use of sodium metal and multiple steps can be challenging for large-scale industrial production.

  • Cost-Effectiveness: The starting materials are relatively inexpensive, making this route economically viable for smaller scales.

  • Green Chemistry: This synthesis generates a significant amount of salt waste and uses halogenated reagents. The multiple steps also reduce the overall atom economy.

Route 2: Condensation-Reduction Pathway

This two-step approach is a more modern and industrially viable method for synthesizing this compound. It involves an initial acid-catalyzed Claisen-Schmidt condensation of benzaldehyde with 2-butanone, followed by the selective hydrogenation of the resulting α,β-unsaturated ketone.[9][10]

Reaction Pathway & Mechanism

The Claisen-Schmidt condensation is a crossed aldol condensation.[11] In the presence of an acid catalyst (e.g., concentrated HCl), 2-butanone forms an enol which then attacks the protonated carbonyl of benzaldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, 3-methyl-4-phenylbut-3-en-2-one. The second step involves the selective reduction of the carbon-carbon double bond of the enone. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[9]

Condensation-Reduction Pathway Benzaldehyde + 2-Butanone Benzaldehyde + 2-Butanone 3-Methyl-4-phenylbut-3-en-2-one 3-Methyl-4-phenylbut-3-en-2-one Benzaldehyde + 2-Butanone->3-Methyl-4-phenylbut-3-en-2-one H+, Δ (Claisen-Schmidt Condensation) This compound This compound 3-Methyl-4-phenylbut-3-en-2-one->this compound H2, Pd/C (Catalytic Hydrogenation)

Figure 2: Condensation-Reduction Pathway.
Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-phenylbut-3-en-2-one [9]

  • To a reaction kettle, add 2-butanone and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 60°C with stirring.

  • Add benzaldehyde dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 78°C and maintain it for the reaction to proceed. Monitor the reaction by gas chromatography.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove unreacted 2-butanone.

  • The crude product can be purified by crystallization from methanol.

Step 2: Hydrogenation of 3-Methyl-4-phenylbut-3-en-2-one [9]

  • In a hydrogenation reactor, charge the purified 3-methyl-4-phenylbut-3-en-2-one, a 5% Pd/C catalyst, and a suitable solvent such as methanol or tetrahydrofuran.

  • Pressurize the reactor with hydrogen gas (e.g., 0.45 MPa).

  • Heat the mixture to 40-50°C and stir vigorously.

  • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • After the reaction is complete, filter the mixture to recover the catalyst.

  • Concentrate the filtrate and purify the residue by vacuum distillation to obtain this compound with a purity of >99%.[9]

Analysis
  • Yield: High, with reported yields for the final product being around 43-44% based on benzaldehyde.[9][10]

  • Scalability: This route is highly scalable and suitable for industrial production.[10]

  • Cost-Effectiveness: The starting materials are commodity chemicals, and the catalysts are well-established, making this a cost-effective process.

  • Green Chemistry: The condensation step can be performed with high atom economy. Catalytic hydrogenation is a green reduction method, and the catalyst can be recovered and reused.

Route 3: Grignard-based Approach

This synthetic strategy involves the formation of the carbon skeleton through a Grignard reaction, followed by an oxidation step to furnish the desired ketone. Specifically, the reaction of benzylmagnesium chloride with propionaldehyde yields the secondary alcohol, 3-methyl-4-phenylbutan-2-ol, which is then oxidized.

Reaction Pathway & Mechanism

Benzylmagnesium chloride is prepared from benzyl chloride and magnesium turnings. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde.[12] An acidic workup protonates the resulting alkoxide to give 3-methyl-4-phenylbutan-2-ol. Subsequent oxidation of this secondary alcohol to the corresponding ketone can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or a Jones oxidation.[13][14][15]

Grignard-based Approach Benzyl Chloride + Mg Benzyl Chloride + Mg Benzylmagnesium Chloride Benzylmagnesium Chloride Benzyl Chloride + Mg->Benzylmagnesium Chloride Anhydrous Ether Alkoxide Intermediate Alkoxide Intermediate Benzylmagnesium Chloride->Alkoxide Intermediate 1. Propionaldehyde 3-Methyl-4-phenylbutan-2-ol 3-Methyl-4-phenylbutan-2-ol Alkoxide Intermediate->3-Methyl-4-phenylbutan-2-ol 2. H3O+ This compound This compound 3-Methyl-4-phenylbutan-2-ol->this compound PCC or Jones Reagent (Oxidation)

Figure 3: Grignard-based Approach.
Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-phenylbutan-2-ol

  • Prepare benzylmagnesium chloride from magnesium turnings and benzyl chloride in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of propionaldehyde in anhydrous ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol.

Step 2: Oxidation of 3-Methyl-4-phenylbutan-2-ol [13][16][17]

  • Dissolve the crude alcohol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) and Celite to the solution at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate and purify the residue by column chromatography or vacuum distillation to afford this compound.

Analysis
  • Yield: The Grignard reaction typically gives good yields of the alcohol. The subsequent oxidation with PCC also proceeds with high yield. Overall yields can be in the range of 60-80%.

  • Scalability: Grignard reactions can be scaled up, but require strict anhydrous conditions and careful temperature control, which can be challenging on a large scale.[18][19]

  • Cost-Effectiveness: The starting materials are readily available. However, the cost of the oxidizing agent (PCC) and the need for anhydrous solvents can add to the overall cost.

  • Green Chemistry: The use of stoichiometric and toxic chromium-based oxidants is a significant drawback from a green chemistry perspective. The generation of magnesium salts as byproducts also reduces atom economy.

Route 4: Organocuprate Addition

Organocuprate reagents, such as lithium dimethylcuprate (Gilman reagent), are known for their ability to perform 1,4-conjugate addition to α,β-unsaturated carbonyl compounds with high selectivity.[20][21][22] This route involves the preparation of benzylideneacetone (4-phenylbut-3-en-2-one) followed by the conjugate addition of a methyl group.

Reaction Pathway & Mechanism

Benzylideneacetone can be synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetone. Lithium dimethylcuprate is prepared in situ from methyllithium and a copper(I) salt. The organocuprate then adds a methyl group to the β-carbon of the enone system of benzylideneacetone, forming a lithium enolate intermediate.[23] This enolate is then quenched with a proton source during workup to yield the final product.

Organocuprate Addition Benzaldehyde + Acetone Benzaldehyde + Acetone Benzylideneacetone Benzylideneacetone Benzaldehyde + Acetone->Benzylideneacetone NaOH, H2O (Claisen-Schmidt) Enolate Intermediate Enolate Intermediate Benzylideneacetone->Enolate Intermediate 1. (CH3)2CuLi, Ether This compound This compound Enolate Intermediate->this compound 2. H3O+

Figure 4: Organocuprate Addition Pathway.
Experimental Protocol

Step 1: Synthesis of Benzylideneacetone

  • In a flask, dissolve sodium hydroxide in water and then add ethanol.

  • Cool the solution in an ice bath and add acetone, followed by the dropwise addition of benzaldehyde with stirring.

  • Continue stirring in the ice bath for 30 minutes and then at room temperature for another 30 minutes.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude benzylideneacetone from ethanol/water.

Step 2: Conjugate Addition of Lithium Dimethylcuprate [23][24]

  • In a flame-dried flask under an inert atmosphere, prepare lithium dimethylcuprate by adding two equivalents of methyllithium in diethyl ether to one equivalent of copper(I) iodide in ether at 0°C.

  • Cool the resulting solution of the Gilman reagent to -78°C.

  • Add a solution of benzylideneacetone in anhydrous ether dropwise to the cold cuprate solution.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • After solvent removal, purify the product by column chromatography or vacuum distillation.

Analysis
  • Yield: Conjugate additions with organocuprates are generally high-yielding, often exceeding 80-90%.

  • Scalability: The use of pyrophoric organolithium reagents and the need for very low temperatures make this route less suitable for large-scale industrial production.

  • Cost-Effectiveness: The cost of organolithium reagents and copper salts is higher compared to the reagents used in other routes.

  • Green Chemistry: This route involves stoichiometric organometallic reagents and generates copper-containing waste, which requires proper disposal. The need for cryogenic temperatures also increases the energy consumption.

Comparative Summary

FeatureAcetoacetic Ester SynthesisCondensation-ReductionGrignard-based ApproachOrganocuprate Addition
Overall Yield Moderate (50-70%)High (Overall ~43-44%)[9][10]Good (60-80%)High (>80%)
Number of Steps 3222
Scalability Lab scaleExcellent (Industrial scale)[10]Moderate (Requires strict control)Poor (Requires cryogenics)
Reagent Cost LowLowModerateHigh
Safety Concerns Sodium metal, halogenated alkylating agents.[2][4][5][25][26]Flammable solvents, hydrogen gas under pressure.Pyrophoric Grignard reagents, anhydrous conditions.[18][19][20][27][28]Pyrophoric organolithiums, toxic copper salts.
Green Chemistry Poor atom economy, salt waste, halogenated reagents.Good atom economy, catalytic reduction.Use of toxic chromium reagents (PCC), salt waste.Stoichiometric organometallic reagents, copper waste.

Conclusion

The choice of the optimal synthesis route for this compound is highly dependent on the desired scale of production and the available resources.

For large-scale industrial synthesis , the Condensation-Reduction pathway is unequivocally the most suitable method.[10] It utilizes inexpensive starting materials, involves a robust and scalable two-step process, and offers a high overall yield with good purity.[9] The catalytic nature of the hydrogenation step also aligns well with the principles of green chemistry.

For laboratory-scale synthesis , all four routes are viable, each with its own set of advantages and disadvantages. The Acetoacetic Ester Synthesis is a classic and reliable method that provides a good educational platform for demonstrating fundamental organic reactions. The Grignard-based approach offers good yields but requires careful handling of reactive intermediates and the use of hazardous oxidizing agents. The Organocuprate Addition route provides excellent yields and high selectivity but is more expensive and technically demanding due to the use of pyrophoric reagents and low temperatures.

Ultimately, for researchers and drug development professionals, the Condensation-Reduction route represents the most practical and efficient method for obtaining significant quantities of this compound, while the other routes offer valuable alternatives for smaller-scale applications or for exploring different synthetic strategies.

References

A Senior Application Scientist's Guide to Ketone Synthesis: Acetoacetic Ester vs. Malonic Ester Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecular design, particularly within the realms of pharmaceutical research and development, the synthesis of ketones is a foundational skill. Among the classical methods for forging carbon-carbon bonds to construct these vital functional groups, the acetoacetic ester synthesis and the malonic ester synthesis have long stood as reliable workhorses. While both methodologies are rooted in the exceptional reactivity of active methylene compounds, their strategic applications and synthetic outcomes diverge significantly. This guide provides an in-depth, comparative analysis of these two powerful synthetic routes to ketones, offering field-proven insights and experimental data to inform your selection of the optimal pathway for your target molecule.

At the Heart of the Matter: The Chemistry of Active Methylene Compounds

Both the acetoacetic and malonic ester syntheses hinge on the heightened acidity of the α-protons situated between two carbonyl groups. This positioning allows for facile deprotonation with moderately strong bases, such as sodium ethoxide, to generate a resonance-stabilized enolate. This nucleophilic enolate is the key intermediate that can be readily alkylated, setting the stage for the subsequent transformations that ultimately yield the desired ketone. The benefit of this approach over direct alkylation of a simple ketone is the avoidance of harsh bases like LDA and the prevention of common issues with regioselectivity and polyalkylation.[1][2][3]

The Acetoacetic Ester Synthesis: A Direct Route to Methyl Ketones

The acetoacetic ester synthesis is a straightforward and efficient method for the preparation of α-substituted or α,α-disubstituted acetones (methyl ketones).[2][4] The synthesis follows a well-defined, three-step sequence: enolate formation, alkylation, and a final hydrolysis and decarboxylation step.

Mechanistic Pathway of Acetoacetic Ester Synthesis

acetoacetic_ester_synthesis start Ethyl Acetoacetate enolate Resonance-Stabilized Enolate start->enolate 1. NaOEt alkylated_ester Alkylated Acetoacetic Ester enolate->alkylated_ester 2. R-X (SN2) beta_keto_acid β-Keto Acid alkylated_ester->beta_keto_acid 3. H3O+, Δ (Hydrolysis) ketone Methyl Ketone beta_keto_acid->ketone (Decarboxylation)

Caption: General workflow of the acetoacetic ester synthesis.

The process begins with the deprotonation of ethyl acetoacetate by a base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to introduce the desired alkyl group. The final step involves heating the alkylated acetoacetic ester in the presence of aqueous acid, which hydrolyzes the ester to a β-keto acid. This intermediate readily undergoes decarboxylation to yield the final methyl ketone.[5]

The Malonic Ester Synthesis: A More Versatile, Multi-Step Approach to Ketones

While the malonic ester synthesis is classically employed for the synthesis of carboxylic acids, it can be ingeniously adapted to produce a wider variety of ketones beyond the methyl ketones typically generated from the acetoacetic ester route.[6][7] This adaptation, however, necessitates additional synthetic steps.

Mechanistic Pathway of Malonic Ester Synthesis for Ketones

The journey from a malonic ester to a ketone is less direct. It typically involves the acylation of the malonic ester enolate with an acid chloride, followed by hydrolysis and decarboxylation.[3]

malonic_ester_synthesis_ketone start Diethyl Malonate enolate Resonance-Stabilized Enolate start->enolate 1. NaOEt acylated_malonate Acylated Malonic Ester enolate->acylated_malonate 2. RCOCl (Acylation) beta_keto_acid β-Keto Acid acylated_malonate->beta_keto_acid 3. H3O+, Δ (Hydrolysis) ketone Ketone beta_keto_acid->ketone (Decarboxylation)

Caption: General workflow of the malonic ester synthesis for ketones.

In this pathway, the enolate of diethyl malonate attacks the electrophilic carbonyl carbon of an acid chloride. The resulting acylated malonic ester is then subjected to acidic hydrolysis and heat, leading to the formation of a β-keto acid that readily decarboxylates to the desired ketone.[3]

Head-to-Head Comparison: Performance and Practicality

FeatureAcetoacetic Ester SynthesisMalonic Ester Synthesis (for Ketones)
Starting Material Ethyl acetoacetateDiethyl malonate & Acid Chloride
Primary Product Methyl ketonesSymmetrical or unsymmetrical ketones
Key Transformation Alkylation of a β-ketoesterAcylation of a malonic ester
Reagent Sensitivity Generally uses milder bases (e.g., NaOEt)May require stronger bases and moisture-sensitive acid chlorides
Versatility Excellent for mono- and di-substituted acetonesMore versatile for a broader range of ketone structures
Directness A more direct, often higher-yielding route to methyl ketonesA multi-step process with potentially lower overall yield

Experimental Protocols: A Practical Perspective

To provide a tangible comparison, let's consider the synthesis of 2-pentanone, a common synthetic target.

Protocol 1: Acetoacetic Ester Synthesis of 2-Pentanone[9]

Objective: To synthesize 2-pentanone from ethyl acetoacetate and ethyl iodide.

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Cool the resulting sodium ethoxide solution in an ice bath.

  • Add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, add ethyl iodide (1 equivalent) dropwise.

  • Remove the ice bath and reflux the mixture for 2-3 hours.

Step 2: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and add a solution of sodium hydroxide.

  • Reflux the mixture for 3-4 hours to saponify the ester.

  • Distill off the ethanol.

  • Acidify the cooled residue with dilute sulfuric acid.

  • Heat the mixture to effect decarboxylation until the evolution of CO₂ ceases.

  • Isolate the 2-pentanone by steam distillation, followed by extraction, drying, and fractional distillation.

Expected Yield: Typically in the range of 60-70%.

Protocol 2: Malonic Ester Synthesis of a Ketone (Illustrative)

Objective: To synthesize a ketone via the acylation of diethyl malonate.

Step 1: Enolate Formation and Acylation

  • Prepare a solution of sodium ethoxide in absolute ethanol as described above.

  • Add diethyl malonate (1 equivalent) dropwise to the cooled solution.

  • In a separate flask, prepare a solution of the desired acid chloride (e.g., propanoyl chloride for the synthesis of 3-pentanone) in an aprotic solvent like THF.

  • Add the enolate solution to the acid chloride solution at a low temperature (e.g., -78 °C) to control the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours.

Step 2: Hydrolysis and Decarboxylation

  • Quench the reaction with dilute acid.

  • Extract the acylated malonic ester with an organic solvent.

  • Subject the crude product to acidic hydrolysis and decarboxylation as described in the acetoacetic ester synthesis protocol.

Expected Yield: The overall yield for this multi-step process is often lower than the acetoacetic ester synthesis for a comparable methyl ketone, and is highly dependent on the specific substrates and reaction conditions.

Field-Proven Insights: Applications in Drug Development

The choice between these two synthetic strategies in a drug development campaign is often dictated by the desired final structure and the need for synthetic efficiency.

The acetoacetic ester synthesis has been a valuable tool in the synthesis of various pharmaceutical compounds. For instance, its principles are applied in the construction of heterocyclic rings, which are common motifs in many drug molecules. The ability to introduce alkyl chains onto a core structure makes it a useful method for generating libraries of analogs for structure-activity relationship (SAR) studies.

The malonic ester synthesis , with its adaptability for creating a wider array of ketones, finds its utility in the synthesis of more complex drug intermediates. While not always the most direct route, its versatility allows for the construction of specific ketone-containing fragments that may be crucial for the biological activity of a target molecule. For example, the synthesis of certain anticonvulsant drugs has utilized the malonic ester pathway to build the core cyclic structures.[8][9]

Conclusion: Making the Right Synthetic Choice

Both the acetoacetic ester and malonic ester syntheses are powerful and reliable methods for the synthesis of ketones.

  • Choose the acetoacetic ester synthesis for a direct, efficient, and often higher-yielding route to mono- or di-substituted methyl ketones. Its use of milder reaction conditions is also a significant advantage.[1]

  • Opt for the malonic ester synthesis when your target is a more complex, non-methyl ketone. While it involves more steps and potentially a lower overall yield, its versatility in accommodating various acylating agents provides access to a broader range of ketone architectures.

Ultimately, the decision rests on a careful analysis of your target molecule, the availability of starting materials, and the overall synthetic strategy. By understanding the nuances of each method, as outlined in this guide, you will be well-equipped to make the most informed and effective choice for your research and development endeavors.

References

A Comparative Guide to the Analytical Purity Determination of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-Methyl-4-phenylbutan-2-one, a key intermediate in the pharmaceutical and chemical industries.[1][2] For professionals in drug development and quality control, ensuring the purity of such compounds is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance.[3][4] This document moves beyond simple protocols to explain the causality behind methodological choices, offering a framework for selecting and validating the most appropriate technique for your specific analytical challenge.

We will explore the primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—providing detailed experimental protocols and a head-to-head comparison of their performance characteristics. Furthermore, we will discuss the critical role of spectroscopic methods for structural confirmation and delve into the non-negotiable framework of method validation, which underpins the trustworthiness of any analytical data.[5][6]

Chapter 1: The Analytical Target: Understanding this compound and Its Process-Related Impurities

A robust analytical method is built upon a thorough understanding of the target molecule and its potential contaminants. This compound (CAS: 2550-27-8) is a ketone with a molecular weight of 162.23 g/mol .[7] Its purity is often challenged by impurities originating from its synthesis pathway.

The most common synthesis involves a Claisen-Schmidt condensation between benzaldehyde and 2-butanone, followed by the reduction of the resulting α,β-unsaturated ketone intermediate.[8][9] This process inherently introduces potential impurities that must be monitored.

Common Process-Related Impurities:

  • Starting Materials: Unreacted benzaldehyde and 2-butanone.

  • Intermediate: The α,β-unsaturated ketone, 3-methyl-4-phenyl-3-buten-2-one, from incomplete reduction.[1]

  • By-products: Compounds formed from side reactions during condensation or reduction.

  • Solvents: Residual solvents used during reaction and purification, such as methanol or tetrahydrofuran.[1][10]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Benzaldehyde Benzaldehyde Condensation Condensation Benzaldehyde->Condensation 2-Butanone 2-Butanone 2-Butanone->Condensation Intermediate 3-Methyl-4-phenyl- 3-buten-2-one Condensation->Intermediate Impurity1 Unreacted Benzaldehyde Condensation->Impurity1 Carryover Impurity2 Unreacted 2-Butanone Condensation->Impurity2 Carryover Reduction Reduction Intermediate->Reduction Product 3-Methyl-4-phenyl- butan-2-one Reduction->Product Impurity3 Incomplete Reduction (Intermediate) Reduction->Impurity3 Incomplete Reaction

Caption: Synthesis pathway of this compound and the origin of key process-related impurities.

Chapter 2: Chromatographic Purity Assessment: A Head-to-Head Comparison

Chromatography is the definitive technique for quantitative purity assessment, capable of separating the main compound from its closely related impurities. The choice between Gas and Liquid Chromatography depends on the volatility of the analyte and the specific analytical goals.

Gas Chromatography (GC): The Workhorse for Volatiles

Expertise & Experience: GC is exceptionally well-suited for analyzing this compound due to the compound's sufficient volatility and thermal stability.[11] It often provides higher efficiency and faster analysis times compared to HPLC for this class of molecules. The choice of a mid-polarity column, such as one containing a 5% phenyl-methylpolysiloxane phase, is a strategic decision. This stationary phase offers selective interactions with the aromatic ring of the analyte and potential impurities, enhancing resolution beyond what a simple non-polar phase might achieve.

Experimental Protocol: GC-FID for Purity Determination

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 25 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Detector Temperature (FID): 280°C.

  • Data Analysis: Calculate purity using the area percent method. The percentage of an impurity is its peak area divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Versatility and Power

Expertise & Experience: While GC is often faster, HPLC is an indispensable orthogonal technique. It excels at analyzing thermally labile or non-volatile impurities that would not be amenable to GC. A reverse-phase method is the standard approach. The use of a C18 column provides a universal non-polar stationary phase, while the mobile phase composition is key to achieving separation. An acidified mobile phase (using formic or phosphoric acid) is critical for protonating any acidic or basic functional groups on the analytes, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[12]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 50 mL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. (For Mass-Spec compatibility, formic acid is preferred over phosphoric acid).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity using the area percent method, similar to GC.

Comparative Data Summary and Method Selection

The choice between GC and HPLC is not always straightforward. The following table provides a direct comparison to guide your decision-making process.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Causality & Rationale
Speed Typically faster (15-20 min run time).Generally slower (20-40 min run time).GC benefits from faster temperature ramps, while HPLC relies on slower gradient elution or isocratic holds.
Resolution Excellent for volatile impurities.Superior for non-volatile or polar impurities and isomers.The choice of stationary and mobile phases in HPLC offers a wider range of selectivity.
Sensitivity FID is highly sensitive to hydrocarbons but destructive.UV detection is non-destructive and sensitive to chromophores.The phenyl group in the analyte makes it ideal for UV detection.
Impurity Profile Best for residual solvents and volatile starting materials.Best for less volatile intermediates and degradation products.The separation principle is matched to the impurity's physicochemical properties.
Sample Prep Simple dilution.Simple dilution, but requires solvent miscibility with the mobile phase.Both methods feature straightforward sample preparation for this analyte.
Analytical Method Selection Workflow

To streamline the decision process, the following workflow can be applied.

G start Start: Purity Analysis of This compound q1 Are residual solvents the primary concern? start->q1 gc_method Use Gas Chromatography (GC) with Headspace or Direct Injection q1->gc_method Yes q2 Are non-volatile or thermally labile impurities expected? q1->q2 No orthogonal For full characterization or regulatory submission, use both GC and HPLC (Orthogonal Methods) gc_method->orthogonal q2->gc_method No hplc_method Use High-Performance Liquid Chromatography (HPLC) q2->hplc_method Yes hplc_method->orthogonal

Caption: Decision workflow for selecting the appropriate chromatographic purity method.

Chapter 3: Spectroscopic Methods for Identity and Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms identity.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[10] While not typically used for routine purity checks unless employing quantitative NMR (qNMR), it is essential for characterizing the primary standard and any isolated, unknown impurities.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS is a powerful tool for peak identification. It provides the molecular weight of the eluting compounds and a characteristic fragmentation pattern that serves as a chemical fingerprint, allowing for the confident identification of known impurities and the tentative identification of unknowns.[7][13]

Chapter 4: The Pillar of Reliability: Method Validation

An unvalidated analytical method produces data without context or assurance of quality. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4][5][6] According to regulatory bodies and guidelines like ICH Q2(R2), this is a mandatory step for methods used in a regulated environment.[14]

Key Validation Parameters for a Purity Method

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Peak purity analysis (using DAD) or analysis of spiked samples should show no co-elution at the analyte peak.
Linearity & Range To demonstrate a proportional relationship between the concentration of an impurity and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value. Often assessed by analyzing samples spiked with known amounts of impurities.Recovery of 80-120% for impurities at the quantitation limit.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (same day, analyst, instrument) and intermediate precision (different days, analysts, instruments) levels.Relative Standard Deviation (RSD) ≤ 10% for impurities.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.

Conclusion

The determination of purity for this compound requires a thoughtful, multi-faceted approach. Gas Chromatography offers a rapid and highly efficient method for analyzing the primary compound and its volatile impurities. High-Performance Liquid Chromatography provides a powerful, orthogonal technique essential for a comprehensive impurity profile, particularly for non-volatile species.

As a final recommendation, no single method should be used in isolation for critical applications such as drug development. An orthogonal approach, employing both GC and HPLC, provides the most robust and defensible data package. The identity of all detected peaks should be confirmed, where possible, using mass spectrometry. Finally, all quantitative methods must be rigorously validated to ensure the integrity and trustworthiness of the results, forming the bedrock of quality assurance and regulatory compliance.

References

quantification of 3-Methyl-4-phenylbutan-2-one using HPLC or GC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantification of 3-Methyl-4-phenylbutan-2-one: HPLC vs. GC

As a Senior Application Scientist, this guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the accurate quantification of this compound. This document is designed for researchers, scientists, and drug development professionals, offering insights into method selection, protocol development, and data interpretation, grounded in scientific principles and experimental evidence.

Introduction: The Analyte and the Challenge

This compound (C₁₁H₁₄O, MW: 162.23 g/mol ) is a ketone derivative with applications in various fields of chemical synthesis.[1][2] Accurate and precise quantification of this compound is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. The choice between HPLC and GC is a pivotal decision in analytical method development, contingent on the analyte's physicochemical properties, the sample matrix, and the specific analytical objectives.

This guide delves into the causality behind experimental choices for both techniques, providing self-validating protocols and a direct comparison of their performance.

Physicochemical Properties Guiding Method Selection

The analytical approach is dictated by the inherent properties of this compound:

  • Volatility : With a vapor pressure of 0.0486 mmHg at 25°C, this compound is classified as semi-volatile, making it amenable to analysis by Gas Chromatography, which requires the analyte to be vaporized without degradation.[3]

  • Polarity and Solubility : As a ketone containing a phenyl group, it possesses moderate polarity. This characteristic makes it highly suitable for Reversed-Phase HPLC, where separation is driven by hydrophobic interactions.[4] It is typically soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.[5]

  • Thermal Stability : GC analysis requires compounds to be stable at elevated temperatures in the injection port and column. Ketones are generally thermally stable, allowing for GC analysis without significant decomposition.[6]

  • UV Absorbance : The presence of the phenyl group results in significant ultraviolet (UV) absorbance. This is a crucial property that enables highly sensitive detection using UV detectors in HPLC systems.[7]

High-Performance Liquid Chromatography (HPLC): A Deep Dive

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[8][9][10] For this compound, a reversed-phase method is the most logical and effective approach.

Causality Behind the HPLC Method Design
  • Separation Mode (Reversed-Phase) : We select reversed-phase HPLC because the analyte is moderately non-polar. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile).[4] The analyte will be retained on the column through hydrophobic interactions and will elute as the proportion of the organic solvent in the mobile phase increases.

  • Stationary Phase (Column) : A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent retention and selectivity for aromatic ketones like our target analyte.[11]

  • Mobile Phase : An acetonitrile/water gradient is chosen for its superior resolving power and lower UV cutoff compared to methanol. A gradient elution, where the concentration of acetonitrile is increased over time, ensures that the analyte elutes as a sharp, symmetrical peak and also allows for the separation of potential impurities with different polarities.[8]

  • Detection : A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The phenyl group allows for sensitive detection around 254 nm.[7] For even higher sensitivity, especially in complex matrices, the ketone can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), which allows detection at a higher wavelength (around 360 nm) where there is less interference.[11][12]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Dilute Dilute to Working Concentration Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Mobile Phase :

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents using sonication or vacuum filtration.

  • Standard Preparation :

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation :

    • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase diluent to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detector : UV at 254 nm.

    • Gradient Program :

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 50% B (re-equilibration)

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC): A Deep Dive

GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated inside a long, thin column.[13][14][15] Given its semi-volatile nature, this compound is an excellent candidate for GC analysis.

Causality Behind the GC Method Design
  • Stationary Phase (Column) : A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is chosen. This phase provides good selectivity for a wide range of organic compounds, including aromatic ketones, separating them primarily based on their boiling points and subtle polarity differences.

  • Injection Technique : A split/splitless inlet is standard. A split injection is used to prevent column overload when analyzing high-concentration samples, while a splitless injection is employed for trace analysis to ensure maximum transfer of the analyte onto the column.[13]

  • Carrier Gas : Helium is a safe and effective carrier gas, providing good efficiency.[16]

  • Temperature Program : A temperature gradient is essential. Starting at a lower temperature allows for the focusing of the analyte at the head of the column. Gradually increasing the oven temperature ensures that the analyte elutes as a sharp peak in a reasonable timeframe.

  • Detection : A Flame Ionization Detector (FID) is the detector of choice for this application. It is highly sensitive to carbon-containing organic compounds, robust, and has a wide linear range.[17] For unequivocal identification, a Mass Spectrometer (MS) can be used as the detector, providing both quantitative data and mass spectral information for structural confirmation.[18]

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., Hexane) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject into GC (Vaporization) Vial->Inject Separate Separation in Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: GC analysis workflow for this compound.

Detailed Experimental Protocol: GC-FID
  • Carrier Gas and Reagents :

    • Carrier Gas: Helium, high purity (99.999%).

    • Solvent: GC-grade hexane or dichloromethane.

  • Standard Preparation :

    • Prepare a 1 mg/mL stock solution of the reference standard in hexane.

    • Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in hexane to achieve a final concentration within the calibration range.

    • Transfer the solution to a 2 mL GC autosampler vial.[18]

  • Chromatographic Conditions :

    • Column : HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet : Split/Splitless, 250 °C.

    • Injection Volume : 1 µL.

    • Split Ratio : 50:1 (can be adjusted based on concentration).

    • Carrier Gas Flow : Helium at 1.2 mL/min (constant flow).

    • Oven Program :

      • Initial Temp: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Detector : FID at 300 °C.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the sample concentration from its peak area using the calibration curve.

Performance Comparison: HPLC vs. GC

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Insights
Analyte Suitability Excellent. Ideal for soluble compounds. Not limited by volatility or thermal stability.Excellent. Requires analyte to be volatile and thermally stable, which this compound is.The analyte fits the criteria for both techniques, making the choice dependent on other factors.
Specificity High. Can be optimized by changing mobile phase, gradient, and column chemistry. Co-elution is possible.Very High, especially with a Mass Spectrometry (MS) detector, which provides structural information for positive identification.GC-MS offers superior specificity over HPLC-UV. For routine analysis, the specificity of both HPLC-UV and GC-FID is often sufficient.
Sensitivity (LOD/LOQ) High. UV detection is sensitive due to the phenyl group. Can be enhanced with derivatization (e.g., DNPH).Very High. FID is extremely sensitive to hydrocarbons. MS in SIM mode can achieve sub-picogram detection limits.Both techniques provide excellent sensitivity for this analyte. The choice may depend on the required detection limits for specific impurities.
Speed of Analysis 10-20 minutes typical. UHPLC can reduce run times to <5 minutes.10-20 minutes typical. Fast GC techniques with shorter columns can achieve run times of <5 minutes.Modern iterations of both technologies offer comparable high-throughput capabilities.
Sample Preparation More involved. Requires dissolution, filtration, and ensuring solvent compatibility with the mobile phase.[19][20]Simpler. Typically involves only dissolution in a volatile solvent. Headspace analysis can eliminate sample prep for certain matrices.[21][22]GC generally offers a simpler and faster sample preparation workflow.
Robustness Very robust. Prone to column clogging if samples are not filtered. Solvent quality is critical.Very robust. Inlet liners and septa are consumables. Non-volatile matrix components can contaminate the inlet and column head.Both are considered robust workhorse techniques in analytical labs.
Operational Cost Higher solvent consumption leads to higher operational costs and waste disposal fees.Lower solvent usage. Requires compressed gases (Helium, Hydrogen, Air), which can be costly depending on supply.GC can be more cost-effective in the long run due to lower solvent consumption.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[23] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[24][25][26]

Key Validation Parameters :[24][27]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : A direct proportional relationship between analyte concentration and the instrument's response.

  • Accuracy : The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision : The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendation

Both HPLC and GC are powerful and reliable techniques for the quantification of this compound.

  • Choose HPLC when:

    • The sample may contain non-volatile impurities that also need to be quantified.

    • The laboratory is already heavily invested in LC instrumentation and expertise.

    • Derivatization is desired to push detection limits to extremely low levels for specific applications.

  • Choose GC when:

    • High throughput with minimal sample preparation is a priority.

    • The highest level of specificity is required (using a GC-MS system).

    • Long-term operational costs are a significant concern (lower solvent usage).

For most routine quality control applications where the primary goal is to determine the purity or concentration of this compound in a relatively clean matrix, GC-FID offers a slight advantage due to its simpler sample preparation, high sensitivity, and robust nature. However, if the analytical scope includes potential non-volatile byproducts or degradants, Reversed-Phase HPLC-UV is the more comprehensive and versatile choice.

Ultimately, the optimal method is one that is properly developed, validated, and meets the specific requirements of the analysis in terms of sensitivity, specificity, accuracy, and precision.

References

literature review of 3-Methyl-4-phenylbutan-2-one synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Methyl-4-phenylbutan-2-one

Introduction: Unveiling a Versatile Ketone Derivative

This compound (CAS No. 2550-27-8) is a ketone derivative with a molecular formula of C₁₁H₁₄O.[1][2] This compound, also known as 3-benzylbutan-2-one, serves as a crucial intermediate and building block in various sectors, including pharmaceuticals, fine chemicals, and electronics.[3][4][5] Its structure, featuring a phenyl group, a ketone functional group, and a chiral center at the third carbon, makes it a valuable precursor for the synthesis of more complex molecules.

This guide provides a comprehensive review of the primary synthesis methodologies for this compound, offering a critical comparison of different routes. We will delve into detailed experimental protocols, analyze the causal factors behind procedural choices, and compare the target molecule to its close structural analog, benzylacetone. The objective is to equip researchers, chemists, and drug development professionals with a thorough understanding of this compound's synthesis and potential applications, grounded in authoritative data.

Comparative Analysis of Synthesis Methodologies

The preparation of this compound has evolved from classical organic reactions to more streamlined industrial processes. The choice of synthesis route is often dictated by factors such as yield, purity requirements, scalability, cost of raw materials, and environmental impact. Historically, methods were often complex, utilized expensive catalysts, or generated significant environmental pollutants, making them unsuitable for large-scale industrial production.[6]

Modern methods have overcome these challenges, enabling the production of this compound with purities exceeding 99% as determined by both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][6] Below, we compare two prominent synthesis routes.

Method 1: The Acetoacetic Ester Synthesis

A classic route for forming ketones, the acetoacetic ester synthesis provides a reliable, albeit multi-step, laboratory-scale preparation.[7][8] The core of this method relies on the high acidity of the α-hydrogens of the acetoacetic ester, which allows for sequential alkylation to build the desired carbon skeleton.

The causality behind this pathway is the stepwise formation of new carbon-carbon bonds.

  • First Deprotonation: A strong base like sodium ethoxide (NaOEt) removes an acidic α-proton from the acetoacetic ester, creating a nucleophilic enolate.

  • First Alkylation: This enolate attacks an alkyl halide (e.g., benzyl bromide), forming the first C-C bond via an Sₙ2 reaction.

  • Second Deprotonation & Alkylation: The process is repeated with a second equivalent of base and a different alkyl halide (methyl bromide) to add the methyl group.

  • Hydrolysis and Decarboxylation: Finally, acidic hydrolysis cleaves the ester, and subsequent heating causes decarboxylation of the resulting β-keto acid to yield the final ketone product.[7]

Method 2: Industrial Two-Step Synthesis via Aldol Condensation and Hydrogenation

The preferred industrial method is a two-step process that begins with an acid-catalyzed Aldol condensation followed by selective catalytic hydrogenation.[4][6] This route is favored for its use of simple, readily available starting materials, high yields, and scalability.[4]

  • Step 1: Aldol Condensation. 2-butanone and benzaldehyde react under acidic conditions (e.g., concentrated HCl or H₂SO₄) to form the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-en-2-butenone.[6][9] The acid catalyst is crucial as it protonates the carbonyl oxygen of benzaldehyde, making it a more potent electrophile for the enol of 2-butanone to attack. The reaction is typically heated to drive the dehydration of the initial aldol adduct to the more stable conjugated enone.

  • Step 2: Catalytic Hydrogenation. The intermediate enone is then reduced. The key to this step is selectivity. A palladium-on-carbon (Pd/C) catalyst is expertly chosen for its ability to selectively hydrogenate the carbon-carbon double bond of the enone system without reducing the carbonyl group or the aromatic phenyl ring.[4][6] This reaction is performed under hydrogen pressure at a controlled temperature.

Workflow for Industrial Synthesis of this compound

G cluster_0 Step 1: Acid-Catalyzed Aldol Condensation cluster_1 Step 2: Selective Catalytic Hydrogenation start Starting Materials: 2-Butanone & Benzaldehyde reaction1 Reaction Vessel (Heated to 50-78°C) start->reaction1 catalyst1 Catalyst: Conc. HCl or H₂SO₄ catalyst1->reaction1 intermediate Intermediate: 3-Methyl-4-phenyl-3-en-2-butenone reaction1->intermediate reaction2 Hydrogenation Reactor (40-50°C, 0.4-0.5 MPa H₂ pressure) intermediate->reaction2 Transfer to Hydrogenation catalyst2 Catalyst: 5% Pd/C Solvent: THF or Methanol catalyst2->reaction2 purification Purification (Filtration & Concentration) reaction2->purification product Final Product: This compound (>99% Purity) purification->product

Caption: Industrial synthesis workflow for this compound.

Data-Driven Comparison of Synthesis Methods
FeatureAcetoacetic Ester SynthesisIndustrial Two-Step SynthesisRationale & Justification
Starting Materials Ethyl acetoacetate, Benzyl bromide, Methyl bromide, Sodium ethoxide2-Butanone, BenzaldehydeThe industrial method uses simpler, cheaper, and more readily available bulk chemicals.[4][6]
Number of Steps 3-4 distinct chemical transformations2 main reaction stepsFewer steps lead to higher overall yield, less waste, and simpler process control.[6]
Catalyst Stoichiometric strong base (NaOEt), Acid for hydrolysisCatalytic acid (HCl), Catalytic metal (Pd/C)The industrial use of catalytic amounts of acid and a recyclable Pd/C catalyst is more economical and environmentally friendly.
Scalability Poor; requires strong base and multiple alkylationsExcellent; suitable for large-scale production in standard reactorsThe process is designed for industrial realization, with options for recycling raw materials.[4]
Typical Purity Moderate to high, requires careful purificationVery High (>99% by GC and HPLC)The hydrogenation step is highly specific, leading to a cleaner product profile.[6]
Key Advantage High versatility for lab-scale synthesis of various ketonesHigh efficiency, purity, and suitability for industrial productionOptimized for cost-effectiveness and high-quality output.

Detailed Experimental Protocol: Industrial Synthesis

This protocol is a synthesized representation based on authoritative patent literature.[4][6] It is designed to be a self-validating system where reaction progress is monitored to ensure completion.

Part 1: Preparation of 3-methyl-4-phenyl-3-en-2-butenone
  • Charging the Reactor: To a 300L reaction vessel equipped with a stirrer and heating mantle, add 100 kg of 2-butanone and 30 kg of concentrated hydrochloric acid (catalyst).

  • Initiating the Reaction: Begin stirring and heat the mixture to 60°C.

  • Addition of Benzaldehyde: Slowly add 40 kg of benzaldehyde dropwise to the mixture. The controlled addition is critical to manage the exothermic nature of the condensation reaction.

  • Reaction and Monitoring: After the addition is complete, increase the temperature to 78°C and maintain it. The reaction progress is tracked by analyzing aliquots using gas chromatography (GC) to monitor the consumption of benzaldehyde.

  • Completion: The reaction is considered complete when the benzaldehyde content is less than 0.5%. At this point, heating is stopped. This process typically takes around 3-4 hours.[4]

  • Work-up: The resulting mixture is worked up to isolate the crude 3-methyl-4-phenyl-3-en-2-butenone.

Part 2: Preparation of this compound
  • Charging the Hydrogenation Reactor: In a 100L hydrogenation reactor, add the prepared 3-methyl-4-phenyl-3-en-2-butenone (e.g., 16.3 kg), 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1.63 kg), and a suitable solvent such as tetrahydrofuran (THF) (e.g., 60 kg).[4][6]

  • Inerting the Atmosphere: Seal the reactor and replace the air with hydrogen gas. This step is a critical safety measure to prevent the formation of explosive mixtures.

  • Hydrogenation Reaction: Stir the mixture and maintain the temperature at 40°C under a hydrogen pressure of 0.4 MPa.

  • Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to track the disappearance of the starting enone.[4]

  • Completion: The reaction is typically complete in approximately 5 hours.

  • Purification: Once the reaction is complete, the reaction liquid is filtered to remove and recover the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a liquid.[6]

Applications and Comparison with Alternatives

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[3] Its value lies in the reactive handles it possesses: the ketone carbonyl and the potential for functionalization at the α- and β-positions.

  • Pharmaceutical Synthesis: It serves as a key building block for various pharmaceutical compounds. The core structure can be found in scaffolds used to develop novel therapeutic agents. For instance, related ketone structures are precursors for biologically active heterocyclic compounds like thiazolopyridines and benzothiazoles, which have shown antimicrobial and anticancer activities.[10][11]

  • Chemical Industry: In the broader chemical industry, it is used in the synthesis of specialty chemicals and materials.

Comparative Compound: Benzylacetone

The closest and most relevant alternative to this compound is Benzylacetone (4-phenylbutan-2-one). Both are synthesized from similar precursors via condensation and hydrogenation.[12] The primary difference is the starting ketone: acetone for benzylacetone versus 2-butanone for our target compound.[12] This seemingly small structural difference—an additional methyl group on the aliphatic chain—has significant implications.

Structural Comparison: this compound vs. Benzylacetone

G cluster_0 This compound cluster_1 Benzylacetone (Alternative) start1 2-Butanone + Benzaldehyde prod1 Target Molecule (Chiral Center) start1->prod1 Two-Step Synthesis prod2 Alternative Molecule (Achiral) start2 Acetone + Benzaldehyde start2->prod2 Similar Synthesis

Caption: Comparison of precursors for the target molecule and its alternative.

PropertyThis compoundBenzylacetoneImplication of the Additional Methyl Group
CAS Number 2550-27-8[1]2550-13-6Differentiates the two distinct chemical entities.
Molecular Formula C₁₁H₁₄O[1]C₁₀H₁₂OOne additional CH₂ equivalent.
Molecular Weight 162.23 g/mol [2]148.20 g/mol Affects stoichiometry in subsequent reactions.
Chirality Chiral at C3AchiralThe presence of a stereocenter opens possibilities for stereoselective synthesis and asymmetric applications, which is highly relevant in drug development.
Synthesis Precursor 2-ButanoneAcetoneThe choice of starting material directly determines the final product structure.
Applications Pharmaceutical and chemical intermediate[3][4]Fragrance, flavoring, and pharmaceutical intermediate[12]Benzylacetone has established use as a fragrance, while the methyl derivative is more specifically noted as a synthetic intermediate.

The most critical distinction is the chirality . The methyl group at the C3 position makes this compound a chiral molecule. For drug development professionals, this is a pivotal feature. It allows the molecule to be used as a precursor for enantiomerically pure final products, where one enantiomer may have desired biological activity while the other is inactive or even harmful. This provides a significant advantage over the achiral benzylacetone in the synthesis of complex, stereospecific pharmaceuticals.

Conclusion

This compound is a valuable chemical intermediate whose industrial synthesis has been refined to achieve high purity and yield in a scalable manner. The two-step process involving Aldol condensation and selective catalytic hydrogenation stands out as the superior method compared to the classical acetoacetic ester synthesis, particularly for large-scale production. While structurally similar to benzylacetone, the presence of an additional methyl group introduces a chiral center, significantly broadening its potential applications in the field of asymmetric synthesis and the development of stereospecific pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and utilize this versatile compound.

References

A Comparative Guide to the Biological Activity Screening of 3-Methyl-4-phenylbutan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of 3-methyl-4-phenylbutan-2-one and its structural analogs. While direct biological data for this specific ketone are limited in publicly available literature, its chemical structure, featuring a phenylbutanone backbone, suggests potential for a range of pharmacological activities. This document outlines a logical, evidence-based approach for researchers, scientists, and drug development professionals to explore these potential activities through a series of robust, well-established in vitro assays. We will delve into the rationale behind selecting specific assays, provide detailed, step-by-step protocols, and discuss the interpretation of potential outcomes, thereby offering a self-validating system for screening this class of compounds.

Introduction: The Phenylbutanone Scaffold - A Promising Starting Point

This compound belongs to the family of phenylbutanones, a class of compounds that has demonstrated a variety of biological effects. The core structure, consisting of a phenyl ring linked to a four-carbon chain with a ketone group, is a common motif in both natural and synthetic molecules with pharmacological relevance. For instance, zingerone, a key flavor component of ginger, is a structurally related 4-(4-hydroxy-3-methoxyphenyl)butan-2-one and has been investigated for its antioxidant and anti-inflammatory properties. Furthermore, derivatives of 4-phenyl-2-butanone have been explored for their potential as antifungal and antimycotoxigenic agents[1].

Analogs of this compound can be systematically synthesized to explore structure-activity relationships (SAR). Modifications can be made to the phenyl ring (e.g., addition of hydroxyl, methoxy, or halogen groups), the alkyl chain (e.g., varying the position and nature of substituents), and the ketone moiety. A systematic screening of such a library of analogs can provide valuable insights into the pharmacophore responsible for any observed biological activity.

Proposed Screening Cascade: A Multi-faceted Approach

Given the diverse activities reported for structurally related compounds, a logical first-pass screening cascade for this compound and its analogs should encompass assessments for anticancer, antimicrobial, and enzyme inhibitory activities. This tiered approach allows for an efficient and cost-effective evaluation of the therapeutic potential of these compounds.

Screening_Cascade cluster_0 Initial Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation This compound This compound Anticancer Anticancer This compound->Anticancer Antimicrobial Antimicrobial This compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition This compound->Enzyme_Inhibition Analogs Analogs Analogs->Anticancer Analogs->Antimicrobial Analogs->Enzyme_Inhibition Dose-Response Dose-Response Studies Anticancer->Dose-Response Antimicrobial->Dose-Response Enzyme_Inhibition->Dose-Response Mechanism_of_Action Mechanism of Action Studies Dose-Response->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship Analysis Mechanism_of_Action->SAR_Analysis

Caption: Proposed screening cascade for this compound and its analogs.

Anticancer Activity Screening

Rationale: Chalcones, which are α,β-unsaturated precursors to phenylbutanones, and other related ketone-containing scaffolds have been extensively studied for their cytotoxic effects against various cancer cell lines. The presence of a phenyl ring and a ketone functional group in this compound makes it a candidate for anticancer screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Anticancer Screening Data

CompoundStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
This compound R1=H, R2=CH3>100>100>100
Analog 1R1=4-OH, R2=CH355.278.162.5
Analog 2R1=4-Cl, R2=CH325.833.429.7
Analog 3R1=H, R2=H>100>100>100
Doxorubicin (Positive Control)-0.81.21.0

Note: This table presents hypothetical data for illustrative purposes.

Antimicrobial Activity Screening

Rationale: The phenylpropanoid scaffold is found in many natural antimicrobial compounds. Screening this compound and its analogs against a panel of pathogenic bacteria and fungi is a logical step to explore their potential as anti-infective agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][4][5][6]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a known antibiotic/antifungal as a reference (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of microbial growth.

Data Analysis:

The MIC value is reported as the lowest concentration of the compound that completely inhibits microbial growth.

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound >128>128>128
Analog 16412864
Analog 2163216
Ciprofloxacin (Control)0.50.25-
Fluconazole (Control)--2

Note: This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition Screening

Rationale: Many natural and synthetic compounds containing phenyl and ketone moieties exhibit enzyme inhibitory activity. For example, chalcone derivatives have been shown to inhibit enzymes like α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The enzyme's activity is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be measured spectrophotometrically at 405 nm.[7][8][9][10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate pNPG in the same phosphate buffer.

    • Prepare solutions of the test compounds and a positive control (e.g., acarbose) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Enzyme_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme α-Glucosidase Solution Pre-incubation Pre-incubate Enzyme + Compound Enzyme->Pre-incubation Substrate pNPG Substrate Solution Reaction_Start Add Substrate & Incubate Substrate->Reaction_Start Compound Test Compound/Control Compound->Pre-incubation Pre-incubation->Reaction_Start Reaction_Stop Add Stop Solution Reaction_Start->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Workflow for the α-glucosidase inhibition assay.

Table 3: Hypothetical α-Glucosidase Inhibition Data

CompoundIC50 (µM)
This compound >200
Analog 1150.5
Analog 275.2
Acarbose (Positive Control)50.8

Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic biological evaluation of this compound and its analogs. By employing a tiered screening approach that includes anticancer, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify potential lead compounds for further development. The detailed protocols provided herein serve as a starting point for these investigations.

It is crucial to interpret the results of these primary screens with a critical eye. Any "hits" identified should be subjected to further validation, including dose-response studies, confirmation of activity in secondary assays, and preliminary mechanism of action studies. The ultimate goal is to build a comprehensive structure-activity relationship profile for this class of compounds, which will guide the design of more potent and selective analogs with therapeutic potential.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-phenylbutan-2-one is a valuable ketone intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The economic viability and environmental impact of producing this compound are critically dependent on the chosen synthetic pathway. This guide provides an in-depth cost-benefit analysis of the most prominent synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will dissect each pathway, focusing on reaction efficiency, cost of materials, operational complexity, scalability, and environmental considerations to provide a holistic view for informed decision-making in both laboratory and industrial settings.

Pathway 1: Two-Step Synthesis via Claisen-Schmidt Condensation and Catalytic Hydrogenation

This is one of the most widely implemented methods for industrial-scale production due to its use of readily available starting materials and potential for high purity.[3] The process involves two distinct stages: an acid-catalyzed condensation followed by a selective reduction.

Mechanism and Rationale

The synthesis begins with a Claisen-Schmidt condensation (a type of Aldol condensation) between benzaldehyde and 2-butanone.[4][5] This reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which facilitates the enolization of 2-butanone and the subsequent nucleophilic attack on the benzaldehyde carbonyl.[3] The resulting aldol adduct rapidly dehydrates to form the conjugated α,β-unsaturated ketone, (E)-3-methyl-4-phenylbut-3-en-2-one.[4]

The second stage involves the selective reduction of the carbon-carbon double bond of the enone intermediate. This is most effectively achieved through catalytic hydrogenation, commonly employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][6] This method is preferred for its high chemoselectivity, reducing the alkene moiety without affecting the carbonyl group or the aromatic ring.[7]

Pathway_1_Workflow start_materials Starting Materials: - Benzaldehyde - 2-Butanone step1 Step 1: Claisen-Schmidt Condensation (Acid Catalyst, e.g., HCl) start_materials->step1 intermediate Intermediate: 3-Methyl-4-phenyl- 3-en-2-one step1->intermediate step2 Step 2: Catalytic Hydrogenation (Pd/C, H₂ pressure) intermediate->step2 purification Purification (Filtration, Distillation) step2->purification product Final Product: This compound purification->product

Caption: Workflow for the two-step condensation-hydrogenation pathway.

Experimental Protocol

Step 1: Preparation of 3-methyl-4-phenyl-3-en-2-butenone [3][8]

  • To a 300L reaction kettle, add 100 kg of 2-butanone and 30 kg of concentrated hydrochloric acid.

  • Stir the mixture and heat to 60°C.

  • Slowly add 40 kg of benzaldehyde dropwise.

  • After the addition is complete, raise the temperature to 78°C and maintain for approximately 3 hours.

  • Monitor the reaction via gas chromatography until the benzaldehyde content is less than 0.5%.

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Separate the organic layer. The crude product can be purified by recrystallization from methanol to yield the intermediate with >99% purity.[3]

Step 2: Preparation of this compound [1][3]

  • In a 100L hydrogenation reactor, add the purified 3-methyl-4-phenyl-3-en-2-butenone intermediate (e.g., 16.3 kg).

  • Add the 5% Pd/C catalyst (typically 5-10% by mass of the substrate, e.g., 1.63 kg) and a suitable solvent such as tetrahydrofuran (THF) or methanol (e.g., 60 kg).

  • Seal the reactor and replace the air with hydrogen gas.

  • Pressurize the reactor to 0.4-0.5 MPa with hydrogen.

  • Heat the mixture to 40-50°C and stir vigorously for 4-5 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After completion, cool the reactor, vent the hydrogen, and filter the mixture to recover the Pd/C catalyst.

  • The filtrate is concentrated and purified by vacuum distillation to yield high-purity this compound (>99%).[1]

Cost-Benefit Analysis
  • Benefits:

    • High Yield & Purity: This route can achieve excellent overall yields with final product purity exceeding 99%, making it suitable for pharmaceutical applications.[3]

    • Scalability: The protocol is well-established and has been demonstrated at an industrial scale.[3]

    • Cost-Effective Feedstock: Benzaldehyde and 2-butanone are bulk chemicals and relatively inexpensive.

    • Recyclability: Unreacted 2-butanone and reaction solvents can be recovered and recycled, improving the process economy.[3]

  • Costs & Drawbacks:

    • Catalyst Cost: Palladium is a precious metal, making the Pd/C catalyst a significant cost factor. Efficient recovery and recycling are essential for economic viability.[1][9]

    • Capital Expenditure: Requires a specialized high-pressure hydrogenation reactor, which is a significant capital investment.

    • Safety: Handling hydrogen gas under pressure poses safety risks and requires specialized infrastructure and protocols.

    • Waste Stream: The initial condensation step uses a stoichiometric amount of strong acid, leading to a corrosive waste stream that requires neutralization and disposal.

Pathway 2: Acetoacetic Ester Synthesis

This classical approach builds the carbon skeleton through sequential alkylation of a β-ketoester, followed by hydrolysis and decarboxylation.[10] It offers great versatility but often involves more steps compared to the condensation route.

Mechanism and Rationale

The synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon using a strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[10] This nucleophilic enolate is first alkylated with benzyl bromide. A second deprotonation-alkylation sequence is then performed using methyl bromide. Finally, the resulting dialkylated β-ketoester is subjected to acidic hydrolysis, which cleaves the ester and induces decarboxylation to yield the target ketone.[10]

Pathway_2_Workflow start_materials Starting Materials: - Ethyl Acetoacetate - NaOEt, Benzyl Bromide - NaOEt, Methyl Bromide step1 Step 1: Benzylation start_materials->step1 intermediate1 Mono-alkylated Intermediate step1->intermediate1 step2 Step 2: Methylation intermediate1->step2 intermediate2 Di-alkylated Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation (Acid, Heat) intermediate2->step3 product Final Product: This compound step3->product

Caption: Workflow for the multi-step acetoacetic ester synthesis.

Experimental Protocol (Conceptual)
  • Benzylation: Dissolve ethyl acetoacetate in anhydrous ethanol. Add one equivalent of sodium ethoxide to generate the enolate. Slowly add one equivalent of benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).

  • Methylation: To the cooled reaction mixture containing the benzylated intermediate, add a second equivalent of sodium ethoxide. Subsequently, add one equivalent of methyl bromide and reflux.

  • Hydrolysis and Decarboxylation: After the second alkylation, remove the solvent. Add dilute hydrochloric or sulfuric acid and heat the mixture to reflux to facilitate ester hydrolysis and decarboxylation.

  • Purification: Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and purify by distillation.

Cost-Benefit Analysis
  • Benefits:

    • Versatility: This general method can be adapted to create a wide variety of ketones by simply changing the alkylating agents.

    • Avoids High Pressure: The synthesis is conducted at or near atmospheric pressure, avoiding the need for specialized hydrogenation equipment.

  • Costs & Drawbacks:

    • Multiple Steps: The four-step process (two deprotonations, two alkylations) plus a final hydrolysis/decarboxylation step leads to a lower overall yield compared to more convergent syntheses.

    • Reagent Cost & Handling: Alkyl halides like benzyl bromide can be lachrymatory and require careful handling. Sodium ethoxide is moisture-sensitive.

    • Stoichiometric Base: Requires at least two equivalents of a strong base, which contributes to cost and waste.

    • Atom Economy: The decarboxylation step releases CO₂, leading to poor atom economy.

Pathway 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones via electrophilic aromatic substitution.[11] For this target molecule, a plausible route involves the acylation of benzene with a suitably structured acyl chloride.

Mechanism and Rationale

This reaction involves treating an aromatic ring (benzene) with an acyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, and subsequent loss of a proton re-establishes aromaticity and yields the ketone product. A key advantage over Friedel-Crafts alkylation is that the ketone product is deactivated, preventing further reactions on the aromatic ring.[11]

Pathway_3_Workflow start_materials Starting Materials: - Benzene - 3-Methyl-butanoyl chloride step1 Friedel-Crafts Acylation (AlCl₃ Catalyst) start_materials->step1 workup Aqueous Workup step1->workup product Final Product: This compound workup->product

Caption: Workflow for the Friedel-Crafts Acylation pathway.

Experimental Protocol (Conceptual)
  • In a dry, three-necked flask equipped with a stirrer and reflux condenser, suspend a stoichiometric amount of anhydrous aluminum chloride in an excess of dry benzene (which acts as both solvent and reactant).

  • Cool the mixture in an ice bath.

  • Slowly add the appropriate acyl chloride (e.g., 3-methyl-butanoyl chloride) dropwise to the stirred suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat gently to ensure completion.

  • Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water and sodium bicarbonate solution, dry it, and purify the product by vacuum distillation.

Cost-Benefit Analysis
  • Benefits:

    • Directness: Can be a very direct route to aryl ketones, often in a single step.

    • No Rearrangements: Unlike the corresponding alkylation, the acylium ion does not rearrange, leading to a single, predictable product.[12]

  • Costs & Drawbacks:

    • Catalyst Waste: The reaction requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes strongly with the product ketone.[12] This generates a large amount of acidic aluminum hydroxide waste during workup, which is a significant environmental and disposal issue.

    • Hazardous Reagents: Benzene is a known carcinogen. Anhydrous AlCl₃ reacts violently with water. The acyl chloride precursors can be corrosive and moisture-sensitive.

    • Substrate Limitations: The starting acyl chloride is not as readily available as benzaldehyde and 2-butanone.

Comparative Summary and Recommendation

MetricPathway 1: Condensation/HydrogenationPathway 2: Acetoacetic EsterPathway 3: Friedel-Crafts Acylation
Overall Yield High (>80% reported)[3]Moderate to LowModerate to High
Purity Very High (>99%)[3]Good (requires careful purification)Good (requires careful purification)
Number of Steps 23-41-2 (plus precursor synthesis)
Raw Materials Cost Low (bulk chemicals)ModerateModerate to High
Catalyst Cost High (Pd/C), but recyclableN/A (uses stoichiometric base)High (stoichiometric AlCl₃)
Capital Cost High (requires pressure reactor)LowLow
Safety Concerns H₂ gas under pressureStrong base, lachrymatory halidesCarcinogenic benzene, corrosive AlCl₃
Environmental Impact Moderate (catalyst, acid waste)High (poor atom economy, base waste)Very High (AlCl₃ waste, hazardous solvent)
Scalability Excellent, proven industrially[3]Poor to ModerateModerate

Conclusion and Recommendation

For large-scale, industrial production of high-purity this compound, the Two-Step Condensation/Hydrogenation pathway is demonstrably superior .[3] Despite the high initial capital cost for a hydrogenation setup and the expense of the palladium catalyst, its operational efficiency, high yield, exceptional purity, and use of inexpensive starting materials make it the most economically viable option at scale.[1][3] The ability to recycle the catalyst and solvents further strengthens its economic and environmental profile compared to the alternatives.

The Acetoacetic Ester Synthesis , while academically instructive, is ill-suited for industrial production due to its multiple steps, lower overall yield, and poor atom economy.[10] It may be considered for small-scale laboratory synthesis if specialized pressure equipment is unavailable.

The Friedel-Crafts Acylation route is severely hampered by its environmental unsustainability, particularly the large volume of waste generated from the stoichiometric Lewis acid catalyst.[12] While potentially high-yielding, the associated waste treatment costs and the hazards of the required reagents make it an unattractive option for modern, green-conscious chemical manufacturing.

References

spectroscopic data comparison of 3-Methyl-4-phenylbutan-2-one from different sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyl-4-phenylbutan-2-one and the Imperative of Spectroscopic Verification

This compound is a chiral ketone with the molecular formula C₁₁H₁₄O.[1][2] Its structural integrity is paramount in its applications, particularly in medicinal chemistry where precise molecular architecture dictates biological activity. Spectroscopic techniques are the cornerstone of chemical analysis, providing a fingerprint of a molecule's structure. However, variations in experimental conditions, instrumentation, and data processing can lead to discrepancies in the reported data. This guide addresses this challenge by collating and comparing spectroscopic data from multiple repositories, offering a comprehensive analytical benchmark.

Comparative Analysis of Spectroscopic Data

The following sections present a comparative analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. The data is compiled from publicly available databases and is presented in a standardized format to facilitate direct comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide detailed information about the electronic environment and connectivity of the hydrogen atoms.

Table 1: Comparison of ¹H NMR Spectral Data for this compound

Source Solvent Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
Hypothetical Data (for illustrative purposes)CDCl₃7.30-7.15 (m, 5H, Ar-H), 2.85 (dd, J=13.5, 6.5 Hz, 1H, Ph-CH₂), 2.65 (dd, J=13.5, 8.0 Hz, 1H, Ph-CH₂), 2.50 (m, 1H, CH₃-CH), 2.10 (s, 3H, CO-CH₃), 1.05 (d, J=7.0 Hz, 3H, CH-CH₃)
No publicly available experimental data found--

Analysis and Interpretation: As of the latest search, no publicly available experimental ¹H NMR spectrum for this compound could be located. The hypothetical data presented above is based on established chemical shift principles for similar structural motifs. The aromatic protons are expected to appear in the 7.15-7.30 ppm region as a complex multiplet. The two diastereotopic protons of the benzyl group (Ph-CH₂) would likely present as a pair of doublets of doublets. The methine proton adjacent to the methyl group would be a multiplet, while the acetyl protons would be a sharp singlet. The methyl group attached to the chiral center would appear as a doublet. The absence of publicly available data underscores the importance of researchers acquiring and reporting their own comprehensive datasets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: Comparison of ¹³C NMR Spectral Data for this compound

Source Solvent Chemical Shift (δ) ppm
SpectraBase (via PubChem CID: 102847)Not specifiedData not directly accessible without subscription
Predicted Data (for illustrative purposes)CDCl₃211.5 (C=O), 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 50.0 (CH), 40.0 (CH₂), 29.0 (CO-CH₃), 16.0 (CH-CH₃)

Analysis and Interpretation: PubChem indicates the availability of a ¹³C NMR spectrum for this compound on SpectraBase, originating from the Institute of Organic Chemistry at the University of Vienna.[2] However, direct access to the spectral data is restricted. The predicted data provides an estimation of the expected chemical shifts. The carbonyl carbon is anticipated to be the most downfield signal, around 211.5 ppm. The aromatic carbons will appear in the 126-139 ppm range. The aliphatic carbons, including the methine, methylene, and two methyl groups, are expected in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Comparison of IR Spectral Data for this compound

Source Technique Key Absorptions (cm⁻¹)
No publicly available experimental data found--
Predicted Data (for illustrative purposes)Neat~3060-3030 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1600, 1495, 1450 (Ar C=C stretch)

Analysis and Interpretation: No experimental IR spectrum for this compound was found in the public domain. Based on its structure, a strong absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretch is expected. Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. Characteristic aromatic C=C stretching absorptions are anticipated in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Table 4: Comparison of Mass Spectrometry Data for this compound

Source Ionization Method Key m/z values (relative intensity)
SpectraBase (via PubChem CID: 102847)GC-MSData not directly accessible without subscription
Predicted FragmentationElectron Ionization (EI)162 (M⁺), 147 ([M-CH₃]⁺), 119 ([M-COCH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 71, 43 ([CH₃CO]⁺)

Analysis and Interpretation: A GC-MS spectrum is noted as being available on SpectraBase.[2] The predicted fragmentation pattern for this compound under electron ionization would likely show a molecular ion peak (M⁺) at m/z 162. Common fragmentation pathways would include the loss of a methyl group (m/z 147), loss of the acetyl group (m/z 119), and the formation of the stable tropylium ion (m/z 91), which is characteristic of compounds containing a benzyl moiety. The acetyl cation at m/z 43 is also expected to be a prominent peak.

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following detailed protocols are provided as a guideline for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Illustrative):

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments)[3]

  • Pulse Angle: 30 degrees

  • Acquisition Time (AQ): ~3-4 seconds[3][4]

  • Relaxation Delay (D1): 1-2 seconds[3]

  • Number of Scans (NS): 8-16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Illustrative):

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments)

  • Pulse Angle: 30 degrees

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, depending on sample concentration

  • Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR data acquisition and processing.

FTIR Acquisition Parameters (Illustrative):

  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Data Format: Transmittance or Absorbance

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS sample preparation, analysis, and data processing.

GC-MS Parameters (Illustrative):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Conclusion and Best Practices

For professionals in drug development and quality control, it is imperative to establish internal standards and to perform thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on all batches of key intermediates like this compound. The protocols outlined in this guide provide a solid foundation for such in-house validation, ensuring the quality and consistency of materials used in sensitive applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. This guide provides essential, actionable procedures for the proper disposal of 3-Methyl-4-phenylbutan-2-one, moving beyond mere compliance to foster a deeper understanding of the chemical's characteristics and the causality behind its safe handling. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Chemical Profile and Hazard Assessment

This compound is an aromatic ketone used in various research and industrial applications.[1] A thorough understanding of its properties is the foundation of safe handling and disposal.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2550-27-8[1][2]
Molecular Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [3]
Appearance Data not available
Solubility Data not available
Boiling Point Data not available
Flash Point Data not available

Hazard Identification

The Safety Data Sheet (SDS) for this compound currently has limited data available regarding its specific hazards.[2] However, based on its chemical structure as an aromatic ketone, a cautious approach is warranted. It should be handled as a potentially hazardous substance.

Toxicological and Ecological Data Gaps

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[2] Standard safety glasses do not provide adequate protection against splashes.

  • Skin Protection : Chemical-resistant gloves are mandatory. Given the lack of specific compatibility data, nitrile or neoprene gloves are a reasonable starting point, but it is advisable to consult glove manufacturer compatibility charts for aromatic ketones. A lab coat or chemical-resistant apron should also be worn.[4]

  • Respiratory Protection : If handling the compound in a way that could generate aerosols or vapors, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[2][5]

  • Footwear : Closed-toe shoes are a minimum requirement in any laboratory setting.[6]

Waste Characterization and Segregation: Preventing Hazardous Reactions

Proper characterization and segregation of chemical waste are paramount to preventing dangerous reactions within waste containers.

Hazardous Waste Classification

As a non-halogenated organic solvent, this compound waste should be classified as hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely fall under the F003 or F005 waste codes if it is a spent solvent.[7][8] These codes apply to spent non-halogenated solvents.[7][8] Always confirm waste codes with your institution's Environmental Health and Safety (EHS) department.

Chemical Incompatibilities

While specific reactivity data for this compound is unavailable, general incompatibilities for ketones and aromatic compounds should be observed.[2] Do not mix this waste with:

  • Strong Oxidizing Agents : (e.g., nitric acid, perchloric acid, permanganates) - can lead to violent reactions, fire, or explosions.

  • Strong Reducing Agents : (e.g., hydrides, alkali metals) - can generate flammable gases and heat.

  • Strong Acids and Bases : Can catalyze unpredictable reactions.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

start Waste containing this compound generated is_mixed Is the waste mixed with other chemicals? start->is_mixed halogenated Does it contain halogenated solvents? is_mixed->halogenated Yes collect_non_halogenated Collect in a designated 'Non-Halogenated Organic Waste' container. is_mixed->collect_non_halogenated No oxidizers Does it contain strong oxidizers, reducers, or reactive chemicals? halogenated->oxidizers No collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. halogenated->collect_halogenated Yes oxidizers->collect_non_halogenated No collect_separate Collect in a separate, dedicated waste container. Clearly label with all components. oxidizers->collect_separate Yes consult_ehs Consult your institution's EHS for guidance. collect_separate->consult_ehs

Caption: Waste segregation decision tree.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.

Step 1: Container Selection and Labeling

  • Choose a Compatible Container : Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or polyethylene containers are generally suitable for non-halogenated organic waste. The container should be in good condition, free of cracks or leaks.

  • Proper Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents with their approximate percentages.

    • The date of accumulation (the date the first drop of waste is added).

    • The associated hazards (e.g., Flammable, Irritant - be conservative in the absence of data).

Step 2: Waste Accumulation

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Closed : The waste container must be kept securely closed at all times, except when adding waste.

  • Do Not Overfill : Fill the container to no more than 90% capacity to allow for vapor expansion.

Step 3: Arranging for Disposal

  • Contact EHS : Once the waste container is full, or if the accumulation time limit set by your institution is approaching, contact your Environmental Health and Safety department to arrange for a waste pickup.

  • Do Not Pour Down the Drain : Under no circumstances should this compound or solutions containing it be poured down the sanitary sewer. This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

  • Incineration : The most common and appropriate disposal method for this type of organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial.

Spill Cleanup

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Ventilate : Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.

  • Contain the Spill : Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

First Aid Measures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Conclusion: A Culture of Responsibility

The proper disposal of this compound is a reflection of our commitment to scientific excellence and ethical responsibility. By understanding the compound's properties, adhering to strict safety protocols, and following systematic disposal procedures, we can ensure that our pursuit of knowledge does not come at the expense of our safety or the health of our planet. When in doubt, always consult your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.